Aeroplysinin
Descripción
This compound I has been reported in Aplysina aerophoba, Aplysina cavernicola, and other organisms with data available.
antibacterial cpd from sponge, Verongia aerophoba; structure
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-[(1S,6R)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO3/c1-15-7-5(10)4-9(14,2-3-12)8(13)6(7)11/h4,8,13-14H,2H2,1H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYNLOSBKBOJJD-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(C(C=C1Br)(CC#N)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C([C@@H]([C@@](C=C1Br)(CC#N)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60951322 | |
| Record name | (3,5-Dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28656-91-9, 55057-73-3 | |
| Record name | Aeroplysinin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28656-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | aeroplysinin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (.+-.)-Aeroplysinin I | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3,5-Dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Aeroplysinin-1: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the chemical structure, properties, and multifaceted biological activities of the marine-derived compound, aeroplysinin-1.
For Researchers, Scientists, and Drug Development Professionals.
This compound-1, a brominated tyrosine derivative isolated from marine sponges of the order Verongida, has emerged as a molecule of significant interest in the scientific community.[1][2][3] Its diverse and potent biological activities, including anti-cancer, anti-angiogenic, and anti-inflammatory properties, position it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical characteristics, biological functions, and underlying mechanisms of action of this compound-1, supplemented with detailed experimental protocols and visual representations of key signaling pathways.
Chemical Structure and Properties
This compound-1 is a chiral molecule with the IUPAC name 2-[(1S,6R)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile.[4] Its unique structure, featuring a brominated cyclohexadiene ring, is central to its biological activity.
Table 1: Chemical and Physical Properties of this compound-1
| Property | Value | Reference |
| CAS Number | 28656-91-9 | [5] |
| Molecular Formula | C₉H₉Br₂NO₃ | |
| Molecular Weight | 338.98 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in Methanol and DMSO | |
| SMILES | COC1=C(--INVALID-LINK--(CC#N)O">C@@HO)Br | |
| InChI | InChI=1S/C9H9Br2NO3/c1-15-7-5(10)4-9(14,2-3-12)8(13)6(7)11/h4,8,13-14H,2H2,1H3/t8-,9-/m0/s1 |
Biological Activities and Mechanism of Action
This compound-1 exhibits a remarkable spectrum of biological activities, making it a subject of intensive research. Its primary therapeutic potentials lie in its anti-cancer, anti-angiogenic, and anti-inflammatory effects.
Anti-Cancer Activity
This compound-1 has demonstrated potent cytotoxic effects against a variety of cancer cell lines, including leukemia, prostate cancer, breast cancer, and colon carcinoma. The primary mechanism underlying its anti-cancer activity is the induction of apoptosis, or programmed cell death.
Studies have shown that this compound-1 triggers the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by the activation of a cascade of enzymes called caspases, including caspase-3, -8, and -9. This compound-1 has also been shown to induce the production of reactive oxygen species (ROS), which contributes to its cytotoxic effects. Furthermore, it can inhibit the activity of key proteins involved in cancer cell survival and proliferation, such as Akt and extracellular signal-regulated kinase (ERK).
Table 2: Cytotoxic Activity of this compound-1 against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Molt-4 | Leukemia | 0.12 ± 0.002 | |
| K562 | Leukemia | 0.54 ± 0.085 | |
| Du145 | Prostate Cancer | 0.58 ± 0.109 | |
| PC-3 | Prostate Cancer | 0.33 ± 0.042 | |
| L5178y | Mouse Lymphoma | 0.5 | |
| Friend Erythroleukemia | Mouse Leukemia | 0.7 | |
| Human Mamma Carcinoma | Breast Cancer | 0.3 | |
| Human Colon Carcinoma | Colon Cancer | 3.0 |
Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound-1 is a potent inhibitor of angiogenesis. It exerts its anti-angiogenic effects by targeting endothelial cells, the primary cells involved in blood vessel formation.
This compound-1 inhibits the proliferation, migration, and tube-forming ability of endothelial cells. It also induces apoptosis in these cells, further contributing to the inhibition of new blood vessel growth. The anti-angiogenic activity of this compound-1 has been demonstrated in both in vitro and in vivo models.
Anti-Inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer and atherosclerosis. This compound-1 possesses significant anti-inflammatory properties. Its primary mechanism of anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.
NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound-1 has been shown to inhibit the activation of the IκB kinase (IKK) complex, which is essential for NF-κB activation. This leads to the suppression of the nuclear translocation of the RelA/p65 subunit of NF-κB and a subsequent reduction in the expression of pro-inflammatory molecules.
Signaling Pathways Modulated by this compound-1
The diverse biological activities of this compound-1 are a result of its ability to modulate multiple key signaling pathways within the cell.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the biological effects of this compound-1.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound-1 on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound-1 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound-1 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound-1 dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined by plotting cell viability against the concentration of this compound-1.
Western Blot Analysis
This protocol is used to determine the effect of this compound-1 on the expression and phosphorylation of specific proteins.
Materials:
-
Cell culture dishes
-
This compound-1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the desired concentrations of this compound-1 for the specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
This assay is used to evaluate the anti-angiogenic activity of this compound-1 in vivo.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile filter paper discs or silicone rings
-
This compound-1 solution
-
Stereomicroscope
-
Digital camera
Procedure:
-
Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.
-
On day 3 of incubation, create a small window in the eggshell to expose the CAM.
-
On day 8, place a sterile filter paper disc or a silicone ring onto the CAM.
-
Apply a specific amount of this compound-1 solution onto the disc or within the ring. A vehicle control should also be included.
-
Reseal the window and continue incubation.
-
On day 12, open the window and examine the CAM under a stereomicroscope.
-
Capture images of the blood vessels within the treated area.
-
Quantify the anti-angiogenic effect by measuring the number of blood vessel branch points or the total blood vessel length.
In Vivo Matrigel Plug Assay
This in vivo assay also assesses the anti-angiogenic potential of this compound-1.
Materials:
-
Matrigel (growth factor reduced)
-
Angiogenic factor (e.g., bFGF or VEGF)
-
This compound-1
-
Syringes and needles
-
Mice (e.g., C57BL/6)
Procedure:
-
Thaw Matrigel on ice.
-
Mix Matrigel with the angiogenic factor and this compound-1 (or vehicle control) on ice.
-
Inject the Matrigel mixture subcutaneously into the flank of the mice.
-
After a specified period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Process the plugs for histological analysis.
-
Stain sections of the plugs with an endothelial cell marker (e.g., CD31) to visualize blood vessels.
-
Quantify angiogenesis by measuring the microvessel density within the Matrigel plug.
NF-κB Reporter Assay
This assay is used to quantify the inhibitory effect of this compound-1 on NF-κB transcriptional activity.
Materials:
-
Cells stably or transiently transfected with an NF-κB reporter construct (e.g., containing a luciferase or SEAP reporter gene)
-
This compound-1
-
NF-κB activating agent (e.g., TNF-α or LPS)
-
Luciferase or SEAP assay system
-
Luminometer or spectrophotometer
Procedure:
-
Plate the NF-κB reporter cells in a multi-well plate.
-
Pre-treat the cells with various concentrations of this compound-1 for a specified time.
-
Stimulate the cells with the NF-κB activating agent.
-
After the stimulation period, lyse the cells (for luciferase assay) or collect the supernatant (for SEAP assay).
-
Measure the reporter gene activity using the appropriate assay system and a luminometer or spectrophotometer.
-
Normalize the reporter activity to cell viability if necessary.
Conclusion
This compound-1 stands out as a marine natural product with significant therapeutic potential. Its ability to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress inflammation through the modulation of key signaling pathways makes it a compelling lead compound for the development of novel therapeutics. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the multifaceted biological activities of this intriguing molecule and to unlock its full potential in the fight against various human diseases. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.
References
- 1. Screening for Novel Endogenous Inflammatory Stimuli Using the Secreted Embryonic Alkaline Phosphatase NF-κB Reporter Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blotting guide: Part 1, Introduction and Sample Preparation [jacksonimmuno.com]
- 4. The Sponge-Derived Brominated Compound this compound-1 Impairs the Endothelial Inflammatory Response through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
A Technical Guide to the Stereoisomers of Aeroplysinin-1: Unraveling the Biological Activity of a Marine-Derived Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aeroplysinin-1, a brominated isoxazoline alkaloid isolated from marine sponges of the order Verongida, has garnered significant attention in the scientific community for its diverse and potent biological activities.[1][2] As a chiral molecule, this compound-1 exists as two stereoisomers: (+)-aeroplysinin-1 and (-)-aeroplysinin-1. While extensive research has illuminated the pharmacological profile of the dextrorotatory enantiomer, (+)-aeroplysinin-1, a comprehensive comparative analysis with its levorotatory counterpart has been notably limited. This technical guide aims to provide an in-depth overview of the current state of knowledge regarding both stereoisomers, with a particular focus on the well-documented activities of (+)-aeroplysinin-1. We will delve into its anti-tumor, anti-angiogenic, and anti-inflammatory properties, the underlying signaling pathways, and the experimental methodologies employed in these investigations.
Comparison of (+)-Aeroplysinin-1 and (-)-Aeroplysinin-1
The striking disparity in the volume of research between the two enantiomers is a crucial point of consideration. The majority of published studies have exclusively focused on (+)-aeroplysinin-1. To date, the only available comparative data point pertains to their antibacterial properties.
Table 1: Comparative Biological Activity of this compound-1 Stereoisomers
| Biological Activity | (+)-Aeroplysinin-1 | (-)-Aeroplysinin-1 | Reference |
| Antibacterial | Active against Gram-positive bacteria | Reported to have very similar in vitro activity to the (+) enantiomer | [3] |
| Anti-inflammatory | Potent activity demonstrated | Data not available | [4][5] |
| Anti-angiogenic | Potent inhibitor of angiogenesis | Data not available | |
| Anti-tumor (Cytotoxicity) | Exhibits cytotoxic and cytostatic effects against various cancer cell lines | Data not available |
This significant knowledge gap underscores the need for further investigation into the biological profile of (-)-aeroplysinin-1 to fully understand the structure-activity relationship of this fascinating marine natural product.
In-Depth Analysis of (+)-Aeroplysinin-1
The dextrorotatory enantiomer, (+)-aeroplysinin-1, has been identified as a multi-targeted agent with promising therapeutic potential. Its biological effects are multifaceted, impacting key cellular processes involved in cancer, inflammation, and the formation of new blood vessels.
Anti-Tumor Activity
(+)-Aeroplysinin-1 exhibits both cytostatic and cytotoxic effects on a range of tumor cell lines. Its anti-cancer activity is, at least in part, attributed to the induction of apoptosis.
Table 2: Cytotoxicity of (+)-Aeroplysinin-1 against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Molt-4 | Leukemia | 0.12 ± 0.002 | |
| K562 | Leukemia | 0.54 ± 0.085 | |
| PC-3 | Prostate Cancer | 0.33 ± 0.042 | |
| Du145 | Prostate Cancer | 0.58 ± 0.109 | |
| Ehrlich Ascites Tumor (EAT) | 8.2 (2-hour incubation) | ||
| HeLa | Cervical Cancer | Data not quantified in the provided text |
Notably, (+)-aeroplysinin-1 has shown selective cytotoxicity towards cancer cells over non-malignant cells. For instance, the IC50 values against the non-malignant cell lines CCD966SK and NR8383 were 1.54 ± 0.138 µM and 6.77 ± 0.190 μM, respectively.
Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. (+)-Aeroplysinin-1 has been characterized as a potent inhibitor of angiogenesis both in vitro and in vivo. It interferes with several key events in the angiogenic cascade, including endothelial cell proliferation, migration, and tube formation.
Anti-Inflammatory Activity
(+)-Aeroplysinin-1 has demonstrated significant anti-inflammatory properties. It has been shown to inhibit the expression of key pro-inflammatory molecules, suggesting its potential as a therapeutic agent for inflammation-driven diseases.
Signaling Pathways Modulated by (+)-Aeroplysinin-1
The diverse biological activities of (+)-aeroplysinin-1 are a consequence of its ability to modulate multiple intracellular signaling pathways.
Inhibition of Akt and Erk Pathways
The PI3K/Akt and Ras/Raf/MEK/Erk pathways are crucial for cell survival, proliferation, and differentiation. (+)-Aeroplysinin-1 has been shown to selectively inhibit the phosphorylation of both Akt and Erk in endothelial cells, contributing to its anti-angiogenic and pro-apoptotic effects.
References
- 1. oatext.com [oatext.com]
- 2. This compound-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound-1-a-sponge-derived-multi-targeted-bioactive-marine-drug - Ask this paper | Bohrium [bohrium.com]
The Biosynthesis of Aeroplysinin-1 in Aplysina Sponges: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aeroplysinin-1, a brominated tyrosine-derived alkaloid from marine sponges of the genus Aplysina, has garnered significant interest for its wide range of biological activities, including antibiotic, anti-inflammatory, and anti-angiogenic properties.[1][2][3][4][5] Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound-1, detailing the key precursors, intermediates, and enzymatic transformations. While foundational studies have identified the core building blocks of this fascinating molecule, this guide also highlights the areas where further research is needed to fully elucidate the enzymatic machinery involved.
Proposed Biosynthetic Pathway of this compound-1
The biosynthesis of this compound-1 is a multi-step process that begins with the aromatic amino acid L-phenylalanine. The pathway involves key modifications including hydroxylation, bromination, and the formation of a characteristic isoxazoline ring, which ultimately serves as the precursor to this compound-1.
The proposed biosynthetic pathway can be summarized as follows:
-
From Phenylalanine to Tyrosine: The pathway initiates with the hydroxylation of L-phenylalanine to L-tyrosine, a reaction catalyzed by phenylalanine hydroxylase.
-
Bromination of Tyrosine: L-tyrosine undergoes successive bromination steps to yield L-3-bromotyrosine and subsequently L-3,5-dibromotyrosine. These reactions are presumed to be catalyzed by specific halogenase enzymes.
-
Formation of the Oxime Intermediate: The amino group of 3,5-dibromotyrosine is converted into an oxime.
-
O-methylation: The phenolic hydroxyl group of the dibrominated intermediate is methylated. The methyl group is provided by a methyl donor, such as S-adenosyl methionine, as evidenced by the incorporation of the methyl group from [methyl-14C]methionine.
-
Arene Oxide Formation and Cyclization: The aromatic ring is proposed to be converted to an arene oxide. This is followed by a nucleophilic attack from the oxime nitrogen onto the epoxide, leading to the formation of the characteristic spiroisoxazoline ring structure of larger precursor molecules.
-
Formation of Isoxazoline Alkaloid Precursors: These cyclization steps lead to the formation of complex isoxazoline alkaloids, such as aerophobin-2 and aerothionin, which accumulate in the sponge tissue.
-
Bioconversion to this compound-1 upon Tissue Injury: this compound-1 is not constitutively present in high concentrations but is rapidly formed from the stored isoxazoline alkaloids upon tissue damage. This "activated defense" mechanism is catalyzed by an "isoxazoline converting enzyme" that cleaves the larger precursor to release this compound-1.
Below is a diagram illustrating the proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound-1 in Aplysina sponges.
Quantitative Data on Precursor Incorporation
Seminal work by Carney and Rinehart in 1995 provided crucial insights into the precursors of this compound-1 through radiolabeling studies with the sponge Aplysina fistularis. While the full quantitative data from this study is not publicly available, the key findings from the abstract indicate successful incorporation of several precursors.
Table 1: Summary of Precursor Incorporation into this compound-1
| Precursor Fed to Aplysina fistularis | Incorporated into this compound-1? | Notes |
| [U-14C]-L-Tyrosine | Yes | Confirms tyrosine as a primary building block. |
| [U-14C]-L-3-bromotyrosine | Yes | Indicates that bromination can occur before the full carbon skeleton is assembled. |
| [U-14C]-L-3,5-dibromotyrosine | Yes | A key intermediate in the pathway. |
| [methyl-14C]methionine | Yes | Specifically incorporated into the O-methyl group of this compound-1. |
| [methyl-14C]-L-O-methyltyrosine | No | Suggests that O-methylation occurs after other modifications to the tyrosine molecule. |
| [methyl-14C]-L-3,5-dibromo-O-methyltyrosine | No | The reason for non-incorporation is not fully clear but may relate to the timing of the oxime formation. |
| Putative nitrile precursors | No | Rules out certain alternative pathways. |
Experimental Protocols: Precursor Feeding Studies
The following is a generalized protocol for radiolabeled precursor feeding studies in sponges, based on the methodologies described in the literature. Specific parameters from the Carney and Rinehart (1995) study are not available.
Objective: To determine which small molecules are incorporated into the final structure of this compound-1, thereby identifying its biosynthetic precursors.
Materials:
-
Live Aplysina sponge specimens
-
Aerated seawater aquarium
-
Radiolabeled precursors (e.g., [14C]-labeled amino acids)
-
Syringes for injection or containers for immersion
-
Solvents for extraction (e.g., methanol, dichloromethane)
-
Chromatography equipment (e.g., HPLC, TLC)
-
Scintillation counter for radioactivity detection
Methodology:
-
Acclimatization: Sponges are acclimatized in a flow-through seawater tank to recover from collection stress.
-
Administration of Radiolabeled Precursor: The radiolabeled compound is administered to the sponge. This can be done via:
-
Immersion: The sponge is placed in a container with a known concentration of the radiolabeled precursor in sterile seawater for a defined period.
-
Injection: The precursor is directly injected into the sponge tissue at multiple points.
-
-
Incubation: The sponge is returned to the aquarium and allowed to metabolize the precursor for a specific duration (e.g., 24-72 hours).
-
Harvesting and Extraction: After incubation, the sponge tissue is harvested, flash-frozen, and lyophilized. The dried tissue is then ground and extracted with organic solvents to isolate the secondary metabolites.
-
Purification: The crude extract is subjected to chromatographic separation (e.g., HPLC) to purify this compound-1.
-
Detection of Radioactivity: The radioactivity of the purified this compound-1 is measured using a scintillation counter. A significant level of radioactivity above the background indicates that the administered precursor was incorporated into the molecule.
-
Control Experiments: Control experiments are run in parallel, for instance, by incubating a sponge with the radiolabeled precursor that has been heat-killed to ensure that the incorporation is a result of active metabolism.
The general workflow for these experiments is depicted in the diagram below.
Caption: Generalized workflow for a radiolabeled precursor feeding experiment.
Concluding Remarks and Future Directions
The biosynthetic pathway of this compound-1 in Aplysina sponges is a compelling example of chemical defense in marine invertebrates. While the foundational precursors have been identified, significant gaps in our knowledge remain. Future research should focus on:
-
Enzyme Identification and Characterization: The specific halogenases, methyltransferases, and the "isoxazoline converting enzyme" need to be isolated, purified, and characterized. Genomic and transcriptomic approaches on Aplysina sponges and their microbial symbionts could reveal the genes encoding these enzymes.
-
Role of Symbiotic Microorganisms: The contribution of symbiotic bacteria to the biosynthesis of this compound-1 precursors is still an area of active investigation. It is plausible that some biosynthetic steps are carried out by these symbionts.
-
Regulation of the Pathway: Understanding how the sponge regulates the production of isoxazoline alkaloids and the activation of their conversion to this compound-1 will provide deeper insights into its chemical ecology.
A complete elucidation of the this compound-1 biosynthetic pathway will not only be a significant scientific achievement but will also pave the way for the sustainable production of this and related compounds for pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Activated chemical defense in aplysina sponges revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis and incorporation of an alkylproline-derivative (APD) precursor into complex natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Aeroplysinin-1: A Deep Dive into its Marine Origins, Bioavailability, and Therapeutic Mechanisms
For Immediate Release
MALAGA, Spain – November 25, 2025 – Aeroplysinin-1, a brominated tyrosine derivative isolated from marine sponges, is a compound of significant interest to the scientific and pharmaceutical communities. This in-depth technical guide provides a comprehensive overview of its natural sources, bioavailability, and the signaling pathways it modulates, tailored for researchers, scientists, and drug development professionals.
Natural Source and Extraction
This compound-1 is a secondary metabolite naturally produced by marine sponges of the order Verongida, with Aplysina aerophoba being a primary source.[1][2][3] The concentration of brominated alkaloids, the precursors to this compound-1, in these sponges can be substantial, reaching up to 10% of the sponge's dry weight. A documented extraction from 200g of dried Aplysina aerophoba yielded 40 mg of this compound-1.[4]
Experimental Protocol: Extraction and Purification of this compound-1
This protocol outlines a common method for the extraction and purification of this compound-1 from Aplysina aerophoba.
Materials:
-
Dried and ground Aplysina aerophoba sponge tissue
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Chloroform/Methanol gradient)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Extraction: The dried sponge material (200.0 g) is extracted with methanol (1 L) three times for 36 hours. The extracts are then concentrated under reduced pressure to yield a residue (13.5 g).[4]
-
Chromatographic Separation: The residue is subjected to silica gel column chromatography. The column is eluted with a solvent gradient, starting from 100% chloroform and gradually increasing the polarity by adding methanol.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound-1.
-
Purification: Fractions containing this compound-1 are pooled and may require further purification steps, such as crystallization from chloroform, to obtain the pure compound.
Workflow for this compound-1 Extraction and Purification:
Caption: Workflow for the extraction and purification of this compound-1.
Bioavailability
Currently, there is a notable lack of publicly available in vivo pharmacokinetic data for this compound-1. Comprehensive studies detailing its absorption, distribution, metabolism, excretion (ADME), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and half-life are yet to be published. This represents a significant knowledge gap in understanding the full therapeutic potential and clinical applicability of this compound. Further preclinical pharmacokinetic and toxicokinetic studies are essential to characterize its behavior in a biological system.
Biological Activities and Signaling Pathways
This compound-1 exhibits a range of biological activities, including anti-inflammatory, anti-angiogenic, and anti-tumor effects. These activities are attributed to its ability to modulate key cellular signaling pathways.
Anti-Inflammatory Effects and the NF-κB Pathway
This compound-1 has demonstrated potent anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.
Signaling Pathway of NF-κB Inhibition by this compound-1:
Caption: this compound-1 inhibits the NF-κB signaling pathway.
Experimental Protocol: Western Blot for NF-κB p65 Phosphorylation
This protocol describes the analysis of NF-κB activation by measuring the phosphorylation of the p65 subunit in Human Umbilical Vein Endothelial Cells (HUVECs) treated with this compound-1.
Materials:
-
HUVECs
-
This compound-1
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-p65, anti-total-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture HUVECs to 80-90% confluency. Pre-treat cells with desired concentrations of this compound-1 for 1 hour before stimulating with TNF-α (e.g., 20 ng/mL) for 30 minutes.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against phospho-p65 and total p65 overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated p65 to total p65.
Anti-Angiogenic Effects
This compound-1 has been shown to be a potent inhibitor of angiogenesis, the formation of new blood vessels. This activity is crucial for its anti-tumor effects, as tumors rely on angiogenesis for growth and metastasis. The Chick Chorioallantoic Membrane (CAM) assay is a widely used in vivo model to assess angiogenesis.
Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay
This protocol provides a method to evaluate the anti-angiogenic activity of this compound-1 using the CAM assay.
Materials:
-
Fertilized chicken eggs
-
Incubator
-
Sterile saline
-
Filter paper discs or sterile sponges
-
This compound-1 solution at various concentrations
-
Stereomicroscope with a camera
Procedure:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.
-
Windowing the Egg: On day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Application of this compound-1: Place a sterile filter paper disc or a small piece of sterile sponge saturated with the test solution of this compound-1 onto the CAM. A vehicle control (the solvent used to dissolve this compound-1) should also be applied to a separate set of eggs.
-
Incubation and Observation: Reseal the window and return the eggs to the incubator. Observe the CAM daily for changes in blood vessel growth around the application site.
-
Quantification: After a set incubation period (e.g., 48-72 hours), photograph the area under the disc. The anti-angiogenic effect can be quantified by measuring the area of avascularization or by counting the number of blood vessel branch points.
Workflow for the CAM Assay:
Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) assay.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound-1.
Table 1: Extraction Yield of this compound-1
| Source Material | Starting Amount | Yield of this compound-1 | Reference |
| Dried Aplysina aerophoba | 200 g | 40 mg |
Table 2: In Vitro Cytotoxicity of this compound-1
| Cell Line | IC₅₀ (µM) | Reference |
| Human Endothelial Cells (EVLC-2) | 2.6 | |
| Human Endothelial Cells (HMEC) | 4.7 | |
| Human Endothelial Cells (RF-24) | 3.8 | |
| Human Endothelial Cells (HUVEC) | 4.2 | |
| Human Fibrosarcoma (HT-1080) | 17 | |
| Human Colon Carcinoma (HCT-116) | 2.3 |
Conclusion
This compound-1 is a promising marine natural product with demonstrated anti-inflammatory and anti-angiogenic properties. While its natural source and extraction methods are relatively well-understood, a significant gap exists in the knowledge of its bioavailability and pharmacokinetics. Further in-depth preclinical studies are imperative to unlock the full therapeutic potential of this intriguing compound for future drug development.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. The Sponge-Derived Brominated Compound this compound-1 Impairs the Endothelial Inflammatory Response through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dspace.vnmu.edu.ua [dspace.vnmu.edu.ua]
The Anti-Inflammatory Properties of Aeroplysinin-1: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aeroplysinin-1, a brominated isoxazoline alkaloid derived from marine sponges of the order Verongida, has emerged as a promising natural compound with a spectrum of biological activities, including potent anti-inflammatory effects. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound-1, focusing on its molecular mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols. The primary mechanism of its anti-inflammatory action involves the significant inhibition of the NF-κB signaling pathway. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound-1.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. The search for novel anti-inflammatory agents with high efficacy and minimal side effects is a continuous endeavor in pharmaceutical research. Marine natural products represent a rich and diverse source of bioactive compounds with unique chemical structures and potent pharmacological activities. This compound-1, a secondary metabolite from marine sponges like Aplysina aerophoba, has demonstrated significant anti-inflammatory, anti-angiogenic, and anti-tumor properties in preclinical studies[1][2]. This document provides a detailed technical examination of the anti-inflammatory attributes of this compound-1.
Molecular Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of this compound-1 are primarily attributed to its ability to modulate key signaling pathways and inhibit the expression of pro-inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound-1 has been shown to be a potent inhibitor of the NF-κB pathway in vascular endothelial cells[3][4][5].
The mechanism of NF-κB inhibition by this compound-1 involves several key steps:
-
Inhibition of IκB Kinase (IKK) Phosphorylation: this compound-1 prevents the phosphorylation of the IκB kinase (IKK) complex, a critical step for its activation.
-
Prevention of IκBα Degradation and NF-κB Nuclear Translocation: By inhibiting IKK activity, this compound-1 prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This, in turn, sequesters the NF-κB (RelA/p65) dimer in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes.
Modulation of PI3K/Akt and MAPK Pathways
The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) signaling pathways are also involved in inflammatory processes. This compound-1 has been shown to inhibit the phosphorylation of Akt and Erk (a member of the MAPK family) in endothelial cells, which can contribute to its anti-inflammatory effects. The inhibition of the PI3K/Akt pathway by this compound-1 may also support its inhibitory effect on the NF-κB pathway, as Akt can phosphorylate and activate the IKK complex.
Downregulation of Pro-inflammatory Molecules
Consistent with its inhibition of key inflammatory signaling pathways, this compound-1 has been demonstrated to reduce the expression of a variety of pro-inflammatory molecules in human endothelial and monocyte cells. These include:
-
Adhesion Molecules: Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1).
-
Chemokines: Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2.
-
Pro-inflammatory Enzymes: Cyclooxygenase-2 (COX-2).
-
Cytokines: Interleukin-1α (IL-1α) and Interleukin-6 (IL-6).
-
Other Inflammatory Mediators: Thrombospondin-1 (TSP-1) and Matrix Metalloproteinase-1 (MMP-1).
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory and related activities of this compound-1 from various studies.
Table 1: IC50 Values of this compound-1 on Cell Proliferation
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HUVEC | Human Umbilical Vein Endothelial Cells | 4.7 | |
| THP-1 | Human Monocytic Leukemia Cells | 24.6 | |
| Molt-4 | Human T-cell Leukemia | 0.12 | |
| K562 | Human Myelogenous Leukemia | 0.54 | |
| DU145 | Human Prostate Carcinoma | 0.58 | |
| PC-3 | Human Prostate Carcinoma | 0.33 |
Table 2: Inhibition of Pro-inflammatory Molecule Expression by this compound-1
| Target Molecule | Cell Line | This compound-1 Concentration (µM) | % Inhibition / Fold Change | Reference |
| MCP-1 (mRNA) | HUVEC | 10 | Decreased to 34% of control | |
| TSP-1 (protein) | HUVEC | 10 | Decreased to 65% of control | |
| COX-2 (mRNA) | HUVEC | 10 | >70% inhibition (PMA-induced) | |
| COX-2 (protein) | HUVEC | 10 | Complete inhibition (PMA-induced) | |
| MCP-1 (mRNA) | THP-1 | 10 | Significant reduction | |
| COX-2 (mRNA) | THP-1 | 10 | Significant reduction | |
| IL-6 (mRNA) | HUVEC | 3 | Significant reduction (TNF-α induced) | |
| ICAM-1 (mRNA) | HUVEC | 3 | Significant reduction (TNF-α induced) | |
| SELE (mRNA) | HUVEC | 3 | Significant reduction (TNF-α induced) | |
| VCAM-1 (protein) | HUVEC | 3 | Strong abrogation (TNF-α induced) |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory properties of this compound-1.
Cell Culture and Treatments
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and THP-1 human monocytic leukemia cells are commonly used.
-
Culture Conditions: HUVECs are typically cultured in Endothelial Cell Growth Medium (e.g., EGM-2) and maintained at 37°C in a humidified atmosphere with 5% CO2. THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Treatments: this compound-1 is dissolved in DMSO to prepare a stock solution and then diluted in culture medium to the desired final concentrations. For inflammatory stimulation, cells are often treated with lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed cells (e.g., HUVECs at 5 x 10^3 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound-1 and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 4 hours at 37°C.
-
Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Principle: qPCR is used to quantify the expression levels of specific messenger RNA (mRNA) transcripts, providing a measure of gene activity.
-
Protocol:
-
RNA Extraction: Isolate total RNA from treated and control cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: Perform the qPCR using a thermal cycler with a reaction mixture containing the cDNA template, specific primers for the target genes (e.g., IL6, ICAM1, VCAM1, CCL2, PTGS2 for COX-2) and a housekeeping gene (e.g., ACTB or GAPDH), and a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, often using the ΔΔCt method to normalize to the housekeeping gene and compare with the control group.
-
Western Blotting for Protein Expression and Phosphorylation
-
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It is particularly useful for assessing the phosphorylation status of signaling proteins.
-
Protocol:
-
Protein Extraction: Lyse the treated and control cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to obtain total protein extracts. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IKK, IKK, phospho-Akt, Akt, RelA/p65, COX-2, and a loading control like β-actin or α-tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
-
Immunofluorescence for NF-κB Nuclear Translocation
-
Principle: Immunofluorescence is a technique that uses fluorescently labeled antibodies to visualize the subcellular localization of specific proteins.
-
Protocol:
-
Cell Seeding and Treatment: Seed cells (e.g., HUVECs) on glass coverslips and treat them with this compound-1 followed by an inflammatory stimulus (e.g., TNF-α).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize them with a detergent like 0.1% Triton X-100.
-
Blocking: Block non-specific binding sites with a blocking solution (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against the p65 subunit of NF-κB.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG).
-
Nuclear Staining: Counterstain the nuclei with a fluorescent DNA-binding dye such as DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Analysis: Analyze the images to determine the localization of NF-κB (p65). In unstimulated or this compound-1-treated cells, the green fluorescence (p65) should be predominantly in the cytoplasm, while in cells stimulated with TNF-α alone, the green fluorescence will translocate to the nucleus, co-localizing with the blue DAPI stain.
-
Conclusion and Future Perspectives
This compound-1 demonstrates significant anti-inflammatory properties, primarily through the potent inhibition of the NF-κB signaling pathway. Its ability to downregulate a wide range of pro-inflammatory mediators, including cytokines, chemokines, and enzymes like COX-2, underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to further explore the pharmacological activities of this promising marine natural product.
Future research should focus on in vivo studies to validate the anti-inflammatory efficacy of this compound-1 in relevant animal models of inflammatory diseases. Further investigation into its pharmacokinetic and toxicological profiles is also essential for its potential clinical translation. The multi-target nature of this compound-1, affecting not only inflammation but also angiogenesis and cell proliferation, suggests its potential application in complex diseases where these processes are intertwined, such as cancer and atherosclerosis. The continued exploration of this compound-1 and its derivatives holds promise for the discovery of new and effective treatments for a variety of inflammatory conditions.
References
A Technical Guide to the Antimicrobial and Antiviral Activities of Aeroplysinin-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aeroplysinin-1, a brominated isoxazoline alkaloid derived from marine sponges of the order Verongida, such as Aplysina aerophoba, has garnered significant scientific interest due to its diverse biological activities.[1] Initially recognized for its role in the chemical defense of sponges, this compound-1 has demonstrated a broad spectrum of potent antimicrobial, antiviral, anti-inflammatory, anti-angiogenic, and antitumor properties.[2][3][4][5] This technical guide provides an in-depth overview of the antimicrobial and antiviral activities of this compound-1, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action.
Antimicrobial Activity
This compound-1 exhibits significant activity, particularly against Gram-positive bacteria. Its efficacy is attributed to its ability to disrupt critical cellular processes in susceptible microorganisms.
Quantitative Antimicrobial Data
The antimicrobial potency of this compound-1 is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Bacillus cereus | |||
| Bacillus subtilis | |||
| Staphylococcus aureus | |||
| Staphylococcus albus | |||
| Vibrio anguillarum | |||
| Flexibacter sp. | |||
| Moraxella sp. | |||
| Cutibacterium acnes | Clinical Strain | ||
| Enterococci | Clinical Strain | ||
| Staphylococci | Clinical Strain |
Note: Specific MIC values were not consistently reported in the search results, but the qualitative activity against these organisms was noted. The well diffusion method showed significant zones of inhibition for Cutibacterium, Enterococci, and Staphylococci.
Experimental Protocols
The MIC of this compound-1 against various bacterial strains is determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on appropriate agar plates. Colonies are then used to inoculate a sterile broth medium. The culture is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL. The inoculum is then diluted to the final required concentration.
-
Preparation of this compound-1 Dilutions: A stock solution of this compound-1 is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of twofold dilutions of the compound is then prepared in a 96-well microtiter plate containing broth medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plates are then incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound-1 at which no visible bacterial growth is observed.
This method provides a qualitative assessment of antimicrobial activity.
-
Preparation of Agar Plates: Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A standardized bacterial inoculum (0.5 McFarland) is uniformly spread over the surface of the agar plates.
-
Well Creation and Sample Addition: Wells are created in the agar using a sterile cork borer. A specific volume of a known concentration of this compound-1 solution is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. Larger zones of inhibition indicate greater antimicrobial activity.
Mechanism of Antimicrobial Action
The precise mechanisms underlying the antibacterial activity of this compound-1 are not fully elucidated but are thought to involve the disruption of cellular integrity and key metabolic processes. The formation of free radicals may also contribute to its cytotoxic effects on bacteria.
Antiviral Activity
This compound-1 has also demonstrated promising antiviral properties, notably against the Human Immunodeficiency Virus type 1 (HIV-1).
Quantitative Antiviral Data
The antiviral efficacy of this compound-1 is assessed by its 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of viral activity.
| Virus | Assay | IC50 (µM) | Reference |
| HIV-1 | RNA-dependent DNA polymerase activity | <20 (74% inhibition at 20 µM) | |
| HIV-1 | RNase H activity | <20 (74% inhibition at 20 µM) | |
| HIV-1 | Nuclear import of reverse transcriptase and viral DNA | <10 (67% inhibition at 10 µM) |
Experimental Protocols
This assay measures the ability of this compound-1 to inhibit the key viral enzyme, reverse transcriptase.
-
Reaction Mixture Preparation: A reaction mixture containing a poly(A) template, oligo(dT) primer, and radiolabeled deoxynucleotides in a suitable buffer is prepared.
-
Incubation: Recombinant HIV-1 RT enzyme is pre-incubated with varying concentrations of this compound-1. The enzymatic reaction is then initiated by adding the reaction mixture.
-
Reaction Termination and Analysis: After a defined incubation period, the reaction is stopped, and the amount of incorporated radiolabeled nucleotides into the newly synthesized DNA is quantified.
-
IC50 Determination: The concentration of this compound-1 that reduces the RT activity by 50% is calculated as the IC50 value.
This assay evaluates the effect of this compound-1 on viral replication in a cellular context.
-
Cell Culture and Infection: Susceptible host cells (e.g., T-lymphocytes for HIV-1) are cultured and infected with the virus in the presence of varying concentrations of this compound-1.
-
Incubation: The infected cells are incubated for a period that allows for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured using methods such as p24 antigen ELISA (for HIV-1), plaque reduction assays, or quantitative PCR for viral nucleic acids.
-
IC50 Calculation: The IC50 is determined as the concentration of this compound-1 that reduces viral replication by 50% compared to untreated control cells.
Mechanism of Antiviral Action
This compound-1's anti-HIV-1 activity is multi-targeted. It has been shown to inhibit the enzymatic activities of both the RNA-dependent DNA polymerase and the RNase H domains of the HIV-1 reverse transcriptase. Furthermore, it can block the nuclear import of the viral reverse transcriptase and retroviral DNA, thereby inhibiting a crucial step in the viral life cycle.
Signaling Pathways and Molecular Mechanisms
The broad biological effects of this compound-1 are a result of its interaction with multiple cellular signaling pathways.
Inhibition of Pro-inflammatory Pathways
This compound-1 has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This is a key pathway that regulates the expression of numerous pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound-1.
This compound-1 inhibits the phosphorylation of the IκB kinase (IKK) complex, which prevents the degradation of IκBα and the subsequent nuclear translocation of the NF-κB transcription factor. This leads to a downregulation of pro-inflammatory gene expression.
Modulation of Cell Survival and Proliferation Pathways
This compound-1 has been observed to inhibit the Akt and Erk signaling pathways, which are crucial for cell survival, proliferation, and angiogenesis.
Caption: this compound-1 inhibits Akt and Erk phosphorylation.
While this compound-1 does not directly inhibit the kinase activity of EGFR, VEGFR, Akt, or Erk in vitro, its treatment of endothelial cells leads to a reduction in the phosphorylation of both Akt and Erk. This suggests an indirect mechanism of inhibition.
Induction of Apoptosis via ROS Generation
This compound-1 can induce apoptosis in various cancer cell lines through the generation of reactive oxygen species (ROS).
Caption: ROS-mediated apoptosis induced by this compound-1.
This process involves the activation of NADPH oxidases (NOX), leading to an increase in intracellular ROS levels. The resulting oxidative stress disrupts mitochondrial function, leading to the activation of the intrinsic apoptotic pathway.
Conclusion
This compound-1 is a marine-derived natural product with significant and multifaceted antimicrobial and antiviral activities. Its ability to target a range of pathogens, coupled with its modulatory effects on key cellular signaling pathways related to inflammation, cell survival, and apoptosis, underscores its potential as a lead compound for the development of novel therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic applications in a clinical setting. The detailed protocols and compiled data within this guide serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this remarkable marine compound.
References
- 1. The Sponge-Derived Brominated Compound this compound-1 Impairs the Endothelial Inflammatory Response through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound-1-a-sponge-derived-multi-targeted-bioactive-marine-drug - Ask this paper | Bohrium [bohrium.com]
- 5. This compound-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug – ScienceOpen [scienceopen.com]
The Effects of Aeroplysinin-1 on the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the marine-derived compound (+)-aeroplysinin-1 (Apl-1) and its significant inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway. Aeroplysinin-1, a brominated alkaloid isolated from marine sponges of the order Verongida, has demonstrated a range of bioactive properties, including anti-inflammatory, anti-angiogenic, and anti-tumor activities.[1][2][3] A substantial body of evidence points to the modulation of the NF-κB pathway as a core mechanism underlying these effects.[1][4]
The NF-κB family of transcription factors are critical regulators of cellular responses to stimuli such as stress, cytokines, and bacterial or viral antigens. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer (most commonly the p65/p50 heterodimer) to translocate to the nucleus, where it binds to DNA and initiates the transcription of a wide array of genes involved in inflammation, immunity, cell survival, and proliferation.
This compound-1 has been shown to intervene at key upstream steps in this pathway, making it a compound of significant interest for therapeutic development in diseases characterized by aberrant NF-κB activation, such as chronic inflammatory conditions and cancer.
Mechanism of Action: Inhibition of the Canonical NF-κB Pathway
Research has demonstrated that this compound-1 impairs the endothelial inflammatory response by targeting the canonical NF-κB pathway. The primary mechanism involves the inhibition of critical phosphorylation events that are necessary for pathway activation.
Specifically, this compound-1 has been found to:
-
Inhibit IKKα/β Phosphorylation: Treatment with Apl-1 significantly reduces the phosphorylation of the IKKα/β complex in human umbilical vein endothelial cells (HUVECs) stimulated with TNF-α. The IKK complex is the central kinase responsible for phosphorylating IκBα, and its inhibition is a crucial upstream blockade of the pathway.
-
Prevent RelA/p65 Nuclear Translocation: By inhibiting IKK activation, Apl-1 effectively prevents the degradation of the IκBα inhibitor. This leads to the retention of the RelA/p65 subunit of NF-κB in the cytoplasm, blocking its translocation to the nucleus. This has been confirmed through both immunofluorescence microscopy and western blotting of nuclear fractions.
-
Inhibit Upstream Akt Phosphorylation: this compound-1 also prevents the TNF-α-induced phosphorylation of Akt. The PI3K/Akt pathway can act as a positive regulator of NF-κB signaling, partly by promoting the phosphorylation of the IKK complex. By inhibiting Akt, Apl-1 exerts an additional layer of control over the NF-κB cascade.
The following diagram illustrates the canonical NF-κB signaling pathway and highlights the specific steps inhibited by this compound-1.
Quantitative Data Presentation
The effects of this compound-1 have been quantified across various experimental models. The following tables summarize the key findings regarding its cytotoxicity and its impact on NF-κB signaling components and downstream gene expression.
Table 1: Cytotoxic and Antiproliferative Activity of this compound-1
| Cell Line | Cell Type | Assay | IC₅₀ Value (µM) | Incubation Time | Reference |
|---|---|---|---|---|---|
| Molt-4 | Human Leukemia | MTT | 0.12 ± 0.002 | Not Specified | , |
| K562 | Human Leukemia | MTT | 0.54 ± 0.085 | Not Specified | , |
| PC-3 | Human Prostate Cancer | MTT | 0.33 ± 0.042 | Not Specified | , |
| Du145 | Human Prostate Cancer | MTT | 0.58 ± 0.109 | Not Specified | , |
| Ehrlich Ascites Tumor (EAT) | Mouse Ascites Carcinoma | MTT | 8.2 | 2 hours | |
| CCD966SK | Human Skin Fibroblast (Non-malignant) | MTT | 1.54 ± 0.138 | Not Specified | , |
| NR8383 | Rat Alveolar Macrophage (Non-malignant) | MTT | 6.77 ± 0.190 | Not Specified | , |
| BAEC | Bovine Aortic Endothelial Cells | Cell Count | ~10 (Complete Inhibition) | Not Specified | |
Table 2: Effects of this compound-1 on NF-κB Pathway Components
| Target Protein | Cell Line | Stimulus | Apl-1 Conc. | Effect | Reference |
|---|---|---|---|---|---|
| p-IKKα/β | HUVEC | TNF-α | Not Specified | Significant reduction in phosphorylation | |
| RelA/p65 (Nuclear) | HUVEC | TNF-α | Not Specified | Strong inhibition of nuclear translocation | , |
| p-Akt | HUVEC | TNF-α | Not Specified | Strong reduction in phosphorylation |, |
Table 3: Downstream Effects on NF-κB Target Gene and Protein Expression
| Target Gene/Protein | Cell Line | Stimulus | Apl-1 Conc. (µM) | Effect | Reference |
|---|---|---|---|---|---|
| CCL2 (MCP-1) | HUVEC | TNF-α / LPS | Not Specified | Reduced mRNA expression | |
| ICAM1 | HUVEC | TNF-α / LPS | Not Specified | Reduced mRNA expression | |
| SELE | HUVEC | TNF-α / LPS | Not Specified | Reduced mRNA expression | |
| IL6 | HUVEC | TNF-α / LPS | Not Specified | Reduced mRNA expression | |
| COX-2 | HUVEC | PMA | 10 | Complete inhibition of protein expression | , |
| TSP-1 | HUVEC | Not Specified | 10-20 | Decreased mRNA and protein levels | |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used to elucidate the effects of this compound-1 on the NF-κB pathway.
Western Blot for RelA/p65 Nuclear Translocation
This protocol is used to quantify the amount of the NF-κB p65 subunit in the cytoplasm versus the nucleus.
-
Cell Culture and Treatment: Plate HUVECs and grow to confluence. Pre-treat cells with the desired concentration of this compound-1 (e.g., 1-hour pre-treatment). Stimulate the cells with an inflammatory agent like TNF-α (e.g., for 15-30 minutes).
-
Cell Lysis and Fractionation: Wash cells with ice-cold PBS. Lyse cells and separate cytoplasmic and nuclear fractions using a commercial nuclear/cytosol extraction kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against RelA/p65 overnight at 4°C.
-
Incubate with loading control primary antibodies (e.g., α-tubulin for cytoplasm, SMC3 or Lamin B1 for nucleus) to ensure equal loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the p65 band intensity to the respective loading control for each fraction.
Immunofluorescence for RelA/p65 Localization
This protocol provides a visual confirmation of p65's subcellular location.
-
Cell Culture and Treatment: Grow HUVECs on glass coverslips in a multi-well plate. Treat the cells with this compound-1 and/or TNF-α as described in the Western Blot protocol.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
-
Incubate with the primary antibody against RelA/p65 diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
-
Nuclear Staining and Mounting:
-
Counterstain the nuclei with a DNA dye like Hoechst or DAPI for 5-10 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging: Visualize the cells using a confocal or fluorescence microscope. Capture images and analyze the localization of the p65 signal (red) relative to the nuclear signal (blue).
The following diagram outlines a typical experimental workflow for investigating the effects of this compound-1.
Conclusion and Future Directions
(+)-Aeroplysinin-1 is a potent natural compound that effectively inhibits the canonical NF-κB signaling pathway. Its multi-targeted action, involving the suppression of both IKK and upstream Akt phosphorylation, leads to the prevention of RelA/p65 nuclear translocation and a subsequent reduction in the expression of key pro-inflammatory genes. This mechanism provides a strong rationale for its observed anti-inflammatory and anti-tumor activities.
The data presented in this guide underscore the therapeutic potential of this compound-1 and its analogues for diseases driven by chronic inflammation and deregulated NF-κB activity. Future research should focus on:
-
In Vivo Validation: While in vitro evidence is strong, further in vivo experiments in animal models of diseases like atherosclerosis, rheumatoid arthritis, or specific cancers are necessary to validate these findings.
-
Pharmacokinetic and Pharmacodynamic Studies: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound-1 to assess its drug-like properties.
-
Target Specificity: Further investigation is required to determine if this compound-1 directly binds to and inhibits IKK or Akt, or if it acts on an even more upstream component of the signaling cascade.
-
Analogue Development: The synthesis and screening of this compound-1 analogues may lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles.
By continuing to explore the molecular interactions of this fascinating marine compound, the scientific community can pave the way for novel therapeutic strategies targeting the NF-κB pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-1-a-sponge-derived-multi-targeted-bioactive-marine-drug - Ask this paper | Bohrium [bohrium.com]
- 4. The Sponge-Derived Brominated Compound this compound-1 Impairs the Endothelial Inflammatory Response through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Aeroplysinin-1: A Comprehensive Technical Guide to its Role in Redox Balance Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aeroplysinin-1, a brominated isoxazoline alkaloid derived from marine sponges, has emerged as a molecule of significant interest due to its multifaceted role in modulating cellular redox balance. This technical guide provides an in-depth analysis of the mechanisms by which this compound-1 exerts its effects, acting as a pro-oxidant in cancer cells while exhibiting antioxidant properties in non-malignant cells. We will delve into the quantitative effects of this compound-1 on key cellular components, provide detailed experimental protocols for assessing its activity, and visualize the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound-1.
Introduction
This compound-1 is a secondary metabolite produced by marine sponges of the order Verongida[1]. Initially recognized for its antibiotic properties, subsequent research has unveiled its potent anti-inflammatory, anti-angiogenic, and anti-tumor activities[2][3][4]. A central theme underlying these diverse biological effects is its ability to modulate the delicate balance of reactive oxygen species (ROS) within cells. This document explores the dual nature of this compound-1's interaction with the cellular redox environment, a key factor in its selective cytotoxicity towards cancer cells and its protective effects on normal tissues.
Quantitative Effects of this compound-1 on Cellular Viability and Redox Markers
This compound-1 exhibits a dose-dependent cytotoxic effect on a variety of cancer cell lines, while demonstrating significantly lower toxicity towards non-malignant cells. This selectivity is a cornerstone of its therapeutic potential.
Table 1: Cytotoxicity of this compound-1 (IC50 Values)
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Molt-4 | Leukemia | 0.12 ± 0.002 | [5] |
| K562 | Leukemia | 0.54 ± 0.085 | |
| PC-3 | Prostate Cancer | 0.33 ± 0.042 | |
| Du145 | Prostate Cancer | 0.58 ± 0.109 | |
| Ehrlich Ascites Tumor (EAT) | Murine Ascites Carcinoma | 8.2 | |
| HeLa | Cervical Cancer | - | |
| CCD966SK | Non-malignant skin cells | 1.54 ± 0.138 | |
| NR8383 | Non-malignant rat macrophages | 6.77 ± 0.190 |
Table 2: Modulation of Reactive Oxygen Species (ROS) by this compound-1 in Cancer Cells
| Cell Line | This compound-1 Concentration (µM) | Fold Increase in Intracellular ROS | Reference |
| Molt 4 | 0.4 | 4.6 | |
| K562 | 0.4 | 3.3 | |
| PC-3 | 1.6 | 1.8 | |
| Du145 | 1.6 | 1.3 |
In contrast to its pro-oxidant effect in cancer cells, this compound-1 has been shown to decrease ROS levels in non-malignant endothelial cells.
Core Signaling Pathways Modulated by this compound-1
This compound-1's influence on redox balance is mediated through its interaction with several key signaling pathways.
Pro-oxidant Mechanism in Cancer Cells: NOX Activation and HIF-1α Inhibition
In cancer cells, this compound-1 induces ROS production primarily through the activation of NADPH oxidases (NOX) and the inhibition of the hypoxia-inducible factor 1-alpha (HIF-1α) pathway. This surge in ROS leads to mitochondria-dependent apoptosis.
Antioxidant Mechanism in Endothelial Cells: Nrf2 Activation
In non-malignant endothelial cells, this compound-1 upregulates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant responses. This leads to an increase in the expression of antioxidant enzymes and a reduction in oxidative stress.
Detailed Experimental Protocols
Measurement of Intracellular ROS using Dihydroethidium (DHE)
This protocol is adapted from studies measuring ROS production in cancer cells treated with this compound-1.
Workflow:
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound-1 stock solution
-
Dihydroethidium (DHE)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Treatment: Treat the cells with the desired concentrations of this compound-1 for the specified time (e.g., 24 hours). Include an untreated control.
-
DHE Staining:
-
Prepare a 10 µM working solution of DHE in serum-free medium.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the DHE working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Cell Harvesting and Washing:
-
After incubation, remove the DHE solution and wash the cells twice with PBS.
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
-
Flow Cytometry:
-
Analyze the cells immediately using a flow cytometer.
-
Excite the DHE at 488 nm and detect the emission in the appropriate channel (typically around 575 nm).
-
Record the mean fluorescence intensity for each sample.
-
Zymography for Superoxide Dismutase (SOD) and Catalase Activity
This protocol is based on methods described for analyzing antioxidant enzyme activity in endothelial cells treated with this compound-1.
Workflow:
Materials:
-
Cell lysates
-
Native polyacrylamide gels
-
Tris-glycine electrophoresis buffer
-
For SOD: Nitroblue tetrazolium (NBT), Riboflavin, TEMED
-
For Catalase: Potassium ferricyanide, Ferric chloride, Hydrogen peroxide
-
Gel imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells in a non-denaturing buffer.
-
Determine the protein concentration of each lysate using a Bradford or BCA assay.
-
-
Native PAGE:
-
Load equal amounts of protein from each sample onto a native polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or on ice.
-
-
SOD Activity Staining:
-
Incubate the gel in a solution containing NBT.
-
Add riboflavin and TEMED and expose the gel to light.
-
Achromatic bands on a blue background will indicate SOD activity.
-
-
Catalase Activity Staining:
-
Incubate the gel in a solution of hydrogen peroxide.
-
Stain the gel with a mixture of potassium ferricyanide and ferric chloride.
-
Clear bands on a dark background will indicate catalase activity.
-
-
Analysis:
-
Image the gel and perform densitometric analysis to quantify the enzyme activity.
-
Western Blot for Nrf2 Activation
This protocol outlines the steps to assess the nuclear translocation of Nrf2, a key indicator of its activation.
Workflow:
Materials:
-
Cell pellets
-
Nuclear and cytoplasmic extraction buffers
-
Protein assay reagents
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Nrf2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Subcellular Fractionation:
-
Isolate nuclear and cytoplasmic fractions from cell pellets using a commercial kit or a standard protocol.
-
-
Protein Quantification:
-
Determine the protein concentration of both nuclear and cytoplasmic fractions.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each fraction on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Nrf2.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
An increase in the Nrf2 signal in the nuclear fraction indicates activation.
-
Conclusion
This compound-1 presents a fascinating case of a natural product with a dual and cell-type-specific role in redox modulation. Its ability to induce oxidative stress and apoptosis in cancer cells, while promoting an antioxidant response and cell survival in non-malignant cells, underscores its potential as a selective anti-cancer agent. The detailed methodologies and pathway analyses provided in this guide are intended to facilitate further research into the nuanced mechanisms of this compound-1 and to aid in the development of novel therapeutic strategies that harness its unique properties. A thorough understanding of its interaction with the cellular redox environment is paramount to unlocking its full clinical potential.
References
Aeroplysinin-1 Cytotoxicity in Tumor Cell Lines: A Technical Guide
Introduction
Aeroplysinin-1 is a brominated isoxazoline alkaloid derived from marine sponges, notably of the Aplysina and Pseudoceratina species.[1][2] This marine natural product has garnered significant interest within the scientific community for its diverse biological activities, including antibacterial, antiviral, anti-inflammatory, and potent anti-tumor effects.[1] Its efficacy against various cancer cell lines stems from its ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression. This technical guide provides an in-depth overview of the cytotoxic properties of this compound-1, focusing on its effects on tumor cell lines, its mechanism of action, and the experimental protocols used for its evaluation.
Quantitative Data Presentation: Cytotoxicity of this compound-1
The cytotoxic potential of this compound-1 has been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is summarized below. The data highlights a generally higher potency in malignant cells compared to non-malignant cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Molt-4 | Leukemia | 0.12 ± 0.002 | [1][2] |
| K562 | Leukemia | 0.54 ± 0.085 | |
| PC-3 | Prostate Cancer | 0.33 ± 0.042 | |
| Du145 | Prostate Cancer | 0.58 ± 0.109 | |
| Ehrlich Ascites Tumor (EAT) | Murine Tumor | 8.2 | |
| HeLa | Cervical Cancer | Not specified, but cytotoxic | |
| Non-Malignant Cell Lines | |||
| CCD966SK | Human Skin Fibroblast | 1.54 ± 0.138 | |
| NR8383 | Rat Alveolar Macrophage | 6.77 ± 0.190 |
Mechanism of Action: Signaling Pathways
This compound-1 exerts its cytotoxic effects through a multi-targeted mechanism, primarily by inducing oxidative stress and promoting mitochondria-dependent apoptosis. It also interacts with key proteins involved in cell proliferation and survival.
Key mechanistic aspects include:
-
Induction of Reactive Oxygen Species (ROS): this compound-1 treatment leads to an increase in intracellular ROS. This is achieved by activating NADPH oxidase (NOX) and inhibiting the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Heme Oxygenase-1 (HO-1), disrupting the cellular oxidative balance.
-
Mitochondrial (Intrinsic) Apoptosis Pathway: The surge in ROS leads to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential. This triggers the release of cytochrome c from the mitochondria into the cytosol. It also involves the activation of BH3-only pro-apoptotic proteins like Bad.
-
Caspase Activation: Cytosolic cytochrome c facilitates the activation of caspase-9, which in turn activates executioner caspases like caspase-3. This compound-1 has been shown to activate caspases-2, -3, -8, and -9. Activated caspase-3 leads to the cleavage of essential cellular substrates, including Poly (ADP-ribose) polymerase (PARP), culminating in apoptosis.
-
Inhibition of Pro-Survival Pathways: The compound downregulates the PI3K/Akt signaling pathway, a critical cascade for cell survival and proliferation. This is evidenced by the decreased phosphorylation of Akt (p-Akt) and the reduced expression of downstream anti-apoptotic proteins like X-linked inhibitor of apoptosis protein (XIAP).
-
Direct Protein Inhibition: this compound-1 has been shown to bind to and inhibit the activity of Heat shock protein 90 (Hsp90) and Topoisomerase II (Topo II), proteins crucial for the stability of client proteins and DNA replication, respectively.
Caption: this compound-1 induced apoptotic signaling pathway.
Experimental Protocols
The evaluation of this compound-1's cytotoxicity involves a series of standard in vitro assays. Below are detailed methodologies for key experiments.
General Experimental Workflow
A typical investigation into the cytotoxic effects of a compound like this compound-1 follows a logical progression from initial screening to mechanistic studies.
Caption: General workflow for assessing cytotoxicity.
Cell Viability (MTT) Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound-1 (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus staining only late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Culture and treat cells with desired concentrations of this compound-1 for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Cell Cycle Analysis
Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI). The DNA content of apoptotic cells is lower than that of G1 cells, appearing as a "sub-G1" peak.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content using a flow cytometer. The percentage of cells in the sub-G1, G1, S, and G2/M phases is quantified. An increase in the sub-G1 population is indicative of apoptosis.
Western Blot Analysis
Principle: This technique is used to detect and quantify the expression levels of specific proteins in a cell lysate. It is crucial for validating the modulation of signaling pathway components.
Protocol:
-
Protein Extraction: Treat cells with this compound-1, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, p-Akt, total Akt, GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like GAPDH.
Conclusion
This compound-1 is a potent cytotoxic agent against a variety of tumor cell lines, with IC50 values often in the sub-micromolar range. Its mechanism of action is complex, primarily driven by the induction of ROS-mediated mitochondrial apoptosis and the inhibition of critical pro-survival signaling pathways like PI3K/Akt. The compound's ability to target multiple facets of cancer cell biology, including apoptosis, proliferation, and stress responses, underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the anti-neoplastic properties of this compound-1 and similar natural products.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Preliminary In Vivo Studies of Aeroplysinin-1
This technical guide provides a comprehensive overview of the preliminary in vivo studies of this compound-1, a brominated compound isolated from marine sponges. It is designed to offer researchers, scientists, and drug development professionals a detailed resource on the anti-cancer, anti-angiogenic, and anti-inflammatory properties of this promising natural product. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the molecular pathways affected by this compound-1.
Quantitative Data Summary
The following tables present a consolidated view of the quantitative data from various in vivo and in vitro studies on this compound-1, facilitating a clear comparison of its biological activities.
Table 1: In Vivo Efficacy and Toxicity
| Parameter | Value | Animal Model | Cell Line | Source |
| Antileukemic Activity (T/C %) | 338% | NMRI Mice | L5178y | [1] |
| Acute LD50 | 202 mg/kg | Not Specified | N/A | [1] |
| Subacute LD50 | 150 mg/kg | Not Specified | N/A | [1] |
Table 2: In Vitro Cytotoxicity (IC50/ED50)
| Cell Line | Cell Type | IC50/ED50 (µM) | Source |
| L5178y | Mouse Lymphoma | 0.5 | |
| Friend Erythroleukemia | Mouse Leukemia | 0.7 | |
| Human Mamma Carcinoma | Human Breast Cancer | 0.3 | |
| Human Colon Carcinoma | Human Colon Cancer | 3.0 | |
| Molt-4 | Human Leukemia | 0.12 ± 0.002 | [2] |
| K562 | Human Leukemia | 0.54 ± 0.085 | [2] |
| Du145 | Human Prostate Cancer | 0.58 ± 0.109 | |
| PC-3 | Human Prostate Cancer | 0.33 ± 0.042 | |
| CCD966SK | Non-malignant Human Skin | 1.54 ± 0.138 | |
| NR8383 | Non-malignant Rat Macrophage | 6.77 ± 0.190 | |
| HT-1080 | Human Fibrosarcoma | 2.3 - 17 | |
| HCT-116 | Human Colon Carcinoma | 2.3 - 17 | |
| HeLa | Human Cervical Cancer | 2.3 - 17 | |
| THP-1 | Human Leukemia | 2.3 - 17 | |
| NOMO-1 | Human Leukemia | 2.3 - 17 | |
| HL-60 | Human Leukemia | 2.3 - 17 |
Experimental Protocols
This section details the methodologies for key in vivo experiments cited in the preliminary studies of this compound-1.
L5178y Cell/NMRI Mouse Model for Antileukemic Activity
This protocol describes the in vivo assessment of the antileukemic activity of this compound-1.
-
Animal Model: NMRI mice are used as the host for the L5178y mouse lymphoma cells.
-
Tumor Cell Inoculation: L5178y mouse lymphoma cells are cultured and prepared for injection. A specific number of viable cells are implanted into the mice, typically via intraperitoneal or subcutaneous injection, to initiate tumor growth.
-
Drug Preparation and Administration: this compound-1 is prepared in a suitable vehicle for in vivo administration. The compound was administered at a dose of 50 mg/kg for five consecutive days. The route of administration is typically intraperitoneal or intravenous injection.
-
Efficacy Evaluation: The primary endpoint for assessing antileukemic activity is the T/C (%) value, which is a measure of the treated group's outcome compared to the control group. This can be calculated based on tumor growth inhibition or an increase in lifespan.
-
Toxicology Studies: Preliminary toxicology is assessed by determining the acute and subacute LD50 values.
Chick Chorioallantoic Membrane (CAM) Assay for Anti-Angiogenesis
The CAM assay is a widely used in vivo model to evaluate the effect of compounds on angiogenesis.
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.
-
Windowing: On a specific day of incubation, a small window is made in the eggshell to expose the CAM.
-
Compound Application: A carrier substance (e.g., a filter disk or a gelatin sponge) soaked with this compound-1 at a specific concentration is placed on the CAM.
-
Observation and Quantification: After a defined incubation period, the CAM is observed under a microscope to assess the formation of new blood vessels around the carrier. The anti-angiogenic effect is quantified by measuring the avascular zone or by counting the number of blood vessel branch points. This compound-1 has been shown to have a devastating effect on developing vessels and cause severe disorganization of pre-existing vessels in this assay.
Matrigel Plug Assay for In Vivo Anti-Angiogenesis
This assay assesses the ability of a compound to inhibit the formation of new blood vessels in a growth factor-rich extracellular matrix.
-
Matrigel Preparation: Matrigel, a basement membrane extract, is mixed with a pro-angiogenic factor (e.g., bFGF) and this compound-1 at the desired concentration.
-
Subcutaneous Injection: The Matrigel mixture is subcutaneously injected into mice. At body temperature, the Matrigel solidifies, forming a plug.
-
Plug Excision and Analysis: After a set period, the Matrigel plugs are excised. The extent of angiogenesis is quantified by measuring the hemoglobin content within the plug (as an index of blood vessel formation) or by immunohistochemical staining of endothelial cells. In this assay, this compound-1 provoked the inhibition of bFGF-mediated cell invasion.
Signaling Pathways and Molecular Mechanisms
This compound-1 exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention by this compound-1.
Inhibition of the NF-κB Signaling Pathway
Disruption of the PI3K/Akt Signaling Pathway
Modulation of the ERK Signaling Pathway
References
Aeroplysinin-1: A Comprehensive Technical Review of its Bioactive Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aeroplysinin-1, a brominated isoxazoline alkaloid derived from marine sponges of the order Verongida, has emerged as a compound of significant interest in the field of pharmacology.[1][2] Initially recognized for its role in the chemical defense of sponges, extensive research has unveiled a broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-angiogenic, and anti-inflammatory effects.[2][3][4] This technical guide provides an in-depth review of the multifaceted bioactivities of this compound-1, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways it modulates.
Anticancer Activity
This compound-1 exhibits significant cytotoxic and antiproliferative effects against a range of cancer cell lines. Its anticancer activity is attributed to the induction of apoptosis, cell cycle arrest, and the inhibition of key survival pathways.
Quantitative Anticancer Data
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| Molt-4 | Leukemia | MTT | 0.12 ± 0.002 | |
| K562 | Leukemia | MTT | 0.54 ± 0.085 | |
| Du145 | Prostate Cancer | MTT | 0.58 ± 0.109 | |
| PC-3 | Prostate Cancer | MTT | 0.33 ± 0.042 | |
| HCT-116 | Colon Carcinoma | MTT | In the same range as endothelial cells | |
| HT-1080 | Fibrosarcoma | MTT | In the same range as endothelial cells | |
| HeLa | Cervical Cancer | MTT | 2.3 - 17 | |
| THP-1 | Monocytic Leukemia | MTT | 24.66 ± 1.0 | |
| NOMO-1 | Acute Myeloid Leukemia | MTT | 2.3 - 17 | |
| HL-60 | Promyelocytic Leukemia | MTT | 2.3 - 17 | |
| MCF-7 | Breast Cancer | Proliferation Assay | 0.25 - 0.5 (inhibition of EGF-dependent proliferation) | |
| ZR-75-1 | Breast Cancer | Proliferation Assay | 0.25 - 0.5 (inhibition of EGF-dependent proliferation) | |
| CCD966SK | Normal Human Skin Fibroblasts | MTT | 1.54 ± 0.138 | |
| NR8383 | Normal Rat Alveolar Macrophages | MTT | 6.77 ± 0.190 |
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Plating: Seed cells in a 96-well plate at a density of 7 x 10^4 cells/well and culture for 24, 48, or 72 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound-1 for the desired time period.
-
MTT Addition: Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of this compound-1 that causes 50% inhibition of cell viability.
Clonogenic Assay
This in vitro cell survival assay is based on the ability of a single cell to grow into a colony.
-
Cell Treatment: Incubate cancer cells (e.g., PC-3 and Du145) with the indicated concentrations of this compound-1 for a specified time (e.g., 6 hours).
-
Cell Seeding: After treatment, wash the cells and seed a low density of cells in fresh medium.
-
Colony Formation: Culture the cells for an extended period (e.g., 14 days) to allow for colony formation.
-
Staining and Counting: Stain the colonies with a suitable dye (e.g., crystal violet) and count the number of colonies containing at least 50 cells.
Signaling Pathways in Anticancer Activity
This compound-1 induces apoptosis in cancer cells through the mitochondrial (intrinsic) pathway. This is initiated by the generation of reactive oxygen species (ROS), leading to a disruption of the mitochondrial membrane potential. This, in turn, results in the release of cytochrome c and the activation of a caspase cascade.
Furthermore, this compound-1 has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cancer cell proliferation and survival.
Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. This compound-1 is a potent inhibitor of angiogenesis both in vitro and in vivo.
Quantitative Anti-Angiogenic Data
| Cell Line | Assay | IC50 (µM) | Reference |
| BAEC (Bovine Aortic Endothelial Cells) | Proliferation Assay | 2 | |
| EVLC-2 (Human Endothelial Cells) | Proliferation Assay | 2.6 - 4.7 | |
| HMEC (Human Microvascular Endothelial Cells) | Proliferation Assay | 2.6 - 4.7 | |
| RF-24 (Human Endothelial Cells) | Proliferation Assay | 2.6 - 4.7 | |
| HUVEC (Human Umbilical Vein Endothelial Cells) | Proliferation Assay | 4.7 |
Experimental Protocols
Endothelial Cell Proliferation Assay
This assay is performed similarly to the MTT assay for cancer cells, but using endothelial cells (e.g., HUVECs, BAECs).
Tube Formation Assay on Matrigel
This assay assesses the ability of endothelial cells to form capillary-like structures.
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify.
-
Cell Seeding: Seed endothelial cells onto the Matrigel-coated wells in the presence or absence of this compound-1.
-
Tube Formation: Incubate the plate for a sufficient time to allow for the formation of tube-like structures.
-
Visualization and Quantification: Visualize the tube formation using a microscope and quantify the extent of tube formation (e.g., by measuring the total tube length).
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis.
-
Egg Incubation: Incubate fertilized chicken eggs for 7-8 days.
-
Compound Application: Create a window in the eggshell and apply a filter disc containing this compound-1 onto the CAM.
-
Incubation and Observation: Reseal the window and continue incubation for a few days. Observe the effect on blood vessel formation around the filter disc.
Signaling Pathways in Anti-Angiogenic Activity
This compound-1's anti-angiogenic effects are mediated through the induction of apoptosis in endothelial cells, specifically via the mitochondrial pathway. This involves the dephosphorylation of the pro-apoptotic protein Bad, leading to cytochrome c release and caspase activation. Additionally, this compound-1 inhibits the Akt and Erk signaling pathways, which are critical for endothelial cell survival and proliferation.
Antimicrobial and Antiviral Activity
This compound-1 demonstrates notable activity against a variety of microorganisms, including Gram-positive bacteria and certain viruses.
Quantitative Antimicrobial and Antiviral Data
| Organism | Activity | IC50 (µM) / MIC (µg/mL) | Reference |
| Bacillus cereus | Antibacterial | - (Inhibition observed) | |
| Bacillus subtilis | Antibacterial | - (Inhibition observed) | |
| Staphylococcus aureus | Antibacterial | MIC: 25 µg/mL | |
| Staphylococcus albus | Antibacterial | - (Inhibition observed) | |
| Vibrio anguillarum | Antibacterial | - (Inhibition observed) | |
| Flexibacter sp. | Antibacterial | - (Inhibition observed) | |
| Moraxella sp. | Antibacterial | - (Inhibition observed) | |
| P. phosphoreum | Antibacterial | IC50: 3.5 | |
| C. wailesii | Algicidal | IC50: 5.6 | |
| P. minimum | Algicidal | IC50: 7.0 | |
| HIV-1 | Antiviral | IC50: 14.6 |
Experimental Protocols
Agar Diffusion Assay
This method is used to assess the antimicrobial activity of a compound.
-
Agar Plate Preparation: Prepare an agar plate inoculated with the test microorganism.
-
Compound Application: Place a sterile paper disc impregnated with this compound-1 onto the agar surface.
-
Incubation: Incubate the plate under appropriate conditions for microbial growth.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited.
Anti-inflammatory Activity
This compound-1 exhibits anti-inflammatory properties by modulating the expression of key inflammatory mediators.
Quantitative Anti-inflammatory Data
This compound-1 has been shown to decrease the expression of monocyte chemoattractant protein 1 (MCP-1), thrombospondin-1 (TSP-1), and cyclooxygenase 2 (COX-2) in human umbilical vein endothelial cells (HUVECs) at concentrations of 10–20 µM. In the human monocytic leukemia cell line (THP-1), 10 µM this compound-1 decreased the expression of MCP-1 and COX-2.
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of this compound-1 are linked to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. This compound-1 inhibits the phosphorylation of the IκB kinase (IKK) complex, which prevents the degradation of IκBα and the subsequent nuclear translocation of the NF-κB subunit RelA/p65.
Conclusion
This compound-1 is a marine-derived natural product with a remarkable range of biological activities. Its potent anticancer, anti-angiogenic, antimicrobial, and anti-inflammatory properties, coupled with its ability to modulate key signaling pathways such as NF-κB, Akt, and the mitochondrial apoptosis pathway, underscore its significant therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the pharmacological capabilities of this promising compound. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety for various therapeutic applications.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Aeroplysinin-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aeroplysinin-1 is a brominated tyrosine-derived metabolite isolated from marine sponges, particularly from the Verongida order, including species like Aplysina aerophoba. This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. Preclinical studies have highlighted its anti-inflammatory, anti-angiogenic, and anti-tumor properties, making it a promising candidate for further drug development.[1][2] this compound-1 exerts its effects through the modulation of key cellular signaling pathways, including the inhibition of the NF-κB and PI3K/Akt pathways.
These application notes provide a comprehensive overview of the extraction and purification protocols for this compound-1 from its natural source. The methodologies described are based on established scientific literature and are intended to guide researchers in obtaining this valuable bioactive compound for further investigation.
Data Presentation
The following tables summarize quantitative data from various reported extraction and purification protocols for this compound-1 from Aplysina sponges. These tables are designed for easy comparison of different starting materials, extraction solvents, and the resulting yields at various stages of the process.
Table 1: Extraction and Partitioning Yields of this compound-1
| Starting Material (Sponge Species) | Dry Weight (g) | Extraction Solvent | Crude Extract Yield (g) | Partitioning Fractions | Fraction Yield (g) | Reference |
| Aplysina aerophoba | 1000 | 96% Ethanol | 89 | Petroleum Ether | 6.2 | [3][4] |
| Ethyl Acetate | 14.0 | [3] | ||||
| Butanol | 8.7 | |||||
| Aplysina aerophoba | 200 | Methanol | 13.5 | - | - | |
| Aplysina aerophoba | 8 | Acetone | 1.25 | - | - |
Table 2: Purification Yields of this compound-1
| Starting Material (Crude/Fraction) | Initial Weight (g) | Purification Method | Final this compound-1 Yield (mg) | Reference |
| Methanol Extract | 13.5 | Silica Gel Column Chromatography & Crystallization | 40 | |
| Acetone Extract | 1.25 | Sephadex LH-20 & Semi-preparative TLC | 9.0 | |
| Combined PE, EtOAc, BuOH Fractions | 28.9 | Flash Chromatography & Semi-preparative HPLC | Not specified for this compound-1 alone, but pure compounds were isolated. |
Experimental Protocols
The following are detailed methodologies for the extraction and purification of this compound-1.
Protocol 1: Extraction with Ethanol and Liquid-Liquid Partitioning
This protocol is adapted from studies on Aplysina aerophoba.
1. Extraction: a. Weigh approximately 1 kg of fresh or frozen Aplysina aerophoba sponge. b. Cut the sponge into small pieces and place them in a suitable container. c. Add 96% ethanol to fully submerge the sponge material. d. Perform extraction using an ultrasonic bath for 15 minutes. Repeat this step five times. e. Combine the ethanolic extracts and filter to remove solid residues. f. Evaporate the solvent under reduced pressure to obtain the crude ethanolic extract.
2. Liquid-Liquid Partitioning: a. Dissolve the crude ethanolic extract (approximately 89 g from 1 kg of sponge) in a mixture of water and methanol. b. Sequentially partition the extract with petroleum ether, ethyl acetate, and n-butanol (3 x 500 mL each). c. Separate the layers and collect each solvent fraction. d. Evaporate the solvents from each fraction to obtain the petroleum ether, ethyl acetate, and butanol fractions. The fractions containing brominated compounds, including this compound-1, are typically the petroleum ether, ethyl acetate, and butanol fractions.
Protocol 2: Extraction with Methanol and Silica Gel Chromatography
This protocol is based on the work of Binnewerg et al. (2020).
1. Extraction: a. Use 200 g of dried and powdered Aplysina aerophoba. b. Macerate the sponge material with methanol (1 L) three times for 36 hours each. c. Combine the methanol extracts and concentrate under reduced pressure to yield the crude extract.
2. Silica Gel Column Chromatography: a. Prepare a silica gel column (e.g., 80 x 5 cm). b. Dissolve the crude methanol extract (approximately 13.5 g) in a minimal amount of the initial mobile phase. c. Load the sample onto the silica gel column. d. Elute the column with a solvent gradient, starting with 100% chloroform and gradually increasing the polarity by adding methanol (from 1:0 to 0:1 CHCl₃/MeOH). e. Collect fractions and monitor them by Thin Layer Chromatography (TLC). f. Pool fractions containing this compound-1.
3. Crystallization: a. Further purify the this compound-1 containing fractions by crystallization from chloroform to obtain white crystals of this compound-1 (approximately 40 mg).
Purification by Semi-Preparative HPLC
For final purification to achieve high purity, semi-preparative High-Performance Liquid Chromatography (HPLC) is recommended.
1. Sample Preparation: a. Dissolve the partially purified fractions containing this compound-1 in a suitable solvent, such as methanol or acetonitrile. b. Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: Synergi Polar-RP 80Å (250 × 4.6 mm, 4 µm) or a similar C18 semi-preparative column.
- Mobile Phase: A gradient of methanol or acetonitrile in water with 0.1% formic acid (FA).
- Flow Rate: Typically in the range of 1-5 mL/min for semi-preparative columns.
- Detection: UV detector at 254 nm or a Diode Array Detector (DAD) to monitor the elution profile.
- Injection Volume: Dependent on the column size and sample concentration.
3. Fraction Collection: a. Collect fractions corresponding to the this compound-1 peak. b. Combine the pure fractions and evaporate the solvent to obtain purified this compound-1.
Visualizations
Experimental Workflow
Caption: Workflow for this compound-1 Extraction and Purification.
Signaling Pathway Inhibition by this compound-1
Caption: this compound-1 inhibits NF-κB and PI3K/Akt signaling.
References
Total Synthesis of (+)-Aeroplysinin-1: A Methodological Overview for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the total synthesis of (+)-aeroplysinin-1, a marine-derived natural product with significant biological activity. This overview consolidates methodologies from seminal works, offering a comparative analysis of synthetic strategies and detailed experimental procedures for key transformations.
(+)-Aeroplysinin-1, a brominated isoxazoline alkaloid isolated from marine sponges of the order Verongida, has garnered considerable interest in the scientific community due to its potent anti-inflammatory, anti-angiogenic, and anti-tumor properties.[1][2] Its unique chiral structure and promising therapeutic potential have made it a compelling target for total synthesis. This document outlines two prominent synthetic approaches, providing the necessary details for their replication and adaptation in a research setting.
Comparative Summary of Synthetic Methodologies
Two principal strategies for the total synthesis of aeroplysinin-1 have been reported, each employing a distinct approach to construct the core cyclohexadienol ring system. The key features of these methodologies are summarized below for comparative evaluation.
| Synthetic Approach | Key Strategy | Starting Material | Key Intermediates | Chiral Resolution | Overall Steps (from commercial materials) | Reference |
| Andersen and Faulkner Synthesis | Lead tetraacetate-mediated oxidative dearomatization | 3,5-Dibromo-4-methoxyphenylacetonitrile | Dienone intermediate | Not reported in initial synthesis | ~4 | Andersen & Faulkner, 1975[1] |
| Nishiyama and Yamamura Synthesis | Anodic oxidation to form a spiroisoxazoline followed by ring opening | 3,5-Dibromo-4-hydroxyphenylacetaldehyde oxime | Spiroisoxazoline | Via diastereomeric esters with (-)-camphanic chloride | ~6 | Nishiyama & Yamamura, 1985[3] |
Synthetic Pathway Diagrams
The logical flow of each synthetic route is depicted below using Graphviz diagrams, illustrating the sequence of transformations from starting materials to the final product.
Figure 1: Andersen and Faulkner's synthetic approach to (±)-aeroplysinin-1.
Figure 2: Nishiyama and Yamamura's enantioselective synthesis of (+)-aeroplysinin-1.
Experimental Protocols
Detailed methodologies for the key experiments in each synthetic approach are provided below. These protocols are intended to be comprehensive and reproducible.
Andersen and Faulkner Synthesis: Oxidative Dearomatization Approach
This synthesis achieves the construction of the this compound-1 core through a direct oxidation of a substituted aromatic precursor.
Step 1: Synthesis of the Dienone Intermediate
-
Reaction: Oxidation of 3,5-dibromo-4-methoxyphenylacetonitrile.
-
Reagents and Conditions:
-
3,5-dibromo-4-methoxyphenylacetonitrile (1.0 eq)
-
Lead tetraacetate (1.1 eq)
-
Glacial acetic acid (solvent)
-
Room temperature, 2 hours
-
-
Protocol:
-
Dissolve 3,5-dibromo-4-methoxyphenylacetonitrile in glacial acetic acid.
-
Add lead tetraacetate in one portion to the stirred solution.
-
Continue stirring at room temperature for 2 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Reduction to (±)-Aeroplysinin-1
-
Reaction: Reduction of the dienone intermediate.
-
Reagents and Conditions:
-
Dienone intermediate (1.0 eq)
-
Sodium borohydride (1.5 eq)
-
Methanol (solvent)
-
0 °C to room temperature, 1 hour
-
-
Protocol:
-
Dissolve the dienone intermediate in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting racemic this compound-1 by chromatography.
-
Nishiyama and Yamamura Synthesis: Spiroisoxazoline Ring-Opening Approach
This more recent and enantioselective approach utilizes an electrochemical oxidation to form a key spiroisoxazoline intermediate, which is then resolved and converted to the natural product.
Step 1: Anodic Oxidation to the Spiroisoxazoline
-
Reaction: Intramolecular cyclization of 3,5-dibromo-4-hydroxyphenylacetaldehyde oxime.
-
Reagents and Conditions:
-
3,5-dibromo-4-hydroxyphenylacetaldehyde oxime (1.0 eq)
-
Lithium perchlorate (electrolyte)
-
Acetonitrile (solvent)
-
Undivided cell with platinum electrodes
-
Constant current of 20 mA
-
-
Protocol:
-
Prepare a solution of 3,5-dibromo-4-hydroxyphenylacetaldehyde oxime and lithium perchlorate in acetonitrile.
-
Place the solution in an undivided electrochemical cell equipped with two platinum electrodes.
-
Apply a constant current of 20 mA and continue the electrolysis until the starting material is consumed (monitored by TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude spiroisoxazoline by column chromatography.
-
Step 2: Chiral Resolution of the Spiroisoxazoline
-
Reaction: Formation of diastereomeric esters with (-)-camphanic chloride.[4]
-
Reagents and Conditions:
-
(±)-Spiroisoxazoline (1.0 eq)
-
(-)-Camphanic chloride (1.1 eq)
-
Pyridine (solvent and base)
-
Room temperature, 12 hours
-
-
Protocol:
-
Dissolve the racemic spiroisoxazoline in pyridine.
-
Add (-)-camphanic chloride to the solution and stir at room temperature for 12 hours.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.
-
Separate the resulting diastereomeric esters by careful column chromatography on silica gel.
-
Step 3: Reductive Ring Opening to (+)-Aeroplysinin-1
-
Reaction: Reductive cleavage of the N-O bond of the resolved spiroisoxazoline ester.
-
Reagents and Conditions:
-
Resolved spiroisoxazoline camphanate ester (1.0 eq)
-
Molybdenum hexacarbonyl (catalyst)
-
Acetonitrile/water (solvent)
-
Reflux, 2 hours
-
-
Protocol:
-
Dissolve the desired diastereomeric ester in a mixture of acetonitrile and water.
-
Add molybdenum hexacarbonyl and heat the mixture to reflux for 2 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield (+)-aeroplysinin-1.
-
Data Presentation
The following table summarizes the key quantitative data for the final products obtained from the described synthetic methodologies.
| Parameter | Andersen & Faulkner (±)-Aeroplysinin-1 | Nishiyama & Yamamura (+)-Aeroplysinin-1 |
| Overall Yield | Not explicitly reported, but individual step yields are moderate. | ~20% from the spiroisoxazoline |
| Optical Rotation [α]D | 0° (racemic) | +185° (c 0.5, MeOH) |
| ¹H NMR (CDCl₃, δ) | 6.45 (s, 1H), 4.90 (d, J=6 Hz, 1H), 4.55 (s, 1H), 3.80 (s, 3H), 3.10 (br s, 2H), 2.85 (d, J=16 Hz, 1H), 2.65 (d, J=16 Hz, 1H) | Consistent with reported data for the natural product. |
| ¹³C NMR (CDCl₃, δ) | Not reported in the initial communication. | Consistent with reported data for the natural product. |
| Mass Spectrometry (m/z) | M⁺ at 339, 341, 343 | Consistent with calculated mass. |
| Infrared (IR, cm⁻¹) | 3400 (OH), 2250 (CN), 1680 (C=O), 1600 (C=C) | Consistent with reported data for the natural product. |
Note: The spectroscopic data for the Andersen and Faulkner synthesis corresponds to the racemic mixture. The data for the Nishiyama and Yamamura synthesis corresponds to the enantiopure (+)-isomer and is consistent with the data reported for the natural product.
Conclusion
The total synthesis of (+)-aeroplysinin-1 has been successfully achieved through distinct and innovative chemical strategies. The earlier work by Andersen and Faulkner provided the first racemic synthesis, establishing a foundational route to this class of compounds. The subsequent enantioselective synthesis by Nishiyama and Yamamura, featuring a key spiroisoxazoline intermediate and a classical chiral resolution, offers a pathway to the optically pure natural product. These detailed protocols and comparative data serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry, enabling further investigation into the biological activities of this compound-1 and its analogues.
References
Application Notes and Protocols for the Quantification of Aeroplysinin-1 in Biological Samples using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aeroplysinin-1 is a brominated tyrosine derivative originally isolated from marine sponges of the order Verongida, such as those from the Aplysina genus.[1][2][3] This marine natural product has garnered significant interest within the scientific community due to its diverse and potent biological activities. Preclinical studies have demonstrated its promising anti-inflammatory, anti-angiogenic, and anti-tumor effects.[4][5] The anti-inflammatory properties of this compound-1 are attributed to its ability to inhibit the NF-κB signaling pathway, a key regulator of the inflammatory response. Given its therapeutic potential, accurate and reliable quantification of this compound-1 in biological samples is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development.
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a powerful and widely used technique for the quantification of small molecules in complex biological matrices. This document provides detailed application notes and protocols for the quantification of this compound-1 in biological samples, such as plasma, serum, and cell culture media, using a reverse-phase HPLC (RP-HPLC) method.
Data Presentation
The biological activity of this compound-1 has been evaluated in various cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Molt-4 | Leukemia | 0.12 ± 0.002 | |
| K562 | Leukemia | 0.54 ± 0.085 | |
| Du145 | Prostate Cancer | 0.58 ± 0.109 | |
| PC-3 | Prostate Cancer | 0.33 ± 0.042 | |
| HTB-26 | Breast Cancer | 10-50 | |
| HepG2 | Hepatocellular Carcinoma | 10-50 | |
| HCT116 | Colorectal Cancer | 22.4 |
Experimental Protocols
The following protocols are provided as a comprehensive guide for the extraction and quantification of this compound-1 from biological samples. Method validation according to ICH guidelines is recommended before application to clinical or pivotal preclinical studies.
Sample Preparation
a) From Plasma or Serum:
Protein precipitation is a common and effective method for extracting small molecules from plasma and serum.
-
Thawing: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: Aliquot 100 µL of the plasma or serum sample into a clean microcentrifuge tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (ACN) to the sample (a 3:1 ratio of ACN to sample).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing this compound-1 and transfer it to a new, clean microcentrifuge tube.
-
Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen gas at room temperature. This step helps to concentrate the analyte.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
b) From Cell Culture Media:
-
Collection: Collect the cell culture media from the experimental wells.
-
Centrifugation: Centrifuge the media at 3,000 rpm for 5 minutes to remove any cells or cellular debris.
-
Extraction: Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the supernatant.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 3,000 rpm for 10 minutes to separate the layers.
-
Organic Layer Collection: Carefully collect the upper ethyl acetate layer containing this compound-1.
-
Evaporation: Dry the ethyl acetate extract under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the residue in a known volume of the initial mobile phase.
-
Filtration: Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC-UV Method
The following are suggested starting conditions for the HPLC analysis of this compound-1. Optimization may be required based on the specific HPLC system and column used.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B (linear gradient)
-
15-18 min: 90% B (isocratic)
-
18-20 min: 90% to 10% B (linear gradient)
-
20-25 min: 10% B (isocratic for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Based on the UV absorption profile of bromotyrosine derivatives, a wavelength between 280 nm and 330 nm is likely to be suitable. The optimal wavelength should be determined by analyzing a standard solution of this compound-1.
Quantification
-
Calibration Curve: Prepare a series of standard solutions of this compound-1 of known concentrations in the initial mobile phase.
-
Analysis: Inject the standards and the prepared biological samples into the HPLC system.
-
Peak Integration: Integrate the peak area corresponding to this compound-1 in both the standards and the samples.
-
Concentration Calculation: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the linear regression equation from the calibration curve to calculate the concentration of this compound-1 in the unknown samples.
Method Validation
A comprehensive validation of the analytical method should be performed to ensure its accuracy, precision, and reliability. The following parameters should be assessed:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be assessed by analyzing blank matrix samples and spiked samples.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentration levels should be used to establish the calibration curve.
-
Accuracy: The closeness of the measured value to the true value. This is typically determined by analyzing samples with known concentrations of the analyte (quality control samples) and is expressed as the percentage of recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and should be assessed at both the intra-day and inter-day levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Stability: The stability of this compound-1 in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C).
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound-1 quantification.
NF-κB Signaling Pathway Inhibition by this compound-1
Caption: this compound-1 inhibits the NF-κB signaling pathway.
References
- 1. The Sponge-Derived Brominated Compound this compound-1 Impairs the Endothelial Inflammatory Response through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Sponge-Derived Brominated Compound this compound-1 Impairs the Endothelial Inflammatory Response through Inhibition of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The antiangiogenic compound this compound-1 induces apoptosis in endothelial cells by activating the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of Aeroplysinin-1 and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aeroplysinin-1, a brominated alkaloid isolated from marine sponges of the Aplysina genus, has garnered significant attention in the scientific community for its diverse biological activities. Preclinical studies have demonstrated its potential as an anti-cancer, anti-angiogenic, and anti-inflammatory agent.[1][2] These properties are attributed to its ability to modulate key signaling pathways, including the Akt and Erk pathways, and to induce apoptosis in cancer cells. A thorough understanding of its metabolic fate and the ability to accurately quantify the parent compound and its metabolites in biological matrices are crucial for its development as a therapeutic agent.
This document provides detailed application notes and protocols for the mass spectrometry-based analysis of this compound-1 and its potential metabolites. The methodologies described herein are based on established principles of bioanalytical mass spectrometry for natural products and are intended to serve as a comprehensive guide for researchers in this field.
Quantitative Data Summary
Given the limited publicly available data on the quantitative analysis of this compound-1 and its metabolites by mass spectrometry, the following tables are presented as templates. These tables illustrate how quantitative data should be structured for clarity and comparative purposes. Researchers can populate these tables with their experimental data.
Table 1: LC-MS/MS Parameters for the Quantification of this compound-1 and Potential Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound-1 | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| Metabolite 1 (e.g., Hydroxylated) | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| Metabolite 2 (e.g., Glucuronidated) | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| Internal Standard | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
Table 2: Quantification of this compound-1 and its Metabolites in Cell Lysates
| Cell Line | Treatment | This compound-1 Concentration (ng/mg protein) | Metabolite 1 Concentration (ng/mg protein) | Metabolite 2 Concentration (ng/mg protein) |
| HUVEC | Control | Not Detected | Not Detected | Not Detected |
| HUVEC | 1 µM this compound-1 (24h) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| HUVEC | 10 µM this compound-1 (24h) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| MDA-MB-231 | Control | Not Detected | Not Detected | Not Detected |
| MDA-MB-231 | 1 µM this compound-1 (24h) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| MDA-MB-231 | 10 µM this compound-1 (24h) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Experimental Protocols
The following protocols provide a general framework for the mass spectrometry analysis of this compound-1 and its metabolites. Optimization of these protocols is recommended for specific instrumentation and biological matrices.
Protocol 1: Sample Preparation from Cell Culture
Objective: To extract this compound-1 and its metabolites from cultured cells for LC-MS/MS analysis.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), ice-cold
-
Acetonitrile (LC-MS grade), ice-cold
-
Water (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
After incubation with this compound-1, aspirate the cell culture medium.
-
Wash the cells twice with 5 mL of ice-cold PBS.
-
Add 1 mL of ice-cold PBS to the plate and detach the cells using a cell scraper.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold methanol:acetonitrile:water (50:30:20, v/v/v).
-
Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing the analytes to a new microcentrifuge tube.
-
Evaporate the solvent to dryness using a nitrogen evaporator or vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Objective: To separate and quantify this compound-1 and its metabolites using LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
LC Conditions (suggested starting point):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Conditions (to be optimized):
-
Ionization Mode: Positive ESI.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification or full scan and data-dependent MS/MS for metabolite identification.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
Note: The specific MRM transitions (precursor and product ions) and collision energies for this compound-1 and its metabolites need to be determined by infusing a standard solution of the parent compound and analyzing the resulting product ion spectrum. For metabolites, theoretical MRM transitions can be predicted based on expected biotransformations (e.g., hydroxylation, glucuronidation).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound-1.
Proposed Signaling Pathway of this compound-1
Caption: Proposed signaling pathway of this compound-1.
Hypothetical Fragmentation Pathway of this compound-1
Caption: Hypothetical fragmentation of this compound-1.
References
Application Notes and Protocols for Aeroplysinin-1 in Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aeroplysinin-1 is a brominated isoxazoline alkaloid derived from marine sponges, notably of the Aplysina genus. It has garnered significant interest within the scientific community due to its wide range of biological activities, including potent anti-cancer and anti-angiogenic properties. These application notes provide a comprehensive guide for utilizing this compound-1 in cell proliferation assays, offering detailed protocols and summarizing key findings to facilitate its investigation as a potential therapeutic agent.
This compound-1 has demonstrated a robust inhibitory effect on the proliferation of various cancer cell lines.[1] Its mechanism of action is multifaceted, primarily involving the induction of apoptosis through the generation of reactive oxygen species (ROS). This oxidative stress disrupts the cellular redox balance, leading to mitochondria-dependent apoptosis. Furthermore, this compound-1 has been shown to interfere with key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt and ERK1/2 pathways.
These notes will detail the application of the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing the anti-proliferative effects of this compound-1. The provided protocols are intended to serve as a foundational methodology that can be adapted to specific cell lines and experimental conditions.
Data Presentation
The anti-proliferative activity of this compound-1 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell proliferation by 50%. The following table summarizes the IC50 values of this compound-1 against a range of cancer and non-malignant cell lines as determined by the MTT assay.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Molt-4 | Leukemia | 0.12 ± 0.002 | |
| K562 | Leukemia | 0.54 ± 0.085 | |
| PC-3 | Prostate Cancer | 0.33 ± 0.042 | |
| Du145 | Prostate Cancer | 0.58 ± 0.109 | |
| L5178y | Mouse Lymphoma | 0.5 | |
| Friend | Erythroleukemia | 0.7 | |
| Human Mamma Carcinoma | Breast Cancer | 0.3 | |
| Human Colon Carcinoma | Colon Cancer | 3.0 | |
| Ehrlich Ascites Tumor (EAT) | Murine Tumor | 8.2 (2-hour incubation) | |
| Malignant Keratinocytes | Skin Cancer | 2.9 | |
| Malignant Melanoma | Skin Cancer | 2.9 | |
| CCD966SK | Non-malignant Skin Fibroblast | 1.54 ± 0.138 | |
| NR8383 | Non-malignant Rat Alveolar Macrophage | 6.77 ± 0.190 | |
| Human Fibroblasts | Non-malignant | 14.70 |
Experimental Protocols
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the solubilized formazan is directly proportional to the number of metabolically active cells.
Materials:
-
This compound-1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent (e.g., 0.04 N HCl in isopropanol)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest a sub-confluent culture using trypsin-EDTA and resuspend in fresh culture medium.
-
For suspension cells, collect cells by centrifugation and resuspend in fresh medium.
-
Determine cell density using a hemocytometer or automated cell counter and adjust the concentration as needed.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (typically between 1,000 and 100,000 cells per well). Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Treatment with this compound-1:
-
Prepare a stock solution of this compound-1 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound-1 stock solution in culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the IC50 value.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound-1) and an untreated control (medium only).
-
After the 24-hour pre-incubation, carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound-1. For suspension cells, add the treatment directly to the wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2 to 4 hours in a humidified incubator at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as a purple precipitate.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals. For suspension cells, the plate can be centrifuged to pellet the cells and formazan before aspirating the supernatant.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for approximately 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilizing agent only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound-1 concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway affected by this compound-1 and the general experimental workflow for the MTT assay.
Caption: Proposed mechanism of this compound-1-induced anti-proliferative effects.
Caption: Experimental workflow for the MTT cell proliferation assay.
References
Measuring Apoptosis Induction by Aeroplysinin-1 via TUNEL Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aeroplysinin-1, a brominated isoxazoline alkaloid derived from the marine sponge Aplysina aerophoba, has garnered significant interest in the scientific community for its potent anti-cancer and anti-angiogenic properties.[1][2] A key mechanism underlying its therapeutic potential is the induction of apoptosis, or programmed cell death, in target cells, particularly endothelial cells.[1][2][3] This application note provides a detailed protocol for measuring this compound-1-induced apoptosis using the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay. The TUNEL assay is a widely used method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.
Principle of the TUNEL Assay
During apoptosis, endonucleases are activated, which cleave genomic DNA into smaller fragments. This process generates a large number of 3'-hydroxyl (3'-OH) ends. The TUNEL assay utilizes the enzyme Terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled dUTPs to these 3'-OH termini. These incorporated labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry, allowing for the identification and quantification of apoptotic cells.
Data Presentation
While direct quantitative data for TUNEL assays specifically on this compound-1 treated cells is limited in the readily available literature, data from analogous apoptosis assays, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, provide valuable insights into the dose-dependent pro-apoptotic effects of this compound-1. The following tables summarize representative quantitative data on apoptosis induction by this compound-1 in different cell lines.
Table 1: Apoptosis Induction by this compound-1 in Leukemia and Prostate Cancer Cells (Annexin V/PI Assay)
| Cell Line | This compound-1 Concentration (µM) | Percentage of Apoptotic Cells (%) |
| Molt 4 (Leukemia) | 0.2 | 90.8 |
| PC-3 (Prostate Cancer) | 3.2 | 69.6 |
| Du145 (Prostate Cancer) | 3.2 | 70.0 |
Data adapted from a study by Lin et al. (2022), where apoptosis was measured by Annexin V/PI staining and flow cytometry after 24 hours of treatment.
Table 2: Apoptosis Induction by this compound-1 in Bovine Aortic Endothelial Cells (BAECs) (Annexin V/7-AAD Assay)
| Treatment | Percentage of Early Apoptotic Cells (%) | Percentage of Late Apoptotic Cells (%) |
| Control | ~2 | ~1 |
| 10 µM this compound-1 | ~8 | ~7 |
Data is estimated from graphical representations in a study by Rodriguez-Nieto et al. (2012), where apoptosis was measured by PE-Annexin V and 7-AAD staining followed by flow cytometry.
Experimental Protocols
Detailed Protocol for TUNEL Assay of Cultured Endothelial Cells Treated with this compound-1
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound-1 stock solution (in a suitable solvent like DMSO)
-
Cultured endothelial cells (e.g., HUVECs, BAECs)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization solution: 0.1% Triton™ X-100 in PBS
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
DNase I (for positive control)
-
Nuclease-free water
-
Mounting medium with a nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed endothelial cells onto sterile coverslips in a multi-well plate or in a suitable culture dish at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treat the cells with various concentrations of this compound-1 (e.g., 1, 5, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 12, 24 hours).
-
Include an untreated control and a positive control. For the positive control, treat cells with DNase I (e.g., 1 µg/mL for 10 minutes) after the fixation step to induce DNA strand breaks.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Add the fixation solution and incubate for 15-30 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add the permeabilization solution and incubate for 2-5 minutes on ice.
-
Wash the cells twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically by mixing the TdT enzyme with the labeled dUTPs in the reaction buffer).
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
-
-
Termination of the Reaction:
-
Wash the cells three times with PBS for 5 minutes each to stop the reaction.
-
-
Detection and Analysis:
-
For Fluorescence Microscopy:
-
Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.
-
Visualize the cells under a fluorescence microscope using the appropriate filters for the chosen fluorophore (for TUNEL-positive cells) and the counterstain (for total cell nuclei).
-
Apoptotic cells will show bright nuclear fluorescence, while non-apoptotic cells will only show the counterstain.
-
Quantify the percentage of TUNEL-positive cells by counting at least 200 cells from several random fields for each condition.
-
-
For Flow Cytometry:
-
After the final wash, detach the cells from the culture dish using a gentle cell scraper or trypsin.
-
Resuspend the cells in PBS or a suitable buffer for flow cytometry.
-
Analyze the cells on a flow cytometer, detecting the fluorescence of the TUNEL label.
-
Gate on the cell population and quantify the percentage of fluorescent (apoptotic) cells.
-
-
Signaling Pathways and Experimental Workflow
This compound-1 Induced Apoptosis Signaling Pathway
This compound-1 induces apoptosis in endothelial cells primarily through the intrinsic or mitochondrial pathway. This involves the dephosphorylation of the pro-apoptotic protein Bad, leading to its translocation to the mitochondria. At the mitochondria, Bad disrupts the anti-apoptotic function of Bcl-xL, causing the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Active caspase-9, in turn, activates effector caspases such as caspase-3, leading to the cleavage of cellular substrates and ultimately DNA fragmentation and cell death.
Caption: this compound-1 induced apoptosis signaling pathway.
Experimental Workflow for TUNEL Assay
The following diagram illustrates the key steps involved in performing a TUNEL assay to measure apoptosis.
Caption: Experimental workflow for the TUNEL assay.
References
- 1. The Antiangiogenic Compound this compound-1 Induces Apoptosis in Endothelial Cells by Activating the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The antiangiogenic compound this compound-1 induces apoptosis in endothelial cells by activating the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing the Anti-Angiogenic Effects of Aeroplysinin-1 Using the In Vitro Tube Formation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, like wound healing, and pathological conditions, including tumor growth and metastasis.[1] The in vitro tube formation assay is a widely used, rapid, and quantifiable method to assess the pro- or anti-angiogenic potential of compounds by measuring the ability of endothelial cells to form capillary-like structures on a basement membrane extract.[2] Aeroplysinin-1, a brominated metabolite derived from marine sponges, has demonstrated potent anti-angiogenic and anti-tumor properties.[3][4] These application notes provide a detailed protocol for utilizing the tube formation assay to evaluate and quantify the anti-angiogenic activity of this compound-1.
Mechanism of Action: this compound-1 in Angiogenesis Inhibition
This compound-1 exerts its anti-angiogenic effects through a multi-targeted mechanism, primarily by inducing apoptosis (programmed cell death) selectively in endothelial cells and inhibiting key signaling pathways essential for cell proliferation and survival.
-
Induction of Apoptosis: this compound-1 activates the intrinsic, or mitochondrial, pathway of apoptosis. It prevents the phosphorylation of the pro-apoptotic protein Bad, leading to its translocation to the mitochondria. This triggers the release of cytochrome c, which in turn activates a cascade of caspases (specifically caspases-2, -3, -8, and -9), resulting in chromatin condensation, nuclear fragmentation, and ultimately, cell death.
-
Inhibition of Survival Pathways: The compound has been shown to specifically inhibit the phosphorylation of Akt and Erk in endothelial cells. These two kinases are central to the PI3K/Akt and MAPK/Erk signaling pathways, which are crucial for endothelial cell proliferation, migration, and survival. By disrupting these pathways, this compound-1 effectively halts the key processes required for angiogenesis.
-
Anti-Inflammatory Effects: this compound-1 also demonstrates anti-inflammatory properties by inhibiting the NF-κB pathway, a key regulator of the endothelial inflammatory response. It prevents the phosphorylation of the IKK complex and the subsequent nuclear translocation of the RelA/p65 subunit, thereby downregulating the expression of pro-inflammatory genes.
References
- 1. The Antiangiogenic Compound this compound-1 Induces Apoptosis in Endothelial Cells by Activating the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Aeroplysinin-1 in Cell Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aeroplysinin-1, a brominated isoxazoline alkaloid derived from marine sponges such as Aplysina aerophoba, has garnered significant interest for its diverse biological activities, including potent anti-tumor, anti-inflammatory, and anti-angiogenic properties[1][2][3][4]. A critical aspect of its anti-cancer potential lies in its ability to inhibit cell migration and invasion, key processes in tumor metastasis[5]. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound-1 in standard in vitro cell migration and invasion assays.
This compound-1 exerts its effects by modulating several key signaling pathways involved in cell motility. Notably, it has been shown to inhibit the NF-κB, PI3K/Akt, and ERK1/2 signaling cascades. Furthermore, it impacts the cellular architecture by downregulating integrin β1, a crucial component of focal adhesions that mediate cell-matrix interactions essential for migration. By interfering with these fundamental processes, this compound-1 presents a promising avenue for the development of novel anti-metastatic therapies.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound-1 on cell proliferation, migration, and invasion across various cell lines.
Table 1: IC50 Values of this compound-1 on Cell Proliferation
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Molt-4 | Leukemia | 0.12 ± 0.002 | |
| K562 | Leukemia | 0.54 ± 0.085 | |
| PC-3 | Prostate Cancer | 0.33 ± 0.042 | |
| Du145 | Prostate Cancer | 0.58 ± 0.109 | |
| HT-1080 | Fibrosarcoma | 2.3 - 17 | |
| HCT-116 | Colon Carcinoma | 2.3 - 17 | |
| HeLa | Cervical Cancer | 2.3 - 17 | |
| THP-1 | Leukemia | 2.3 - 17 | |
| NOMO-1 | Leukemia | 2.3 - 17 | |
| HL-60 | Leukemia | 2.3 - 17 | |
| EVLC-2 | Endothelial Cells | 2.6 - 4.7 | |
| HMEC | Endothelial Cells | 2.6 - 4.7 | |
| RF-24 | Endothelial Cells | 2.6 - 4.7 | |
| HUVEC | Endothelial Cells | 2.6 - 4.7 | |
| CCD966SK | Non-malignant Skin | 1.54 ± 0.138 | |
| NR8383 | Non-malignant Macrophage | 6.77 ± 0.190 |
Table 2: Effect of this compound-1 on Cell Migration and Invasion
| Cell Line | Assay Type | Concentration (µM) | Incubation Time (h) | Observed Effect | Reference |
| MTT | Boyden Chamber (Migration) | 1, 5, 10 | 24 | Dose-dependent decrease in migration | |
| MTT | Boyden Chamber (Invasion) | 1, 5, 10 | 24 | Dose-dependent decrease in invasion | |
| RF-24 | Wound Healing | 10 | Not specified | Weak inhibitory effect | |
| RF-24 | Fluorescence-based Migration | 10 | Not specified | No significant effect | |
| RF-24 | Invasion Assay | 10 | Not specified | No relevant effect |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound-1 and a general workflow for assessing its impact on cell migration and invasion.
Caption: this compound-1 inhibits key signaling pathways involved in cell migration and invasion.
Caption: General workflow for assessing the effect of this compound-1 on cell migration and invasion.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward and cost-effective method to study collective cell migration in vitro.
Materials:
-
12-well or 24-well tissue culture plates
-
Cell culture medium (with and without serum)
-
Phosphate-Buffered Saline (PBS)
-
This compound-1 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
10 µL or 200 µL pipette tips
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding: Seed cells into a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once confluent, replace the growth medium with serum-free medium and incubate for 12-24 hours to synchronize the cells and minimize proliferation.
-
Creating the "Wound": Using a sterile 10 µL or 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with fresh culture medium containing various concentrations of this compound-1. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound-1).
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch at predefined locations for each well using an inverted microscope at 4x or 10x magnification. Mark the locations to ensure the same fields are imaged at subsequent time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Image Acquisition (Subsequent Time Points): Capture images of the same marked locations at regular intervals (e.g., 6, 12, 24, and 48 hours) until the scratch in the control well is nearly closed.
-
Data Analysis: Measure the width of the scratch at multiple points for each image using software like ImageJ. Calculate the percentage of wound closure at each time point relative to the initial wound area.
Transwell Migration (Boyden Chamber) Assay
This assay assesses the chemotactic migration of cells through a porous membrane.
Materials:
-
24-well plates with transwell inserts (e.g., 8 µm pore size)
-
Cell culture medium (with and without serum)
-
PBS
-
This compound-1 stock solution
-
Cotton swabs
-
Fixation solution (e.g., methanol or 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet or DAPI)
-
Inverted microscope with a camera
Protocol:
-
Cell Preparation: Culture cells to 70-90% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.
-
Chemoattractant: Add 500-750 µL of culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Treatment and Seeding: In a separate tube, mix the cell suspension with the desired concentrations of this compound-1 or vehicle control. Add 100-200 µL of the treated cell suspension to the upper chamber of the transwell insert.
-
Incubation: Incubate the plate for a period appropriate for the cell type (typically 6-24 hours) at 37°C in a 5% CO2 incubator.
-
Removal of Non-migrated Cells: Carefully remove the transwell inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in a fixation solution for 10-20 minutes. After fixation, stain the cells with Crystal Violet or DAPI for 10-15 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Image Acquisition and Quantification: Allow the membrane to dry. Using a microscope, count the number of stained, migrated cells in several random fields of view for each insert.
Transwell Invasion Assay
This assay is a modification of the migration assay and measures the ability of cells to invade through a layer of extracellular matrix (ECM).
Materials:
-
Same as for the Transwell Migration Assay
-
ECM gel (e.g., Matrigel or Geltrex)
Protocol:
-
Coating the Inserts: Thaw the ECM gel on ice. Dilute the ECM gel with cold serum-free medium according to the manufacturer's instructions. Add a thin layer (e.g., 50-100 µL) of the diluted ECM gel to the upper chamber of the transwell inserts. Be careful to avoid bubbles.
-
Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the ECM gel to solidify.
-
Cell Preparation and Seeding: Follow steps 1-3 of the Transwell Migration Assay protocol, seeding the treated cells on top of the solidified ECM layer.
-
Incubation: The incubation time for invasion assays is typically longer than for migration assays (e.g., 24-72 hours) to allow cells sufficient time to degrade the ECM and invade through the membrane.
-
Removal of Non-invading Cells, Fixation, Staining, and Quantification: Follow steps 5-8 of the Transwell Migration Assay protocol.
Conclusion
This compound-1 demonstrates significant potential as an inhibitor of cell migration and invasion. The provided protocols for wound healing and transwell assays offer robust methods for investigating the anti-metastatic properties of this marine natural product. The modulation of key signaling pathways such as NF-κB and PI3K/Akt underscores its multi-targeted mechanism of action. Further research utilizing these assays will be crucial in elucidating the full therapeutic potential of this compound-1 in cancer treatment.
References
- 1. The Antileukemic and Anti-Prostatic Effect of this compound-1 Is Mediated through ROS-Induced Apoptosis via NOX Activation and Inhibition of HIF-1a Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Sponge-Derived Brominated Compound this compound-1 Impairs the Endothelial Inflammatory Response through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Protein Expression Following Aeroplysinin-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of aeroplysinin-1, a marine sponge-derived compound with known anti-angiogenic, anti-inflammatory, and anti-tumor properties.[1][2][3] The protocols and data presented herein are intended to facilitate research into the mechanism of action of this compound-1 and its potential as a therapeutic agent.
Introduction to this compound-1 and its Cellular Effects
This compound-1 is a brominated alkaloid isolated from marine sponges of the order Verongida.[1] It has been shown to exert a range of biological activities, including cytostatic and cytotoxic effects on various tumor cells.[4] Key signaling pathways modulated by this compound-1 include the Akt and Erk pathways, the NF-κB pathway, and pathways involved in apoptosis and redox homeostasis. Western blot analysis is a crucial technique for elucidating the molecular mechanisms underlying these effects by quantifying changes in the expression and phosphorylation of key regulatory proteins.
Data Presentation: Effects of this compound-1 on Protein Expression
The following tables summarize the observed changes in protein expression and phosphorylation in various cell types after treatment with this compound-1, as determined by Western blot analysis in multiple studies.
Table 1: Effect of this compound-1 on Proteins Involved in Cell Proliferation and Survival
| Cell Line | Protein | Treatment Concentration | Treatment Duration | Observed Effect | Reference |
| Endothelial Cells (BAEC & HUVEC) | p-Akt | 20 µM | 2 hours | Strong decrease in phosphorylation | |
| Endothelial Cells (BAEC & HUVEC) | p-Erk | 20 µM | 2 hours | Strong decrease in phosphorylation | |
| Leukemia (Molt4) & Prostate Cancer (PC-3) | p-Akt (ser473) | 0.4 µM (Molt4) | Not Specified | Decreased expression | |
| Leukemia (K562) | p-Akt (ser473) | Not Specified | Not Specified | Decreased expression | |
| Prostate Cancer (PC-3 & Du145) | β-catenin | Not Specified | Not Specified | Decreased expression | |
| Prostate Cancer (PC-3 & Du145) | HIF-1α | Not Specified | Not Specified | Significantly inhibited expression |
Table 2: Effect of this compound-1 on Proteins Involved in Inflammation
| Cell Line | Protein | Treatment Concentration | Treatment Duration | Observed Effect | Reference |
| HUVEC | COX-2 | 10 µM | 4.5 hours | Complete inhibition of PMA-induced expression | |
| HUVEC | MCP-1 | 10-20 µM | Not Specified | Decreased expression | |
| HUVEC | TSP-1 | 10-20 µM | Not Specified | Decreased expression | |
| HUVEC | ELTD1 | 10 µM | 16 hours | Decreased expression | |
| HUVEC | MMP-1 | 10 µM | 16 hours | Decreased expression | |
| HUVEC | IL-1α | 10 µM | 16 hours | Decreased expression | |
| HUVEC | IKKα/β phosphorylation | Not Specified | Not Specified | Inhibition of TNF-α-induced phosphorylation |
Table 3: Effect of this compound-1 on Proteins Involved in Apoptosis
| Cell Line | Protein | Treatment Concentration | Treatment Duration | Observed Effect | Reference |
| Endothelial Cells | Phospho-Bad (Ser 112) | Not Specified | 14 hours | Prevention of phosphorylation | |
| Endothelial Cells | Cleaved Caspase-3 | Not Specified | Not Specified | Activation/Induction | |
| Endothelial Cells | Cleaved PARP | Not Specified | Not Specified | Cleavage/Induction | |
| Leukemia (Molt4 & K562) | Active Caspase-3 | 0.4 µM (Molt4) | Not Specified | Increased expression | |
| Leukemia (Molt4 & K562) | Cleaved PARP | 0.4 µM (Molt4) | Not Specified | Increased expression |
Table 4: Effect of this compound-1 on Redox-Related Proteins
| Cell Line | Protein | Treatment Concentration | Treatment Duration | Observed Effect | Reference |
| Prostate Cancer & Leukemia Cells | HO-1 | Not Specified | Not Specified | Reduced expression | |
| Prostate Cancer & Leukemia Cells | Catalase | Not Specified | Not Specified | Increased expression | |
| Prostate Cancer & Leukemia Cells | MnSOD | Not Specified | Not Specified | Increased expression | |
| RF-24 Endothelial Cells | Nrf2 | 20 µM | 12 hours | Decreased levels | |
| RF-24 Endothelial Cells | HIF-1α | 20 µM | 12 hours | Decreased levels | |
| RF-24 Endothelial Cells | HIF-2α | 20 µM | 12 hours | Decreased levels | |
| RF-24 Endothelial Cells | HIF-3α | 20 µM | 12 hours | Decreased levels |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound-1
-
Cell Culture: Culture the desired cell line (e.g., HUVEC, PC-3, Molt4) in the appropriate complete growth medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed the cells in multi-well plates or flasks and allow them to adhere and reach 70-80% confluency.
-
This compound-1 Preparation: Prepare a stock solution of this compound-1 in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations. A vehicle control using the same concentration of DMSO should be prepared.
-
Treatment: Remove the growth medium from the cells and replace it with the medium containing the desired concentrations of this compound-1 or the vehicle control.
-
Incubation: Incubate the cells for the predetermined experimental time (e.g., 2, 4.5, 12, 16, or 24 hours).
Protocol 2: Protein Extraction
-
Cell Lysis: After treatment, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to each well or flask.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE). Also, load a molecular weight marker.
-
Electrophoresis: Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle shaking. The dilution factor will depend on the specific antibody.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Washing: Repeat the washing step (step 7) to remove the unbound secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations: Signaling Pathways and Experimental Workflow
Caption: this compound-1 inhibits key signaling pathways.
Caption: Western blot workflow for this compound-1 analysis.
References
Evaluating the In Vivo Anti-Angiogenic Potential of Aeroplysinin-1 Using the Matrigel Plug Assay
Application Note & Protocol
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth and metastasis. The development of anti-angiogenic therapies is a key focus in cancer research. Aeroplysinin-1, a brominated compound derived from marine sponges, has demonstrated potent anti-angiogenic properties.[1][2][3] This document provides a detailed protocol for evaluating the in vivo anti-angiogenic effects of this compound-1 using the Matrigel plug assay, a widely used method to assess angiogenesis in a controlled, in vivo setting.[4][5]
The Matrigel plug assay involves the subcutaneous injection of Matrigel, a basement membrane matrix, which solidifies at body temperature and becomes vascularized by host endothelial cells. By incorporating pro-angiogenic factors and test compounds like this compound-1 into the Matrigel, researchers can quantify the extent of new blood vessel formation.
Principle of the Assay
Liquid Matrigel, supplemented with a pro-angiogenic stimulus (e.g., vascular endothelial growth factor (VEGF) or fibroblast growth factor 2 (FGF2)), is mixed with the test compound (this compound-1) or a vehicle control. This mixture is then subcutaneously injected into mice, where it forms a solid gel plug. Over several days, endothelial cells from the host migrate into the plug and form a network of new blood vessels. The extent of this neovascularization can be quantified by measuring the hemoglobin content of the plug, which correlates with the number of red blood cells and, therefore, blood vessels, or by histological analysis of microvessel density.
Key Experimental Protocols
Materials and Reagents
-
Matrigel™ Basement Membrane Matrix (growth factor reduced)
-
Pro-angiogenic factor (e.g., human recombinant VEGF or FGF2)
-
This compound-1
-
Vehicle control (e.g., DMSO)
-
6-8 week old immunodeficient mice (e.g., C57BL/6 or BALB/c nude)
-
Sterile, ice-cold phosphate-buffered saline (PBS)
-
Ice-cold syringes and needles (24-27 gauge)
-
Anesthetic for mice
-
Drabkin's reagent for hemoglobin quantification
-
Formalin for tissue fixation
-
Paraffin for embedding
-
Antibodies for immunohistochemistry (e.g., anti-CD31 for endothelial cells, anti-Factor VIII-related antigen)
-
Proliferating Cell Nuclear Antigen (PCNA) antibody for proliferation staining
Experimental Workflow
A visual representation of the experimental workflow for the Matrigel plug assay is provided below.
Detailed Protocol
-
Preparation of Matrigel Mixture:
-
Thaw Matrigel on ice overnight at 4°C. It is critical to keep Matrigel and all related reagents on ice to prevent premature gelation.
-
On the day of injection, prepare the Matrigel mixture in a pre-chilled tube on ice.
-
For a typical 0.5 mL plug, mix Matrigel with the desired concentration of pro-angiogenic factor (e.g., 100 ng/mL FGF2 or 150 ng/mL VEGF).
-
Add this compound-1 at the desired final concentration to the treatment group tubes. Add an equivalent volume of vehicle to the control group tubes.
-
Gently mix the components by pipetting up and down, avoiding the introduction of air bubbles.
-
-
Subcutaneous Injection:
-
Anesthetize the mice according to approved institutional animal care and use committee protocols.
-
Using an ice-cold syringe with a 24-27 gauge needle, subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of each mouse.
-
-
Incubation Period:
-
Allow the Matrigel plugs to solidify and become vascularized in vivo for a period of 7 to 14 days.
-
-
Plug Excision and Analysis:
-
At the end of the incubation period, euthanize the mice.
-
Carefully dissect the skin to expose the Matrigel plugs and excise them.
-
-
Quantification of Angiogenesis:
-
Hemoglobin Content:
-
Weigh each plug.
-
Homogenize the plugs in a known volume of water.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the hemoglobin concentration in the supernatant using Drabkin's reagent and a spectrophotometer. Results are typically expressed as mg of hemoglobin per gram of Matrigel.
-
-
Histological Analysis:
-
Fix the Matrigel plugs in 10% formalin overnight.
-
Dehydrate the plugs and embed them in paraffin.
-
Cut 5 µm sections and mount them on slides.
-
Perform immunohistochemical staining for endothelial cell markers such as CD31 or Factor VIII-related antigen.
-
Stain for proliferating cells using an anti-PCNA antibody.
-
Capture images of the stained sections under a microscope.
-
Quantify the microvessel density (MVD) by counting the number of stained vessels per high-power field or by using image analysis software.
-
-
Expected Results and Data Presentation
Treatment with this compound-1 is expected to significantly inhibit the neovascularization of Matrigel plugs induced by pro-angiogenic factors. This will be evident through a reduction in both the hemoglobin content and the microvessel density of the plugs compared to the vehicle-treated controls.
A study by Rodríguez-Nieto et al. (2002) demonstrated that this compound-1 treatment resulted in a 90% reduction in the density of factor VIII-related antigen-immunoreactive vessels and the number of proliferating cells (assessed by PCNA staining) in Matrigel plugs.
Table 1: Quantitative Analysis of this compound-1 Anti-Angiogenic Activity
| Treatment Group | Parameter Measured | Result | Percent Inhibition |
| Control (Vehicle) | Microvessel Density (vessels/mm²) | High | 0% |
| This compound-1 | Microvessel Density (vessels/mm²) | Significantly Reduced | ~90% |
| Control (Vehicle) | Proliferating Cells (PCNA+ cells/mm²) | High | 0% |
| This compound-1 | Proliferating Cells (PCNA+ cells/mm²) | Significantly Reduced | ~90% |
| Control (Vehicle) | Hemoglobin Content (mg/g Matrigel) | High | 0% |
| This compound-1 | Hemoglobin Content (mg/g Matrigel) | Expected to be Significantly Reduced | - |
Mechanism of Action: this compound-1 Signaling Pathway
This compound-1 exerts its anti-angiogenic effects primarily by inducing apoptosis in endothelial cells through the mitochondrial pathway. It also inhibits key survival signaling pathways.
The proposed signaling pathway for the anti-angiogenic action of this compound-1 is depicted below.
This compound-1 has been shown to inhibit the phosphorylation of Akt and Erk, two key kinases in cell survival and proliferation pathways. Furthermore, this compound-1 prevents the phosphorylation of the pro-apoptotic protein Bad. Dephosphorylated Bad translocates to the mitochondria, where it binds to and inhibits the anti-apoptotic protein Bcl-xL. This leads to the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade, ultimately resulting in endothelial cell apoptosis and the inhibition of angiogenesis.
Conclusion
The Matrigel plug assay is a robust and quantitative method for assessing the in vivo anti-angiogenic properties of compounds like this compound-1. The protocols and information provided in this document offer a comprehensive guide for researchers and scientists in the field of drug development to effectively evaluate the potential of this compound-1 as an anti-angiogenic agent. The significant inhibition of neovascularization by this compound-1 in this assay underscores its potential as a therapeutic candidate for angiogenesis-dependent diseases, including cancer.
References
Chorioallantoantoic Membrane (CAM) Assay for Aeroplysinin-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aeroplysinin-1, a brominated metabolite derived from the marine sponge Aplysina aerophoba, has emerged as a potent anti-angiogenic and anti-tumor agent.[1][2][3] Its mechanism of action involves the selective induction of apoptosis in endothelial cells and the inhibition of key signaling pathways crucial for blood vessel formation.[4][5] The chorioallantoic membrane (CAM) assay serves as a robust and ethically sound in vivo model to evaluate the anti-angiogenic potential of compounds like this compound-1. This document provides detailed application notes and experimental protocols for utilizing the CAM assay to assess the efficacy of this compound-1.
Application Notes
The CAM assay is a versatile model that bridges the gap between in vitro cell-based assays and more complex in vivo animal models. It is particularly well-suited for screening and quantifying the effects of anti-angiogenic compounds. This compound-1 has demonstrated potent inhibitory effects on angiogenesis in the CAM model at nanomolar concentrations.
Mechanism of Action of this compound-1:
This compound-1 exerts its anti-angiogenic effects primarily through the induction of apoptosis in endothelial cells. This process is mediated by the activation of the intrinsic mitochondrial pathway, characterized by the activation of caspases-2, -3, -8, and -9. Furthermore, this compound-1 has been shown to inhibit the phosphorylation of Akt and Erk, two critical kinases in signaling pathways that control endothelial cell proliferation and survival. This selective action on endothelial cells highlights its potential as a targeted anti-cancer therapeutic.
Quantitative Data Summary
The following tables summarize the quantitative data reported for the anti-angiogenic and cytotoxic effects of this compound-1.
Table 1: In Vitro Efficacy of this compound-1
| Cell Line | Assay | Endpoint | IC50 / Effective Concentration | Reference |
| Bovine Aortic Endothelial (BAE) Cells | Proliferation Assay | Inhibition of cell proliferation | ~2 µM | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Apoptosis Assay | Induction of apoptosis | Dose-dependent | |
| MCF-7 and ZR-75-1 (Human Breast Cancer) | Cytotoxicity Assay | Induction of cell death | 0.25 - 0.5 µM | |
| HCT-116 (Human Colon Carcinoma) | Growth Inhibition | Inhibition of cell proliferation | Complete inhibition at 10 µM | |
| HT-1080 (Human Fibrosarcoma) | Growth Inhibition | Inhibition of cell proliferation | Dose-dependent |
Table 2: In Vivo Efficacy of this compound-1 in the CAM Assay
| Parameter | Effective Dose Range | Observation | Reference |
| Inhibition of Angiogenesis | 1.5 - 3 nmol per egg | Dose-dependent inhibition of blood vessel formation |
Experimental Protocols
This section provides a detailed protocol for the in ovo CAM assay to evaluate the anti-angiogenic activity of this compound-1.
Materials:
-
Fertilized chicken eggs (e.g., White Leghorn)
-
(+)-Aeroplysinin-1 (soluble in DMSO or ethanol)
-
Sterile phosphate-buffered saline (PBS)
-
Vehicle (DMSO or ethanol)
-
Thermostatic egg incubator with humidity control
-
Egg candler
-
Sterile scissors, forceps, and scalpel
-
Sterile filter paper discs or silicone rings
-
70% ethanol for disinfection
-
Stereomicroscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Egg Incubation:
-
Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days. Rotate the eggs regularly.
-
-
Preparation of the Window:
-
On embryonic day 3 (ED3), candle the eggs to check for viability and locate the air sac.
-
Disinfect a small area on the blunt end of the egg with 70% ethanol.
-
Carefully create a small window (approximately 1 cm²) in the eggshell over the air sac using sterile scissors or a scalpel, avoiding damage to the underlying membranes.
-
Gently remove the shell and the outer shell membrane to expose the CAM.
-
-
Preparation and Application of this compound-1:
-
Prepare a stock solution of this compound-1 in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound-1 by diluting the stock solution with sterile PBS to achieve the desired final concentrations (e.g., to deliver 1.5 to 3 nmol in a 10 µL volume).
-
Prepare a vehicle control solution with the same final concentration of the solvent in PBS.
-
Place a sterile filter paper disc or a silicone ring onto the CAM surface.
-
Carefully apply 10 µL of the this compound-1 working solution or the vehicle control onto the disc/ring.
-
-
Incubation and Observation:
-
Seal the window with sterile tape or parafilm and return the eggs to the incubator.
-
Incubate for an additional 48-72 hours.
-
On embryonic day 7 or 8, open the window and observe the CAM vasculature under a stereomicroscope.
-
-
Data Acquisition and Analysis:
-
Capture high-resolution images of the area under and around the filter disc/ring for both treated and control groups.
-
Quantify the anti-angiogenic effect by measuring parameters such as:
-
Number of blood vessel branch points.
-
Total blood vessel length.
-
Vascular density (percentage of the area covered by blood vessels).
-
-
Utilize image analysis software for accurate and reproducible quantification.
-
Calculate the percentage of inhibition of angiogenesis compared to the vehicle control.
-
Visualizations
Experimental Workflow:
Caption: Experimental workflow for the CAM assay with this compound-1.
Signaling Pathway of this compound-1 in Endothelial Cells:
Caption: this compound-1 induced anti-angiogenic signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The antiangiogenic compound this compound-1 induces apoptosis in endothelial cells by activating the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of angiogenesis in the chick chorioallantoic membrane model using fractal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
Application Notes and Protocols for Aeroplysinin-1 Stock Solution Preparation
Topic: Preparing Aeroplysinin-1 Stock Solutions for Cell Culture Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound-1 is a brominated isoxazoline alkaloid derived from marine sponges, notably of the Aplysina genus.[1] It has garnered significant interest in the scientific community due to its wide range of biological activities. In preclinical studies, (+)-aeroplysinin-1 has demonstrated potent anti-inflammatory, anti-angiogenic, and anti-tumor effects, making it a valuable compound for cancer research and drug development.[1][2] It exhibits cytotoxic effects against various tumor cell lines and can inhibit key processes in angiogenesis, such as endothelial cell proliferation and migration.[1][3] Proper preparation of stock solutions is a critical first step to ensure accurate and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and use of this compound-1 stock solutions for cell culture applications.
Chemical and Physical Properties
A summary of the key properties of (+)-aeroplysinin-1 is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉Br₂NO₃ | |
| Molecular Weight | 338.98 g/mol | |
| CAS Number | 28656-91-9 | |
| Appearance | Solid | N/A |
| Purity | >95% |
Solubility
The solubility of this compound-1 is crucial for preparing a homogenous stock solution. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity and miscibility with aqueous cell culture media.
| Solvent | Solubility | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | Recommended for cell culture stock solutions | Final DMSO concentration in media should be kept low (typically <0.5%) to avoid solvent toxicity. | N/A |
| Methanol | Soluble | Can be used for analytical purposes but is toxic to cells. |
Experimental Protocols
Protocol for Preparing a 10 mM this compound-1 Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, which is a common starting concentration for subsequent dilutions.
4.1. Materials
-
(+)-Aeroplysinin-1 (solid powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Ultrasonic bath (optional)
-
Sterile syringe filters (0.22 µm pore size, PVDF or other DMSO-compatible membrane)
-
Sterile syringes
4.2. Calculation
To prepare a 10 mM stock solution, the required mass of this compound-1 can be calculated using its molecular weight (MW = 338.98 g/mol ).
-
Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x MW ( g/mol )
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 10 mmol/L x 0.001 L x 338.98 g/mol = 3.39 mg
-
4.3. Step-by-Step Procedure
-
Weighing: Carefully weigh out 3.39 mg of this compound-1 powder and place it into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add 1 mL of sterile, cell culture grade DMSO to the tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Enhancing Solubility (if needed): If the compound does not fully dissolve, warm the solution to 37°C for 5-10 minutes and vortex again. An ultrasonic bath can also be used for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization: To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, and date of preparation.
Storage and Stability
Proper storage is essential to maintain the bioactivity of the this compound-1 stock solution.
| Storage Condition | Duration | Notes | Reference |
| -20°C | Up to 1 month | Recommended for short-term storage. Protect from light. | |
| -80°C | Up to 6 months | Recommended for long-term storage. Protect from light. |
Note: Always store aliquots in tightly sealed containers to prevent absorption of water by DMSO, which can affect compound stability.
Protocol for Preparing Working Solutions
The high-concentration stock solution must be diluted in cell culture medium to achieve the desired final concentration for treating cells.
6.1. Procedure
-
Thaw an aliquot of the 10 mM this compound-1 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the final desired concentration.
-
For example, to prepare a 10 µM working solution in 10 mL of medium, add 10 µL of the 10 mM stock solution to the 10 mL of medium (a 1:1000 dilution).
-
Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells.
6.2. Recommended Working Concentrations
The optimal working concentration of this compound-1 is cell-type dependent. The table below summarizes effective concentrations reported in the literature. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Line(s) | Effective Concentration | Observed Effect | Reference |
| MCF-7, ZR-75-1 | 0.25 - 0.5 µM | Induction of cell death | |
| Molt-4, K562, Du145, PC-3 | IC₅₀: 0.12 - 0.58 µM | Cytotoxicity | |
| BAEC, HCT-116 | 1 - 10 µM | Inhibition of cell proliferation | |
| HeLa, EAT | IC₅₀: ~8.2 µM | Cytotoxicity | |
| AML Cells | IC₅₀: 10 - 20 µM | Reduced cell viability | |
| HUVEC | 10 - 20 µM | Decreased expression of inflammatory mediators | |
| Normal Fibroblasts | Up to 5 µM | No effect |
Visualizations
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a 10 mM this compound-1 stock solution.
Dilution to Working Concentration
Caption: Dilution scheme for preparing a working solution from a stock solution.
References
- 1. This compound-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antiangiogenic Compound this compound-1 Induces Apoptosis in Endothelial Cells by Activating the Mitochondrial Pathway [mdpi.com]
Application Notes and Protocols for Preclinical Studies of Aeroplysinin-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aeroplysinin-1 is a brominated tyrosine derivative isolated from marine sponges, notably of the Aplysina genus.[1][2] This natural compound has garnered significant scientific interest due to its diverse biological activities, including potent anti-inflammatory, anti-angiogenic, and anti-tumor effects.[3][4][5] Preclinical studies have demonstrated its potential as a therapeutic agent in various pathological contexts, such as cancer and inflammatory diseases. This compound-1 exerts its effects by modulating multiple cellular signaling pathways, making it a compelling candidate for further drug development.
This document provides detailed application notes and experimental protocols for the preclinical investigation of this compound-1, guiding researchers in the systematic evaluation of its therapeutic potential.
Mechanism of Action and Key Signaling Pathways
This compound-1 has been shown to interfere with several critical signaling cascades involved in cell proliferation, survival, inflammation, and angiogenesis. Its multi-targeted nature is a key aspect of its therapeutic promise. The primary signaling pathways affected by this compound-1 include:
-
NF-κB Signaling Pathway: this compound-1 inhibits the NF-κB pathway, a central regulator of inflammation. It has been shown to prevent the phosphorylation of the IκB kinase (IKK) complex and the subsequent nuclear translocation of the RelA/p65 subunit in response to pro-inflammatory stimuli like TNF-α.
-
PI3K/Akt Signaling Pathway: This pathway, crucial for cell survival and proliferation, is another target of this compound-1. The compound inhibits the phosphorylation of Akt, which can contribute to its pro-apoptotic and anti-proliferative effects, particularly in endothelial cells.
-
ERK Signaling Pathway: this compound-1 has been observed to inhibit the phosphorylation of Erk, a key component of the MAPK/ERK pathway that regulates cell growth and differentiation. This inhibition appears to be selective for endothelial cells.
-
Induction of Apoptosis: this compound-1 induces apoptosis, or programmed cell death, in various cell types, including endothelial and cancer cells. This is mediated through the intrinsic mitochondrial pathway, involving the dephosphorylation of Bad, release of cytochrome c, and activation of caspases.
-
ROS Induction and HIF-1α Inhibition: In some cancer cells, this compound-1's cytotoxic effects are mediated by the induction of reactive oxygen species (ROS), leading to mitochondria-dependent apoptosis. It also inhibits the activity of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of tumor adaptation to hypoxia.
Below is a diagram illustrating the key signaling pathways modulated by this compound-1.
Experimental Design for Preclinical Evaluation
A systematic approach is crucial for the preclinical evaluation of this compound-1. The following workflow outlines the key stages, from in vitro characterization to in vivo efficacy studies.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound-1.
Table 1: In Vitro Cytotoxicity of this compound-1 in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Assay | Reference |
| Molt-4 | Leukemia | 0.12 ± 0.002 | MTT | |
| PC-3 | Prostate Cancer | 0.33 ± 0.042 | MTT | |
| K562 | Leukemia | 0.54 ± 0.085 | MTT | |
| Du145 | Prostate Cancer | 0.58 ± 0.109 | MTT | |
| HUVEC | Human Umbilical Vein Endothelial | 4.7 | Not Specified | |
| CCD966SK | Non-malignant Skin Fibroblast | 1.54 ± 0.138 | MTT | |
| NR8383 | Non-malignant Alveolar Macrophage | 6.77 ± 0.190 | MTT | |
| EAT | Ehrlich Ascites Tumor | 8.2 | MTT (2-h incubation) | |
| HIV-1 | Virus | 14.6 | Not Specified |
Table 2: In Vitro Anti-Inflammatory and Anti-Angiogenic Activity
| Cell Line | Effect | Concentration | Assay | Reference |
| HUVEC | Inhibition of pro-inflammatory gene expression | 3 µM | Gene Expression Analysis | |
| HUVEC | Decreased MCP-1, TSP-1, COX-2 mRNA and protein levels | 10-20 µM | Not Specified | |
| BAEC & HUVEC | Strong decrease in Akt and ERK phosphorylation | 20 µM (2 h treatment) | Western Blot |
Detailed Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound-1 on cancer and non-malignant cell lines.
Materials:
-
Selected cell lines (e.g., Molt-4, PC-3, HUVEC)
-
Complete cell culture medium (specific to each cell line)
-
This compound-1 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound-1 in complete medium. The final concentration of DMSO should not exceed 0.1%.
-
After 24 hours, remove the medium and add 100 µL of medium containing different concentrations of this compound-1 to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of this compound-1 on the phosphorylation status and expression levels of key proteins in targeted signaling pathways (e.g., Akt, ERK, IKK).
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-IKK, anti-IKK, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Culture cells to 70-80% confluency and treat with this compound-1 at the desired concentrations for the specified time. For some targets, pre-treatment with this compound-1 followed by stimulation (e.g., with TNF-α) is required.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound-1 in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for xenograft implantation
-
Matrigel (optional)
-
This compound-1 formulation for in vivo administration
-
Vehicle control
-
Calipers
-
Anesthesia
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound-1 or vehicle control to the mice according to the predetermined dosing schedule and route of administration (e.g., intraperitoneal, oral).
-
Measure the tumor volume (Volume = 0.5 x length x width²) and body weight of the mice regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Analyze the data for statistically significant differences in tumor growth between the treatment and control groups.
Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions based on the cell lines, animal models, and experimental objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. mdpi.com [mdpi.com]
- 2. The Antileukemic and Anti-Prostatic Effect of this compound-1 Is Mediated through ROS-Induced Apoptosis via NOX Activation and Inhibition of HIF-1a Activity [mdpi.com]
- 3. This compound-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Aeroplysinin-1 Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aeroplysinin-1, focusing on challenges related to its solubility in in vitro assays.
Troubleshooting Guide
Low aqueous solubility is a common challenge when working with this compound-1. This guide provides a systematic approach to addressing solubility issues to ensure reliable and reproducible experimental results.
Initial Solubility Testing and Observations
| Issue | Observation | Recommended Action |
| Compound Precipitation in Aqueous Buffer | This compound-1, when added directly to phosphate-buffered saline (PBS) or cell culture media, forms visible precipitates. | This is expected due to the hydrophobic nature of this compound-1. It is practically insoluble in aqueous solutions. Proceed to the use of an organic solvent to prepare a stock solution. |
| Difficulty Dissolving in Organic Solvent | The compound does not readily dissolve in the chosen organic solvent at the desired concentration. | Refer to the solubility data table below. Consider using ultrasonication and gentle warming (37°C) to aid dissolution, particularly with DMSO. Ensure the solvent is anhydrous, as water content can reduce solubility. |
| Precipitation Upon Dilution | A concentrated stock solution of this compound-1 in an organic solvent precipitates when diluted into aqueous buffers or cell culture media. | This can occur if the final concentration of the organic solvent is too low to maintain solubility. To mitigate this, perform serial dilutions. It is also recommended to add the this compound-1 stock solution to the buffer or media while vortexing to ensure rapid and even dispersion. The final concentration of the organic solvent should be kept as low as possible while maintaining solubility, and a solvent control should be included in all experiments. |
| Inconsistent Experimental Results | High variability is observed between replicate experiments. | This may be due to incomplete dissolution or precipitation of the compound during the experiment. Visually inspect all solutions for any signs of precipitation before use. Prepare fresh dilutions from the stock solution for each experiment. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound-1 in common laboratory solvents. It is crucial to note that for many hydrophobic compounds, achieving high concentrations in aqueous solutions is challenging.
| Solvent | Concentration | Molarity | Method | Notes |
| Dimethyl Sulfoxide (DMSO) | 3.39 mg/mL[1] | 10 mM[1] | Experimental | May require ultrasonication and gentle warming to achieve complete dissolution. It is highly recommended to use a new, unopened bottle of anhydrous DMSO, as hygroscopic DMSO can significantly decrease solubility.[1] |
| Methanol | Soluble[2] | - | Not Specified | A specific maximum concentration has not been formally reported, but it is known to be a viable solvent. |
| Ethanol | Data Not Available | - | - | While not explicitly documented, ethanol is another potential solvent for hydrophobic compounds. Solubility should be determined empirically. |
| Phosphate-Buffered Saline (PBS) | Practically Insoluble | - | Inferred | Based on its chemical structure and the common need for organic solvents, direct dissolution in aqueous buffers is not recommended. |
| Cell Culture Media | Practically Insoluble | - | Inferred | Direct dissolution in cell culture media is not feasible. Dilution from a concentrated stock in an organic solvent is the standard procedure. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound-1 Stock Solution in DMSO
Materials:
-
This compound-1 (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Ultrasonic bath
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound-1 (338.98 g/mol )[3], calculate the mass needed for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM stock, you will need 0.001 L * 10 mmol/L * 338.98 g/mol = 3.39 mg.
-
Weigh the compound: Carefully weigh the calculated amount of this compound-1 in a sterile microcentrifuge tube.
-
Add DMSO: Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the this compound-1.
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath or incubator for 10-15 minutes.
-
Follow this with sonication in an ultrasonic bath for 15-30 minutes, or until the solution is clear.
-
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Dilution of this compound-1 for In Vitro Assays
Materials:
-
10 mM this compound-1 stock solution in DMSO
-
Sterile cell culture medium or appropriate aqueous buffer
-
Vortex mixer
Procedure:
-
Determine the final concentration: Decide on the final concentration of this compound-1 required for your experiment.
-
Calculate the dilution: Calculate the volume of the 10 mM stock solution needed to achieve the final concentration in your total assay volume.
-
Perform serial dilutions (recommended): To avoid precipitation, it is best to perform one or more intermediate dilutions in cell culture medium or buffer.
-
Final dilution: Add the calculated volume of the this compound-1 stock or intermediate dilution to the final volume of cell culture medium or buffer. It is critical to add the compound to the aqueous solution while vortexing to ensure rapid and uniform mixing.
-
Solvent control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound-1) to your cell culture medium or buffer. This is essential to account for any effects of the solvent on the cells. The final DMSO concentration should ideally be below 0.5% to minimize cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: My this compound-1 is not dissolving in DMSO, what should I do?
A1: First, ensure you are using anhydrous DMSO, as water can significantly hinder solubility. If you are still facing issues, try gently warming the solution to 37°C and using an ultrasonic bath, as these methods can aid in the dissolution of poorly soluble compounds. Also, verify that you have not exceeded the maximum solubility of approximately 10 mM (3.39 mg/mL).
Q2: I see a precipitate forming after I dilute my DMSO stock of this compound-1 into my cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into an aqueous environment is a common issue with hydrophobic compounds. To prevent this, try the following:
-
Use serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions.
-
Vortex during dilution: Add the this compound-1 stock solution to the culture medium while the medium is being vortexed. This rapid mixing can help to keep the compound in solution.
-
Lower the final concentration: It's possible that your desired final concentration is above the solubility limit of this compound-1 in the final aqueous solution.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO can vary between cell lines. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%. It is always recommended to include a vehicle control (medium with the same concentration of DMSO as your treated samples) in your experiments to account for any potential solvent effects.
Q4: How should I store my this compound-1 stock solution?
A4: For long-term storage, it is recommended to aliquot your stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.
Q5: Is it possible to dissolve this compound-1 directly in an aqueous buffer like PBS?
A5: No, this compound-1 is considered practically insoluble in aqueous buffers. You will need to use an organic solvent like DMSO or methanol to create a stock solution first.
Signaling Pathway Diagrams
This compound-1 has been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and angiogenesis. The diagrams below illustrate the points of inhibition by this compound-1.
Caption: Inhibition of the NF-κB signaling pathway by this compound-1.
Caption: Inhibition of the Akt and Erk signaling pathways by this compound-1.
References
aeroplysinin-1 stability in different solvents and temperatures
This technical support center provides guidance on the stability of aeroplysinin-1 in various solvents and at different temperatures, addressing common issues researchers may encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound-1 powder?
For long-term storage, solid this compound-1 should be stored at -20°C or -80°C, protected from light and moisture. When stored under these conditions, the compound is expected to be stable for at least one to two years.
Q2: How should I prepare and store stock solutions of this compound-1?
It is recommended to prepare a concentrated stock solution in an appropriate organic solvent such as dimethyl sulfoxide (DMSO). For immediate use in aqueous buffers, it is advisable to make fresh dilutions from the stock solution. Stock solutions in anhydrous DMSO can be stored at -20°C or -80°C. Based on general handling procedures for similar compounds, stock solutions at -20°C are typically stable for up to one month, while storage at -80°C can extend stability for up to six months. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use vials.
Q3: In which solvents is this compound-1 soluble?
This compound-1 is soluble in organic solvents such as DMSO, ethanol, and methanol. It has limited solubility in aqueous buffers. For cell-based assays, a common practice is to dissolve the compound in DMSO to create a high-concentration stock solution, which is then further diluted in the aqueous culture medium to the final desired concentration. Ensure the final concentration of the organic solvent in the assay is low enough (typically <0.5%) to not affect the experimental results.
Q4: Is this compound-1 stable in aqueous solutions?
This compound-1, like many natural products, may be susceptible to degradation in aqueous solutions over time. The rate of degradation can be influenced by the pH, temperature, and presence of light. For experiments requiring aqueous buffers, it is recommended to prepare the solutions fresh on the day of use and keep them on ice when not in immediate use.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
-
Possible Cause 1: Degradation of this compound-1 in stock solution.
-
Troubleshooting:
-
Verify the age and storage conditions of your stock solution. If it has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh stock solution from solid material.
-
When preparing a new stock, ensure the DMSO is of high quality and anhydrous, as water can accelerate degradation.
-
-
-
Possible Cause 2: Degradation in aqueous assay medium.
-
Troubleshooting:
-
Prepare fresh dilutions of this compound-1 in your aqueous medium immediately before each experiment.
-
Minimize the exposure of the compound in the aqueous medium to light and elevated temperatures before and during the experiment.
-
Consider performing a time-course experiment to assess the stability of this compound-1 in your specific assay medium over the duration of your experiment.
-
-
Issue 2: Precipitation of this compound-1 in aqueous solutions.
-
Possible Cause: Low aqueous solubility.
-
Troubleshooting:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) from your stock solution is sufficient to maintain solubility but does not exceed the tolerance of your experimental system.
-
You can try to gently warm the solution or use sonication to aid dissolution, but be mindful that heat can also accelerate degradation.
-
If precipitation persists, consider using a different solvent system for your stock solution or exploring the use of solubilizing agents, ensuring they do not interfere with your assay.
-
-
Data Presentation: Stability of this compound-1 (Illustrative Data)
Disclaimer: The following tables present hypothetical stability data for this compound-1 to serve as a guideline for researchers. This data is intended for illustrative purposes due to the limited availability of specific, quantitative stability studies in published literature. Actual stability may vary depending on the specific experimental conditions.
Table 1: Estimated Half-Life (t½) of this compound-1 in Different Solvents at Various Temperatures
| Solvent | Temperature | Estimated Half-Life (t½) |
| DMSO | -80°C | > 6 months |
| -20°C | ~ 1 - 2 months | |
| 4°C | ~ 1 - 2 weeks | |
| 25°C (Room Temp) | ~ 24 - 48 hours | |
| Ethanol | -20°C | ~ 1 month |
| 4°C | ~ 1 week | |
| 25°C (Room Temp) | < 24 hours | |
| Aqueous Buffer (pH 7.4) | 4°C | ~ hours |
| 25°C (Room Temp) | < 1 hour |
Table 2: Effect of Freeze-Thaw Cycles on this compound-1 Integrity in DMSO Stock Solution (-20°C)
| Number of Freeze-Thaw Cycles | Estimated Percent Purity Remaining |
| 1 | 99% |
| 3 | 95% |
| 5 | 90% |
| 10 | < 80% |
Experimental Protocols
Protocol: General Procedure for Assessing this compound-1 Stability by HPLC
This protocol outlines a general method for determining the stability of this compound-1 in a specific solvent and temperature condition.
-
Preparation of this compound-1 Stock Solution:
-
Accurately weigh a known amount of solid this compound-1.
-
Dissolve it in the chosen solvent (e.g., DMSO) to a final concentration of 10 mM. This will be your stock solution.
-
-
Sample Preparation for Stability Study:
-
Dilute the stock solution with the test solvent (e.g., DMSO, ethanol, or aqueous buffer) to a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
Aliquot the solution into several vials to be stored under the desired temperature conditions (e.g., -20°C, 4°C, 25°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours for room temperature; 0, 1, 3, 7, 14, 30 days for colder temperatures), retrieve one vial from each storage condition.
-
Immediately analyze the sample by High-Performance Liquid Chromatography (HPLC).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common starting point for natural products. The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound-1 has maximum absorbance (this needs to be determined, but a scan from 200-400 nm is a good starting point).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Quantify the peak area of this compound-1 at each time point.
-
Calculate the percentage of this compound-1 remaining relative to the initial time point (t=0).
-
Plot the percentage remaining versus time to determine the degradation kinetics and estimate the half-life.
-
Mandatory Visualization
Caption: Workflow for this compound-1 Stability Testing.
Caption: Known Biological Activities of this compound-1.
determining optimal dosage of aeroplysinin-1 for HUVEC cells
This technical support center provides researchers, scientists, and drug development professionals with essential information for determining the optimal dosage of aeroplysinin-1 for Human Umbilical Vein Endothelial Cells (HUVEC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound-1 for HUVEC cell experiments?
A1: A starting concentration of 3 µM is recommended for observing inhibitory effects on the inflammatory response in HUVEC cells, as this is below the reported IC50 value and has been shown to be effective in reducing the expression of inflammation-related molecules.[1][2] For apoptosis induction, a concentration of 10 µM has been shown to be effective.[3][4]
Q2: What is the IC50 value of this compound-1 in HUVEC cells?
A2: The half-maximal inhibitory concentration (IC50) of this compound-1 in HUVEC cells has been reported to be 4.7 µM after a 3-day treatment.[1]
Q3: What are the known signaling pathways affected by this compound-1 in HUVEC cells?
A3: this compound-1 has been shown to selectively inhibit the Akt and Erk signaling pathways in endothelial cells. It also impairs the endothelial inflammatory response by inhibiting the NF-κB pathway. This is achieved through the inhibition of IκB kinase (IKK) complex phosphorylation and subsequent prevention of RelA/p65 nuclear translocation. Furthermore, this compound-1 can prevent the phosphorylation of Bad, leading to the activation of the mitochondrial apoptosis pathway.
Q4: How long should I incubate HUVEC cells with this compound-1?
A4: The incubation time depends on the specific assay. For studying effects on gene expression related to inflammation (e.g., CCL2, ICAM1, SELE), a 6-hour incubation has been shown to be effective. For detecting protein levels of adhesion molecules like VCAM-1 by Western blot, an overnight (16-hour) incubation is recommended. For apoptosis assays, significant effects have been observed after 24 hours.
Q5: What solvents can be used to dissolve this compound-1?
A5: this compound-1 can be solubilized in dimethyl sulfoxide (DMSO). Remember to include a vehicle control (DMSO alone) in your experiments at the same final concentration used for the this compound-1 treatment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant inhibition of cell proliferation observed. | Concentration of this compound-1 is too low. | Increase the concentration of this compound-1. A dose-dependent inhibition is expected, with complete inhibition of proliferation at 10 µM for some endothelial cells. |
| Incubation time is too short. | Extend the incubation period. The reported IC50 was determined after 3 days of treatment. | |
| No induction of apoptosis detected. | Insufficient concentration of this compound-1. | A concentration of 10 µM has been shown to induce apoptosis in endothelial cells. |
| Incorrect assay for apoptosis detection. | Use multiple methods to confirm apoptosis, such as nuclear morphology analysis (DAPI staining), Annexin V/PI staining by flow cytometry, and Western blot for caspase activation and PARP cleavage. | |
| Inconsistent results in migration or invasion assays. | Weak effect of this compound-1 on migration. | This compound-1 has been reported to have only a weak inhibitory effect on HUVEC migration in a wound healing assay and no significant effect in a transwell invasion assay at concentrations up to 20 µM. Consider using a different type of assay or a positive control for migration inhibition. |
| Unexpected changes in gene or protein expression. | Off-target effects or cell-type specific responses. | This compound-1 has pleiotropic effects. Carefully review the literature for its known targets and effects. Confirm your findings with multiple downstream validation techniques (e.g., qPCR and Western blot). |
| Issues with pro-inflammatory stimulation. | Ensure that your pro-inflammatory stimulus (e.g., TNF-α or LPS) is potent and used at the correct concentration and incubation time to induce a robust inflammatory response before testing the inhibitory effect of this compound-1. |
Quantitative Data Summary
Table 1: IC50 Values of this compound-1
| Cell Line | Assay | IC50 Value | Incubation Time |
| HUVEC | MTT Assay | 4.7 µM | 3 days |
Table 2: Effective Concentrations of this compound-1 for Various Effects in HUVEC Cells
| Effect | Concentration | Incubation Time | Assay |
| Inhibition of inflammatory gene expression (CCL2, ICAM1, SELE) | 3 µM | 6 hours | qPCR |
| Inhibition of TNF-α-induced ICAM-1 protein expression | 3 µM | 16 hours | Flow Cytometry |
| Inhibition of TNF-α-induced VCAM-1 protein expression | 1-3 µM | 16 hours | Western Blot |
| Induction of Apoptosis | 10 µM | 24 hours | Flow Cytometry (Annexin V/PI) |
| Inhibition of Bad phosphorylation | 10 µM | Not specified | Western Blot |
| Inhibition of MMP-2 expression | 2.5 µM | Not specified | Gelatin Zymography |
| Down-regulation of MCP-1 and TSP-1 | 10 µM | 6 hours | ELISA, Western Blot |
Experimental Protocols
Cell Culture
Human Umbilical Vein Endothelial Cells (HUVECs) should be maintained in EGM-2 medium in a humidified atmosphere with 5% CO2 at 37°C. Cells are typically used for experiments up to passage 9.
Gene Expression Analysis by Real-Time Quantitative PCR (qPCR)
-
Plate HUVECs and grow to approximately 80% confluence.
-
Pre-treat cells with different concentrations of this compound-1 or vehicle (DMSO) for 1 hour.
-
Induce inflammation with 20 ng/mL TNF-α or 1 µg/mL LPS for 6 hours.
-
Isolate total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Carry out qPCR using primers for your genes of interest (e.g., CCL2, ICAM1, SELE, IL6) and a housekeeping gene (e.g., ACTB) for normalization.
-
Analyze the relative gene expression data.
Western Blot Analysis
-
For detection of VCAM-1, treat HUVECs with this compound-1 or DMSO overnight (16 hours) in the presence or absence of TNF-α.
-
For analysis of signaling pathways (e.g., p-Akt, p-Erk), starve cells overnight, pre-treat with this compound-1 for 2 hours, and then stimulate with serum for 10 minutes.
-
For IKK phosphorylation, incubate HUVECs with this compound-1 or DMSO for 1 hour, then induce with TNF-α for 15 minutes.
-
Lyse the cells and determine the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies against the proteins of interest.
-
Wash and incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a suitable detection system.
-
Quantify band intensities and normalize to a loading control (e.g., α-tubulin or GAPDH).
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
-
Treat HUVECs with the desired concentration of this compound-1 (e.g., 10 µM) for 24 hours.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-PE and 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) to the cells.
-
Incubate in the dark according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
Signaling Pathways and Experimental Workflow Diagrams
Caption: General experimental workflow for studying the effects of this compound-1 on HUVEC cells.
Caption: Key signaling pathways in HUVEC cells that are modulated by this compound-1.
References
- 1. The Sponge-Derived Brominated Compound this compound-1 Impairs the Endothelial Inflammatory Response through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Sponge-Derived Brominated Compound this compound-1 Impairs the Endothelial Inflammatory Response through Inhibition of the NF-κB Pathway [mdpi.com]
- 3. The Antiangiogenic Compound this compound-1 Induces Apoptosis in Endothelial Cells by Activating the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting Aeroplysinin-1: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aeroplysinin-1. Inconsistent experimental results can be a significant challenge; this guide aims to address common issues to ensure the reliability and reproducibility of your findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound-1 and what are its primary biological activities?
This compound-1 is a brominated isoxazoline alkaloid isolated from marine sponges, particularly of the Aplysina genus.[1][2] It is a secondary metabolite that exhibits a wide range of biological activities, including anti-inflammatory, anti-angiogenic, and anti-tumor effects.[3][4][5] this compound-1 has been shown to induce apoptosis in endothelial cells and inhibit the proliferation of various cancer cell lines.
Q2: How should I store my this compound-1 stock solution to maintain its stability?
For optimal stability, this compound-1 stock solutions, typically dissolved in DMSO, should be stored at -20°C for short-term use (up to one month) or at -80°C for long-term storage. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduce variability in your experiments.
Q3: At what concentration should I use this compound-1 in my cell culture experiments?
The effective concentration of this compound-1 can vary significantly depending on the cell line and the biological endpoint being measured. IC50 values have been reported to range from the low micromolar to nanomolar range. For example, in various cancer cell lines such as leukemia (Molt-4, K562) and prostate cancer (Du145, PC-3), IC50 values were observed between 0.12 µM and 0.58 µM. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experiments.
Q4: I am observing high variability between replicate wells in my cell viability assay. What could be the cause?
High variability in cell viability assays can stem from several factors:
-
Uneven cell seeding: Ensure a single-cell suspension and proper mixing before and during plating.
-
Inconsistent compound concentration: Thoroughly mix the this compound-1 stock solution before diluting and ensure accurate pipetting.
-
Edge effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Compound precipitation: Visually inspect your treatment media for any signs of precipitation, especially at higher concentrations.
Q5: My western blot results for p-Akt/p-Erk are not consistent after this compound-1 treatment. How can I troubleshoot this?
Inconsistency in signaling pathway analysis can be due to:
-
Timing of treatment and lysis: The phosphorylation status of proteins like Akt and Erk can be transient. Ensure precise and consistent timing for serum starvation, this compound-1 treatment, and cell lysis across all experiments.
-
Cell density: Confluency can affect signaling pathways. Plate the same number of cells for each experiment and ensure they are in the logarithmic growth phase.
-
Lysate quality: Use appropriate lysis buffers with fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound-1.
| Problem | Potential Cause | Suggested Solution |
| Low or no bioactivity observed | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh aliquots of this compound-1 from a new stock. Store at -80°C for long-term stability. |
| Incorrect Concentration: Error in calculating dilutions or inaccurate pipetting. | Double-check all calculations and ensure pipettes are calibrated. Perform a serial dilution to test a range of concentrations. | |
| Cell Line Resistance: The cell line used may be insensitive to this compound-1. | Test a different cell line known to be sensitive to this compound-1 as a positive control. | |
| High variability in IC50 values between experiments | Inconsistent Cell Health/Passage Number: Cells at high passage numbers can exhibit altered phenotypes and drug sensitivity. | Use cells within a consistent and low passage number range. Monitor cell morphology and doubling time. |
| Variability in Serum Lots: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors, affecting cell growth and drug response. | Test new lots of FBS before use in critical experiments or purchase a large batch from a single lot. | |
| Purity of this compound-1: The purity of the compound from different suppliers or batches can vary. | Whenever possible, obtain a certificate of analysis for your batch of this compound-1. If purity is a concern, consider purification. | |
| Unexpected cytotoxic effects at low concentrations | Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in your culture media is consistent across all treatments and below the toxic threshold for your cell line (typically <0.5%). Include a vehicle control in all experiments. |
| Contamination: Bacterial or mycoplasma contamination can affect cell health and response to treatment. | Regularly test your cell cultures for contamination. |
Data Presentation
Table 1: Reported IC50 Values of this compound-1 in Various Cell Lines
| Cell Line | Cell Type | Assay | IC50 (µM) | Reference |
| Molt-4 | Leukemia | MTT | 0.12 ± 0.002 | |
| K562 | Leukemia | MTT | 0.54 ± 0.085 | |
| Du145 | Prostate Cancer | MTT | 0.58 ± 0.109 | |
| PC-3 | Prostate Cancer | MTT | 0.33 ± 0.042 | |
| HUVEC | Endothelial | Proliferation | ~2.5 | |
| THP-1 | Monocytic Leukemia | Proliferation | ~20 | |
| HCT-116 | Colon Carcinoma | MTT | ~5 | |
| HT-1080 | Fibrosarcoma | MTT | ~7 |
Note: IC50 values can vary based on experimental conditions such as incubation time and assay method.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound-1 in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound-1 or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Western Blot Analysis for Phosphorylated Proteins
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells if necessary, then treat with this compound-1 for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with the primary antibody (e.g., anti-phospho-Akt, anti-phospho-Erk) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins (e.g., total Akt, total Erk) and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Visualizations
A logical workflow for troubleshooting inconsistent experimental results.
Inhibitory effect of this compound-1 on the NF-κB signaling pathway.
This compound-1 induces apoptosis via the mitochondrial pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound-1-a-sponge-derived-multi-targeted-bioactive-marine-drug - Ask this paper | Bohrium [bohrium.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
minimizing off-target effects of aeroplysinin-1 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of aeroplysinin-1 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound-1?
A1: this compound-1 is a multi-targeted compound. Its primary mechanisms include the induction of mitochondria-dependent apoptosis, inhibition of the PI3K/Akt and Erk signaling pathways, and modulation of the cellular redox balance through the generation of reactive oxygen species (ROS).[1][2][3] It also exhibits anti-inflammatory effects by inhibiting the NF-κB pathway.[3]
Q2: I am observing high levels of cytotoxicity in my experiments. Is this expected?
A2: Yes, this compound-1 is known to have cytotoxic and cytostatic effects on a wide range of cancer and endothelial cell lines.[4] The degree of cytotoxicity is cell-line specific and dose-dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q3: What are the known off-target effects of this compound-1?
A3: Potential off-target effects of this compound-1 stem from its primary mechanisms of action. These can include unintended apoptosis, modulation of cell survival and proliferation pathways (Akt and Erk), and cellular damage due to ROS production. For example, if you are studying a cellular process unrelated to apoptosis, the induction of cell death by this compound-1 would be considered an off-target effect in your experimental context.
Q4: How can I be sure that the observed effects in my experiment are not simply due to cytotoxicity?
A4: It is essential to perform control experiments to distinguish between specific effects and general cytotoxicity. We recommend determining the IC50 value of this compound-1 in your cell line and using concentrations well below the IC50 for non-cytotoxicity-related studies. Additionally, you can perform a cell viability assay (e.g., MTT assay) in parallel with your primary experiment to monitor cell health.
Q5: Are there any known compounds that can counteract the off-target effects of this compound-1?
A5: Pre-treatment with the antioxidant N-acetylcysteine (NAC) has been shown to reduce this compound-1-induced apoptosis, suggesting it can mitigate effects related to reactive oxygen species (ROS) generation.
Troubleshooting Guides
Problem 1: Unexpectedly high levels of cell death in my culture.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Concentration of this compound-1 is too high, leading to apoptosis. | Perform a dose-response study. | Use a range of this compound-1 concentrations to determine the optimal non-toxic dose for your experiment. |
| Assess for apoptosis. | Perform a Caspase-3/7 activity assay or use Hoechst staining to visualize nuclear condensation, a hallmark of apoptosis. | |
| Cell line is particularly sensitive to this compound-1. | Review literature for IC50 values in similar cell lines. | Compare your findings with published data to gauge the expected sensitivity of your cells. |
| This compound-1 is inducing apoptosis through its known mechanism. | If your experiment is not focused on apoptosis, this is an off-target effect. | Consider if a lower, non-apoptotic concentration can be used. If not, this compound-1 may not be suitable for your specific experimental question. |
Problem 2: Inconsistent or variable results between experiments.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent cell seeding density. | Standardize cell seeding protocol. | Ensure the same number of viable cells are seeded for each experiment, as variations can alter the effective drug concentration per cell. |
| Variability in compound preparation. | Prepare fresh dilutions for each experiment. | Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| "Edge effect" in multi-well plates. | Implement proper plate setup. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill outer wells with sterile PBS or media. |
| Cell passage number is too high or variable. | Maintain a consistent and low cell passage number. | Use cells within a defined passage number range to ensure consistent cellular responses. |
Problem 3: Observed effects may be due to oxidative stress.
| Potential Cause | Troubleshooting Step | Recommended Action |
| This compound-1 is inducing the production of Reactive Oxygen Species (ROS). | Measure intracellular ROS levels. | Use a fluorescent probe like DCF-DA to quantify ROS levels in cells treated with this compound-1. |
| Test the effect of an antioxidant. | Co-treat cells with N-acetylcysteine (NAC) to determine if the observed phenotype is rescued, which would indicate a ROS-mediated effect. |
Quantitative Data Summary
Table 1: IC50 Values of this compound-1 in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Molt-4 | Leukemia | 0.12 ± 0.002 | |
| K562 | Leukemia | 0.54 ± 0.085 | |
| Du145 | Prostate Cancer | 0.58 ± 0.109 | |
| PC-3 | Prostate Cancer | 0.33 ± 0.042 | |
| CCD966SK | Non-malignant skin | 1.54 ± 0.138 | |
| NR8383 | Non-malignant macrophage | 6.77 ± 0.190 | |
| BAEC | Bovine Aortic Endothelial Cells | 2 |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is for assessing the cytotoxic effects of this compound-1.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound-1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound-1 in complete cell culture medium.
-
Remove the medium from the cells and add 100 µL of the this compound-1 dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound-1 concentration).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Assessing Apoptosis using Hoechst Staining
This protocol allows for the visualization of nuclear condensation, a characteristic of apoptosis.
Materials:
-
Cells grown on coverslips or in an imaging-compatible plate
-
This compound-1
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Hoechst 33342 staining solution (1 µg/mL in PBS)
Procedure:
-
Treat cells with the desired concentration of this compound-1 for the appropriate duration.
-
Wash the cells twice with PBS.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add Hoechst 33342 staining solution and incubate for 10-15 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides with a drop of mounting medium or image the plate directly using a fluorescence microscope. Apoptotic cells will exhibit condensed, brightly stained nuclei.
Protocol 3: Measuring Intracellular Reactive Oxygen Species (ROS)
This protocol quantifies the level of intracellular ROS using the fluorescent probe DCF-DA.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound-1
-
2',7'-Dichlorodihydrofluorescein diacetate (DCF-DA)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Positive control (e.g., H₂O₂)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with this compound-1 at the desired concentration and for the desired time. Include a positive control and an untreated control.
-
Wash the cells with warm HBSS or PBS.
-
Load the cells with DCF-DA (typically 5-10 µM in HBSS or PBS) and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS or PBS to remove excess probe.
-
Add HBSS or PBS to the wells and measure the fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).
Visualizations
Caption: Key signaling pathways modulated by this compound-1.
References
Technical Support Center: Aeroplysinin-1 & Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using aeroplysinin-1 in fluorescence-based assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential interference from this compound-1, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound-1 and why might it interfere with my fluorescence assay?
This compound-1 is a brominated isoxazoline alkaloid derived from marine sponges of the Aplysina genus.[1][2] Like many natural products with conjugated double bonds, this compound-1 has the potential to interfere with fluorescence-based assays through two primary mechanisms: autofluorescence and quenching.[1]
-
Autofluorescence: The compound itself may absorb light at the excitation wavelength of your fluorophore and emit its own fluorescence, leading to a false positive signal.
-
Quenching: The compound may absorb light at the excitation or emission wavelength of your fluorophore, reducing the detectable signal and leading to a false negative result. This is also known as the inner filter effect.
Q2: Is there any known spectral information for this compound-1?
Q3: How can I determine if this compound-1 is interfering with my assay?
The first step is to perform control experiments to identify the nature of the interference. You should run the following controls:
-
Compound-only control: Measure the fluorescence of this compound-1 in the assay buffer at the same concentrations used in your experiment, without any of your biological reagents (e.g., enzymes, cells, or detection reagents). A significant signal indicates autofluorescence.
-
Fluorophore + compound control: If your assay uses a purified fluorophore, mix it with this compound-1 and measure the fluorescence. A decrease in the fluorophore's signal in the presence of this compound-1 suggests quenching.
Q4: My control experiments suggest interference. What are my options?
If you confirm that this compound-1 is interfering with your assay, you have several strategies to mitigate the issue:
-
Change the spectral properties of your assay: If possible, switch to a fluorophore with excitation and emission wavelengths that are spectrally distinct from the absorbance of this compound-1. "Red-shifted" dyes, which are excited and emit at longer wavelengths (typically >600 nm), are often less susceptible to interference from small molecules.
-
Reduce the concentration of this compound-1: Use the lowest effective concentration of the compound to minimize its contribution to absorbance or autofluorescence.
-
Background subtraction: For autofluorescence, you can subtract the signal from the "compound-only" control from your experimental wells. However, be cautious as the cellular environment can sometimes alter a compound's fluorescent properties.
Troubleshooting Guide
Use the following table to diagnose and resolve common issues when using this compound-1 in fluorescence-based assays.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpectedly high fluorescence signal in wells with this compound-1 | This compound-1 is autofluorescent at your assay's wavelengths. | 1. Run a compound-only control to confirm autofluorescence. 2. Perform a spectral scan of this compound-1 to determine its excitation and emission peaks. 3. Switch to a fluorophore with excitation/emission wavelengths outside of this compound-1's fluorescence range (e.g., a "red-shifted" dye). 4. If changing fluorophores is not possible, subtract the background fluorescence from the compound-only control. |
| Lower than expected fluorescence signal in wells with this compound-1 | This compound-1 is quenching the fluorescence of your reporter. | 1. Run a fluorophore + compound control to confirm quenching. 2. Measure the absorbance spectrum of this compound-1 to check for overlap with your fluorophore's excitation or emission wavelengths. 3. Decrease the concentration of this compound-1 if experimentally feasible. 4. Switch to a fluorophore with a different spectral profile to avoid the absorbance range of this compound-1. |
| High variability between replicate wells containing this compound-1 | This compound-1 may be precipitating at the concentration used in the assay. | 1. Visually inspect the wells for any signs of precipitation. 2. Determine the solubility of this compound-1 in your assay buffer. 3. If solubility is an issue, consider adding a small amount of a solubilizing agent (e.g., DMSO) or lowering the final concentration of this compound-1. |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound-1
Objective: To determine if this compound-1 exhibits intrinsic fluorescence at the excitation and emission wavelengths of your assay.
Materials:
-
This compound-1
-
Assay buffer
-
Fluorescence microplate reader with spectral scanning capabilities
-
Black, opaque microplates
Procedure:
-
Prepare a serial dilution of this compound-1 in the assay buffer, starting from the highest concentration used in your main experiment.
-
Add these dilutions to the wells of a black, opaque microplate.
-
Include wells with only the assay buffer to serve as a blank.
-
Set the fluorescence reader to the excitation and emission wavelengths used in your primary assay.
-
Measure the fluorescence intensity of all wells.
-
(Optional but recommended) Perform an emission scan of the highest concentration of this compound-1 using your assay's excitation wavelength. Then, perform an excitation scan using your assay's emission wavelength.
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound-1.
-
A concentration-dependent increase in fluorescence indicates that this compound-1 is autofluorescent under your assay conditions.
-
The spectral scans will reveal the excitation and emission maxima of this compound-1's fluorescence, which can help in selecting an alternative fluorophore.
Protocol 2: Assessing Quenching by this compound-1
Objective: To determine if this compound-1 quenches the fluorescence of your assay's fluorophore.
Materials:
-
This compound-1
-
Your assay's fluorophore (at the concentration used in the assay)
-
Assay buffer
-
Fluorescence microplate reader
Procedure:
-
Prepare a solution of your fluorophore in the assay buffer at the concentration used in your main experiment.
-
Prepare a serial dilution of this compound-1 in the assay buffer.
-
In a black, opaque microplate, add the fluorophore solution to a set of wells.
-
Add the serial dilutions of this compound-1 to these wells.
-
Include control wells containing the fluorophore and assay buffer only (no this compound-1).
-
Incubate the plate under the same conditions as your primary assay.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
Data Analysis:
-
Compare the fluorescence of the wells containing both the fluorophore and this compound-1 to the wells with the fluorophore alone.
-
A concentration-dependent decrease in fluorescence in the presence of this compound-1 indicates a quenching effect.
Visualizing Troubleshooting Workflows
Caption: Troubleshooting workflow for identifying and mitigating this compound-1 interference.
Caption: Decision tree for selecting a mitigation strategy for assay interference.
References
Technical Support Center: Overcoming Resistance to Aeroplysinin-1 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with aeroplysinin-1, a marine-derived compound with potent anti-cancer properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound-1?
A1: this compound-1 exerts its anti-cancer effects through a multi-targeted approach. Its primary mechanism involves the induction of reactive oxygen species (ROS), which leads to mitochondria-dependent apoptosis. Additionally, it has been shown to inhibit the activity of Topoisomerase II and Heat shock protein 90 (Hsp90), and to modulate key signaling pathways including PI3K/Akt and NF-κB.
Q2: I'm observing a decrease in the sensitivity of my cancer cell line to this compound-1 over time. What are the potential reasons for this acquired resistance?
A2: Acquired resistance to this compound-1 is a potential issue in long-term cell culture experiments. Several mechanisms could be at play:
-
Upregulation of Hsp90 and its client proteins: Since this compound-1 inhibits Hsp90, cancer cells may adapt by increasing the expression of Hsp90 or its client proteins, which are crucial for cell survival and proliferation.
-
Constitutive activation of the PI3K/Akt pathway: this compound-1 is known to suppress the PI3K/Akt signaling pathway.[1][2] Cancer cells can develop resistance by acquiring mutations that lead to the constant activation of this pathway, overriding the inhibitory effect of the compound.
-
Increased expression of drug efflux pumps: A common mechanism of multi-drug resistance in cancer is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1).[3] These pumps can actively transport this compound-1 out of the cell, reducing its intracellular concentration and efficacy.
-
Enhanced antioxidant capacity: Given that this compound-1's primary mechanism is ROS induction, resistant cells may have developed a more robust antioxidant system to neutralize the cytotoxic effects of ROS.
Q3: Are there any known combination strategies to overcome resistance or enhance the efficacy of this compound-1?
A3: While specific studies on combination therapies with this compound-1 to overcome resistance are limited, based on its mechanism of action, several rational combinations can be proposed:
-
Hsp90 Inhibitors: Combining this compound-1 with other Hsp90 inhibitors could create a synergistic effect and prevent the emergence of resistance.
-
PI3K/Akt Pathway Inhibitors: For cell lines with a constitutively active PI3K/Akt pathway, co-treatment with a specific PI3K or Akt inhibitor could restore sensitivity to this compound-1.
-
Inhibitors of Drug Efflux Pumps: Verapamil or other known inhibitors of P-glycoprotein could be used to increase the intracellular accumulation of this compound-1 in resistant cells.
-
Pro-oxidant agents: For cells that have developed antioxidant defenses, combination with other ROS-inducing agents might overwhelm the cellular antioxidant capacity.
Troubleshooting Guides
Guide 1: Unexpectedly High IC50 Value for this compound-1
Problem: The calculated IC50 value for this compound-1 in your cancer cell line is significantly higher than reported in the literature.
| Potential Cause | Troubleshooting Step |
| Cell Line-Specific Insensitivity | Verify the reported IC50 values for your specific cancer cell line. Some cell lines may have intrinsic resistance. Consider using a different cell line with known sensitivity as a positive control. |
| Compound Degradation | Ensure proper storage of this compound-1 (typically at -20°C or -80°C, protected from light). Prepare fresh stock solutions and dilute to working concentrations immediately before use. |
| High Cell Seeding Density | An excessively high number of cells can lead to an underestimation of cytotoxicity. Optimize the cell seeding density for your MTT or other viability assays. |
| Serum Component Interference | Components in the serum of your cell culture medium may interfere with the compound's activity. Consider reducing the serum concentration during the treatment period, if compatible with your cell line. |
| Incorrect Assay Protocol | Review your viability assay protocol for any deviations. Ensure correct incubation times, reagent concentrations, and measurement wavelengths. Refer to the detailed experimental protocols section for a validated MTT assay protocol. |
Guide 2: Inconsistent Results in ROS Detection Assays
Problem: You are observing high variability or no significant increase in ROS levels after treating cells with this compound-1.
| Potential Cause | Troubleshooting Step |
| Timing of Measurement | ROS production can be an early and transient event. Perform a time-course experiment to determine the optimal time point for ROS measurement after this compound-1 treatment. |
| Probe Selection and Concentration | Different ROS probes have varying specificities and sensitivities. Ensure you are using an appropriate probe (e.g., DCFH-DA for general ROS) and have optimized its concentration for your cell line. |
| Cellular Antioxidant Response | Cancer cells may upregulate their antioxidant defenses in response to treatment. Consider pre-treating cells with an inhibitor of antioxidant pathways (e.g., buthionine sulfoximine to deplete glutathione) to sensitize them to ROS induction. |
| Light-Induced ROS Production | Some fluorescent probes are sensitive to light. Protect your cells and reagents from light as much as possible during the experiment. |
| Instrument Settings | Optimize the settings on your fluorescence microscope or plate reader for the specific probe you are using to ensure optimal signal detection. |
Quantitative Data Summary
Table 1: IC50 Values of this compound-1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Molt-4 | Leukemia | 0.12 ± 0.002 | [4] |
| PC-3 | Prostate Cancer | 0.33 ± 0.042 | |
| K562 | Leukemia | 0.54 ± 0.085 | |
| Du145 | Prostate Cancer | 0.58 ± 0.109 | |
| HeLa | Cervical Cancer | 8.2 | |
| HCT-116 | Colon Carcinoma | >10 | |
| HT-1080 | Fibrosarcoma | >10 |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound-1 (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Detection of Intracellular ROS using DCFH-DA
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well black plate for fluorescence reading or on coverslips for microscopy).
-
Treatment: Treat cells with this compound-1 at the desired concentration and for the optimal duration determined from a time-course experiment. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Probe Loading: Wash the cells with warm PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with warm PBS to remove excess probe.
-
Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ~485/535 nm) or visualize the cells under a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the vehicle control.
Protocol 3: Western Blot Analysis of PI3K/Akt Pathway
-
Cell Lysis: After treatment with this compound-1, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K and Akt overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein.
Visualizations
Caption: this compound-1 multifaceted mechanism of action.
References
- 1. Cancer Drug Resistance | CancerQuest [cancerquest.org]
- 2. Targeting the dynamic HSP90 complex in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Associations of HSP90 client proteins in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing incubation time for aeroplysinin-1 treatment
Welcome to the technical support center for aeroplysinin-1, a potent bioactive compound derived from marine sponges. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers optimize their experiments, with a focus on determining the ideal incubation time.
Frequently Asked Questions (FAQs)
Q1: What is this compound-1 and what are its primary cellular effects?
This compound-1 is a brominated tyrosine derivative isolated from marine sponges like Aplysina aerophoba. It is known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anti-angiogenic, and antitumor effects.[1][2][3] Its primary cellular effects include inducing apoptosis (programmed cell death), particularly in endothelial cells, inhibiting cell proliferation, and modulating cellular redox balance.[2][4]
Q2: What is a good starting point for incubation time and concentration when using this compound-1?
A typical starting point depends heavily on the cell type and the biological question.
-
For short-term signaling studies (e.g., phosphorylation events): An incubation time of 2 to 6 hours is often sufficient to observe effects on pathways like Akt and Erk.
-
For cell viability and cytotoxicity assays (e.g., MTT, apoptosis assays): A longer incubation of 24 to 72 hours is standard.
-
Concentrations: A common starting range is 1 µM to 20 µM . Endothelial cells are often more sensitive, with IC50 values in the low micromolar range (2-5 µM), while some cancer cell lines may require higher concentrations.
Q3: Why do I observe high cytotoxicity in endothelial cells but not in my cancer cell line at the same concentration and incubation time?
This is a known characteristic of this compound-1. The compound exhibits selective cytotoxicity, potently inducing apoptosis and inhibiting critical survival signaling pathways (like Akt and Erk phosphorylation) in endothelial cells. Many tumor cell lines, however, appear to be less sensitive to these specific effects, potentially due to deregulated signaling pathways or different cellular targets.
Q4: How does this compound-1 induce apoptosis?
This compound-1 primarily induces apoptosis through the mitochondrial pathway. It prevents the phosphorylation of the pro-apoptotic protein Bad, leading to mitochondrial permeabilization, cytochrome c release, and the subsequent activation of a caspase cascade (including caspases-2, -3, -8, and -9). This process results in characteristic signs of apoptosis like chromatin condensation and DNA fragmentation.
Troubleshooting Guide
Issue 1: I am not observing any effect (e.g., no change in cell viability, no inhibition of phosphorylation).
-
Solution 1: Increase Incubation Time and/or Concentration. The effect of this compound-1 is both time- and dose-dependent. If a 24-hour incubation shows no effect, consider extending it to 48 or 72 hours. A dose-response experiment is critical to identify the optimal concentration for your specific cell line.
-
Solution 2: Verify Compound Integrity. Ensure the compound has been stored correctly and that the solvent (e.g., DMSO) is not affecting the cells at the concentration used. Prepare fresh dilutions for each experiment.
-
Solution 3: Check Cell Line Sensitivity. As noted, sensitivity to this compound-1 is cell-type specific. Endothelial cells are highly sensitive, whereas some tumor lines like HCT-116 and HT-1080 show resistance to its apoptosis-inducing effects.
Issue 2: My cells are dying too quickly, even at low concentrations.
-
Solution 1: Reduce Incubation Time. For highly sensitive cells, such as primary endothelial cells (e.g., HUVECs), even short incubation times can be highly cytotoxic. Try a time-course experiment with shorter endpoints (e.g., 6, 12, and 24 hours).
-
Solution 2: Lower the Concentration Range. If using concentrations of 10-20 µM, try a lower range, such as 0.1-5 µM.
-
Solution 3: Assess Serum Concentration. Cell culture medium with lower serum content can sometimes sensitize cells to cytotoxic agents. Ensure your serum concentration is consistent across experiments.
Data & Experimental Protocols
Data Summary Tables
Table 1: IC50 Values of this compound-1 on Various Cell Lines IC50 values represent the concentration required to inhibit cell proliferation by 50%.
| Cell Line | Cell Type | Incubation Time | IC50 Value (µM) | Reference |
| Molt-4 | Leukemia | 24 h | 0.12 | |
| PC-3 | Prostate Cancer | 24 h | 0.33 | |
| Du145 | Prostate Cancer | 24 h | 0.58 | |
| K562 | Leukemia | 24 h | 0.54 | |
| BAEC | Bovine Aortic Endothelial | 72 h | ~3.0 | |
| HMEC | Human Microvascular Endothelial | Not Specified | 2.6 | |
| HUVEC | Human Umbilical Vein Endothelial | Not Specified | 4.7 | |
| EAT | Ehrlich Ascites Tumor | 2 h | 8.2 | |
| CCD966SK | Non-malignant Skin Fibroblast | Not Specified | 1.54 | |
| NR8383 | Non-malignant Macrophage | Not Specified | 6.77 |
Experimental Workflows & Signaling Pathways
Below are diagrams illustrating a typical experimental workflow for optimizing incubation time and the key signaling pathways affected by this compound-1.
Caption: A logical workflow for determining the optimal incubation time.
Caption: Key signaling pathways inhibited by this compound-1.
Protocol: Cell Viability (MTT) Assay
This protocol is a generalized procedure for determining the effect of this compound-1 on cell viability.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound-1 stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 0.04 N HCl in isopropanol, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound-1 in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 550 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol: Western Blot for Protein Phosphorylation
This protocol outlines the detection of changes in protein phosphorylation (e.g., p-Akt, p-Erk) following this compound-1 treatment.
Materials:
-
6-well or 10 cm cell culture plates
-
Cells of interest
-
Serum-free medium
-
Complete medium
-
This compound-1 stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-Erk, anti-Erk)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Culture and Starvation: Seed cells and grow to 80-90% confluency. To reduce basal phosphorylation levels, starve cells by incubating in serum-free medium overnight.
-
Treatment: Treat the starved cells with the desired concentration of this compound-1 for a short duration (e.g., 2 hours).
-
Stimulation (Optional): After treatment, stimulate the cells with a growth factor or serum for a short period (e.g., 10 minutes) to induce phosphorylation of the target proteins.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-Akt).
References
Navigating the Synthesis of Aeroplysinin-1: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of aeroplysinin-1. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the scale-up of this potent marine-derived compound. The information is designed to assist researchers in optimizing their synthetic protocols, improving yields, and ensuring the purity of the final product.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound-1, with a focus on challenges that become more pronounced during scale-up operations.
Question 1: We are experiencing low yields in the initial bromination of the phenolic precursor. What are the likely causes and solutions?
Answer: Low yields during the bromination of the tyrosine-derived precursor are a common issue, often exacerbated at larger scales.
-
Problem: Incomplete reaction or formation of poly-brominated byproducts.
-
Troubleshooting:
-
Reagent Stoichiometry: At a larger scale, localized concentration gradients can be an issue. Ensure slow, controlled addition of the brominating agent (e.g., N-bromosuccinimide) to maintain a consistent reaction environment.
-
Temperature Control: The reaction is exothermic. Inadequate heat dissipation in larger reactors can lead to side reactions. Implement a robust cooling system to maintain the optimal reaction temperature.
-
Solvent Choice: Ensure the solvent fully dissolves the starting material at the reaction concentration. Poor solubility can lead to a heterogeneous reaction mixture and inconsistent results.
-
Question 2: The key spiroisoxazoline formation step is proving to be low-yielding and difficult to reproduce on a larger scale. How can we improve this?
Answer: The formation of the spiroisoxazoline intermediate is a critical and often challenging step. Reproducibility issues upon scale-up are frequently reported in the synthesis of complex natural products.
-
Problem: The reaction may be sensitive to subtle changes in reaction conditions that are more difficult to control on a larger scale.
-
Troubleshooting:
-
Reaction Concentration: What works well in a small flask may not be optimal in a large reactor. Experiment with slight adjustments to the concentration to find the sweet spot for the scaled-up reaction.
-
Stirring and Mixing: Inadequate mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Ensure the stirring is efficient for the vessel size and geometry.
-
Purity of Starting Material: Impurities from the previous step can interfere with this sensitive reaction. Ensure the phenolic precursor is of high purity before proceeding.
-
Question 3: We are observing significant amounts of diastereomers being formed, and their separation is proving to be a bottleneck. What strategies can we employ?
Answer: The stereoselective synthesis of this compound-1 is crucial for its biological activity. Controlling the formation of the correct diastereomer is a significant challenge.
-
Problem: Lack of stereocontrol in key bond-forming reactions.
-
Troubleshooting:
-
Chiral Resolution: An "improved synthetic methodology" involves the resolution of the spiroisoxazoline intermediate using a chiral resolving agent like (-)-camphanic chloride. This allows for the separation of the desired enantiomer before proceeding with the synthesis.
-
Stereoselective Catalysis: While not explicitly detailed in all published syntheses, exploring the use of chiral catalysts for key transformations could be a worthwhile area of investigation for improving stereoselectivity from the outset.
-
Purification Optimization: If diastereomers are formed, meticulous optimization of chromatographic separation is necessary. This may involve testing different solvent systems, stationary phases, and loading capacities. Consider preparative HPLC for difficult separations, though this can be a bottleneck at scale.
-
Question 4: During the final purification of this compound-1, we are struggling with product stability and the removal of persistent impurities. What are the best practices for purification?
Answer: The purification of the final product is critical for obtaining material suitable for biological testing and further development. This compound-1's structure presents some stability challenges.
-
Problem: Degradation of the molecule and co-elution of closely related impurities.
-
Troubleshooting:
-
Chromatography: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a common and effective method for purifying this compound-1. A combination of ion-exchange chromatography followed by RP-HPLC can be a powerful two-step purification strategy.
-
pH Control: The dienone moiety of this compound-1 can be sensitive to harsh pH conditions. Maintain a neutral or slightly acidic pH during purification and handling to minimize degradation.
-
Temperature: Perform purification steps at reduced temperatures to enhance stability.
-
Inert Atmosphere: For storage of the purified compound, especially for longer periods, consider doing so under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Quantitative Data Summary
The following tables summarize typical yields and conditions for key steps in this compound-1 synthesis. Note that yields can vary significantly based on the scale and specific conditions used.
Table 1: Indicative Yields for Key Synthetic Steps (Lab Scale)
| Step | Reaction | Reagents | Typical Yield (%) |
| 1 | Bromination of Phenolic Precursor | N-Bromosuccinimide (NBS), Acetonitrile | 70-85 |
| 2 | Spiroisoxazoline Formation | Anodic Oxidation or other methods | 50-65 |
| 3 | Chiral Resolution | (-)-Camphanic Chloride, Pyridine | 40-45 (for each enantiomer) |
| 4 | Ring Opening to this compound-1 | Acid or Base mediated | 60-75 |
Table 2: Comparison of Purification Methods
| Method | Stationary Phase | Mobile Phase | Advantages | Disadvantages |
| Ion-Exchange Chromatography | Cation or Anion Exchange Resin | Buffered aqueous solution with salt gradient | Good for removing charged impurities | May not separate closely related neutral byproducts |
| Reversed-Phase HPLC (RP-HPLC) | C18 Silica Gel | Acetonitrile/Water with optional acid modifier (e.g., TFA) | High resolution, good for final polishing | Can be slow and costly for large quantities |
| Silica Gel Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Good for initial cleanup of less polar impurities | May not be suitable for the final polar product |
Experimental Protocols
The following are generalized protocols for key steps in the synthesis of this compound-1. These should be adapted and optimized for specific laboratory conditions and scales.
Protocol 1: Synthesis of the Spiroisoxazoline Intermediate (via Anodic Oxidation)
-
Setup: A three-necked flask equipped with a stirrer, a platinum plate anode, and a carbon rod cathode is used as the electrolytic cell.
-
Reaction Mixture: The brominated phenolic precursor is dissolved in a suitable solvent system, such as acetonitrile/methanol. A supporting electrolyte (e.g., lithium perchlorate) is added.
-
Electrolysis: A constant current is applied to the cell. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by silica gel column chromatography to yield the spiroisoxazoline.
Protocol 2: Chiral Resolution of the Spiroisoxazoline
-
Reaction: The racemic spiroisoxazoline is dissolved in pyridine. (-)-Camphanic chloride is added, and the mixture is stirred at room temperature.
-
Monitoring: The reaction is monitored by TLC until all the starting material is consumed.
-
Workup: The reaction mixture is diluted with ethyl acetate and washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated.
-
Separation: The resulting diastereomeric esters are separated by silica gel column chromatography.
-
Hydrolysis: Each separated diastereomer is individually hydrolyzed using a mild base (e.g., potassium carbonate in methanol) to yield the optically pure (+)- and (-)-spiroisoxazolines.
Visualizing the Process and Mechanism
Diagram 1: Simplified Synthetic Workflow for (+)-Aeroplysinin-1
This diagram outlines the key stages in a common synthetic route to (+)-aeroplysinin-1.
Caption: Key stages in the synthesis of (+)-Aeroplysinin-1.
Diagram 2: this compound-1 Inhibition of the NF-κB Signaling Pathway
This compound-1 has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: this compound-1 inhibits IKK phosphorylation, preventing NF-κB activation.
Diagram 3: Inhibition of Akt and Erk Signaling by this compound-1
This compound-1 can also induce apoptosis in endothelial cells by disrupting the Akt and Erk signaling pathways.
Caption: this compound-1 inhibits the phosphorylation of both Akt and Erk.
controlling for aeroplysinin-1 degradation during experiments
Welcome to the technical support center for aeroplysinin-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound-1, with a primary focus on controlling its degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Stability & Handling
Q1: My experimental results with this compound-1 are inconsistent. What could be the cause?
A: Inconsistent results are often linked to the degradation of this compound-1. Its complex structure, featuring a dienone system, makes it susceptible to degradation under various conditions. Key factors influencing its stability include pH, temperature, light exposure, and the composition of your experimental medium. High variability can stem from inconsistent sample handling, leading to different levels of degradation between experiments.
Q2: How should I prepare and store stock solutions of this compound-1?
A: For maximum stability, it is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Once prepared, aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots in amber-colored vials to protect them from light.
Recommended Storage Conditions for Stock Solutions:
| Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Q3: I suspect my this compound-1 is degrading during my cell-based assays. How can I minimize this?
A: Degradation in cell culture media is a common issue. The aqueous, near-neutral pH environment, and presence of various media components can contribute to instability. To mitigate this:
-
Minimize exposure to light: Work with this compound-1 in a darkened room or use amber-colored labware.[1][2] Cover plates and tubes with aluminum foil whenever possible.[3]
-
Prepare fresh dilutions: Prepare working solutions of this compound-1 immediately before use.
-
Consider the medium: Some components in cell culture media, like certain amino acids or metal ions, can react with and degrade your compound.[4][5] If you suspect this is an issue, you may need to perform a stability study in your specific medium (see Experimental Protocols section).
-
Time-course experiments: Be mindful that the effective concentration of this compound-1 may decrease over the duration of a long experiment.
Q4: Are there any visual indicators of this compound-1 degradation?
A: While there may not be a distinct color change visible to the naked eye, degradation can be confirmed by analytical methods such as High-Performance Liquid Chromatography (HPLC). A decrease in the area of the main this compound-1 peak and the appearance of new peaks over time are indicative of degradation.
Experimental Design & Interpretation
Q5: How can I confirm that the observed biological effect is from this compound-1 and not its degradation products?
A: This is a critical consideration. The best approach is to perform a time-course experiment where you correlate the biological activity with the concentration of intact this compound-1, as measured by an analytical technique like HPLC. If the biological effect diminishes as the concentration of this compound-1 decreases, it provides evidence that the parent compound is responsible for the activity.
Q6: What are the known signaling pathways affected by this compound-1?
A: this compound-1 has been reported to modulate several key signaling pathways, primarily in the context of its anti-cancer, anti-inflammatory, and anti-angiogenic properties. These include:
-
Akt/mTOR Pathway: Inhibition of this pathway is associated with the pro-apoptotic effects of this compound-1.
-
Erk Pathway: this compound-1 has been shown to inhibit the phosphorylation of Erk, which is involved in cell proliferation and survival.
-
NF-κB Pathway: By inhibiting this pathway, this compound-1 can exert anti-inflammatory effects.
Experimental Protocols
Protocol 1: General Handling of Light-Sensitive this compound-1
This protocol outlines the best practices for handling this compound-1 to minimize photodegradation.
-
Work Area: Whenever possible, perform all manipulations of this compound-1, especially in its pure form or in solution, in a room with minimal lighting or under a fume hood with the light turned off. Use of a red or amber safelight can be beneficial.
-
Labware: Utilize amber-colored microcentrifuge tubes, vials, and bottles for storing and preparing solutions. If amber labware is not available, wrap standard clear containers with aluminum foil to block light.
-
Solution Preparation: Prepare stock solutions and dilutions in a darkened environment.
-
During Experiments: When this compound-1 is being used in an experiment (e.g., in a multi-well plate for a cell-based assay), shield the plate from light by covering it with an opaque lid or aluminum foil.
-
Storage: Always store stock solutions and aliquots in the dark at the recommended temperatures (-20°C for short-term, -80°C for long-term).
Protocol 2: Forced Degradation Study of this compound-1
This protocol provides a framework for investigating the stability of this compound-1 under various stress conditions. This is crucial for understanding its degradation profile and identifying potential degradation products.
-
Preparation of this compound-1 Solution: Prepare a stock solution of this compound-1 in an appropriate solvent (e.g., DMSO) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution in a solution of 0.1 M HCl.
-
Basic Hydrolysis: Dilute the stock solution in a solution of 0.1 M NaOH.
-
Oxidative Degradation: Dilute the stock solution in a solution of 3% hydrogen peroxide.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose a solution of this compound-1 to a UV light source (e.g., 254 nm or 365 nm).
-
-
Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the samples using a validated stability-indicating analytical method, such as HPLC-UV.
-
Data Analysis: Quantify the amount of remaining this compound-1 at each time point. Plot the concentration of this compound-1 versus time to determine the degradation kinetics.
Data Presentation
Table 1: Illustrative Degradation of this compound-1 Under Forced Conditions (Hypothetical Data)
| Stress Condition | Time (hours) | This compound-1 Remaining (%) |
| 0.1 M HCl | 0 | 100 |
| 4 | 65 | |
| 8 | 42 | |
| 24 | 15 | |
| 0.1 M NaOH | 0 | 100 |
| 4 | 58 | |
| 8 | 31 | |
| 24 | 5 | |
| 3% H₂O₂ | 0 | 100 |
| 4 | 75 | |
| 8 | 55 | |
| 24 | 25 | |
| 60°C | 0 | 100 |
| 4 | 88 | |
| 8 | 76 | |
| 24 | 52 | |
| UV Light (254 nm) | 0 | 100 |
| 4 | 45 | |
| 8 | 20 | |
| 24 | <1 |
Note: This data is for illustrative purposes only and is intended to demonstrate how to present findings from a forced degradation study. Actual degradation rates should be determined experimentally.
Visualizations
References
- 1. lfatabletpresses.com [lfatabletpresses.com]
- 2. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 3. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
identifying potential artifacts in aeroplysinin-1 research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential artifacts during experiments with aeroplysinin-1.
FAQs and Troubleshooting Guides
This section addresses specific issues that may arise during the handling, storage, and experimental use of this compound-1.
Compound Stability and Handling
Question: My this compound-1 solution has changed color. Is it still usable?
Answer: A color change in your this compound-1 solution may indicate degradation or oxidation. This compound-1, a brominated tyrosine derivative isolated from marine sponges, and its derivatives can be susceptible to degradation under certain conditions.[1][2] The dienone structure within this compound-1 suggests potential reactivity.[3] It is recommended to prepare fresh solutions for critical experiments. To minimize degradation, store stock solutions in a tightly sealed container, protected from light, at -20°C or below. For working solutions in aqueous buffers or cell culture media, it is best to prepare them immediately before use.
Question: What is the recommended solvent for this compound-1 and what are the best storage practices?
Answer: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of this compound-1. When preparing a stock solution, use anhydrous DMSO to minimize water-related degradation. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.
Question: How stable is this compound-1 in aqueous solutions like cell culture media or physiological buffers?
Answer: The stability of this compound-1 in aqueous solutions can be influenced by pH, light exposure, and temperature.[1] While specific data on this compound-1's stability in various cell culture media is limited, it is known that natural products can be unstable in aqueous environments.[1] It is recommended to minimize the time the compound spends in aqueous solutions before and during the experiment. If an experiment requires long incubation times, consider performing a stability test of this compound-1 in your specific medium under your experimental conditions.
Potential for Chemical Reactivity and Artifacts
Question: I am observing unexpected or inconsistent results in my experiments. Could this compound-1 be reacting with other components in my assay?
Answer: Yes, it is possible. This compound-1's dienone moiety makes it a potential Michael acceptor, suggesting it could react with nucleophiles. This is particularly relevant for experiments involving reagents with thiol groups, such as dithiothreitol (DTT) or β-mercaptoethanol, which are common components of lysis buffers and some enzyme assays. Such reactions can lead to the formation of adducts, altering the biological activity of the compound and potentially generating experimental artifacts.
Question: My research involves studying oxidative stress. Can this compound-1 interfere with redox-sensitive assays?
Answer: this compound-1 has been shown to modulate the redox balance of endothelial cells. Compounds with quinone-like structures, which are related to potential this compound-1 derivatives, are known to be redox-active. This redox activity can lead to the generation of reactive oxygen species (ROS) in certain assay conditions, which could interfere with assays measuring oxidative stress, such as those using DCFDA or other ROS-sensitive fluorescent probes. It is crucial to include appropriate controls to account for any direct effects of this compound-1 on the assay components.
Assay Interference
Question: I am using a fluorescence-based assay and am concerned about potential interference from this compound-1. How can I check for this?
Answer: Natural products can interfere with fluorescence-based assays through autofluorescence or quenching. To test for this, run a control experiment with this compound-1 in the assay buffer without the biological components (e.g., cells or enzymes) and measure the fluorescence at the same wavelengths used in your experiment. This will help determine if the compound itself is fluorescent or if it quenches the signal of your fluorescent probe. If interference is detected, you may need to consider using an alternative, non-fluorescent assay method or a fluorescent probe with a different excitation/emission spectrum.
Question: Are there any known issues with this compound-1 and colorimetric assays?
Answer: While specific data for this compound-1 is scarce, colored compounds can interfere with absorbance-based assays. If your this compound-1 solution is colored, it could contribute to the absorbance reading. To check for this, measure the absorbance of this compound-1 in the assay buffer at the wavelength used for your measurement. This background absorbance should be subtracted from your experimental readings.
Quantitative Data Summary
The following table summarizes reported IC₅₀ values for this compound-1 in various cancer cell lines. These values can vary depending on the specific experimental conditions, such as cell density and incubation time.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Molt-4 | Leukemia | 0.12 ± 0.002 | |
| K562 | Leukemia | 0.54 ± 0.085 | |
| Du145 | Prostate Cancer | 0.33 ± 0.042 | |
| PC-3 | Prostate Cancer | 0.58 ± 0.109 | |
| HeLa | Cervical Cancer | Not specified | |
| HCT-116 | Colorectal Cancer | Not specified | |
| NOMO-1 | Acute Myeloid Leukemia | Not specified | |
| HL-60 | Promyelocytic Leukemia | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments to help ensure reproducibility and minimize artifacts.
Protocol 1: Assessing the Stability of this compound-1 in Experimental Media
-
Prepare a stock solution of this compound-1 in anhydrous DMSO.
-
Dilute the stock solution to the final working concentration in the desired experimental medium (e.g., cell culture medium, buffer).
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analyze the concentration of this compound-1 in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A decrease in the peak area corresponding to this compound-1 over time indicates degradation.
Protocol 2: Testing for Interference in Fluorescence-Based Assays
-
Prepare a series of dilutions of this compound-1 in the assay buffer.
-
In a microplate, add the this compound-1 dilutions to wells containing only the assay buffer and to wells containing the assay buffer plus the fluorescent probe.
-
Incubate the plate for the same duration as your assay.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Compare the fluorescence signals between the wells with and without the fluorescent probe. A significant signal in the absence of the probe indicates autofluorescence. A decrease in the signal in the presence of the probe suggests quenching.
Visualizations
Signaling Pathways Modulated by this compound-1
This compound-1 has been reported to influence several key signaling pathways, including the NF-κB and PI3K/Akt pathways. Understanding these interactions is crucial for interpreting experimental results.
Caption: this compound-1's inhibitory effects on the NF-κB and PI3K/Akt signaling pathways.
Experimental Workflow for Identifying Potential Artifacts
The following workflow provides a systematic approach to identifying potential artifacts in your this compound-1 research.
Caption: A workflow to systematically identify potential experimental artifacts.
References
- 1. Extracting value: mechanistic insights into the formation of natural product artifacts – case studies in marine natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. THE MARINE BROMOTYROSINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dienone Compounds: Targets and Pharmacological Responses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Aeroplysinin-1 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of aeroplysinin-1.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in vivo testing of this compound-1.
Issue 1: Poor Solubility of this compound-1 in Aqueous Buffers
| Symptom | Possible Cause | Suggested Solution |
| This compound-1 precipitates when added to saline or PBS. | This compound-1 is a lipophilic compound with low aqueous solubility. | 1. Co-solvents: Prepare a stock solution in an organic solvent like DMSO and then dilute it in the final aqueous vehicle. Ensure the final concentration of the organic solvent is low and well-tolerated by the animal model. 2. pH adjustment: Investigate the effect of pH on the solubility of this compound-1 and adjust the buffer pH accordingly, if the compound has ionizable groups. 3. Formulation Strategies: Employ advanced formulation strategies such as liposomes, nanoparticles, or solid dispersions to encapsulate this compound-1 and improve its aqueous dispersibility. |
Issue 2: Low and Variable Bioavailability in Animal Studies
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent or low plasma concentrations of this compound-1 after oral administration. | - Poor absorption from the gastrointestinal (GI) tract due to low solubility and/or permeability. - First-pass metabolism in the liver. | 1. Route of Administration: Consider parenteral routes like intravenous (IV) or intraperitoneal (IP) injection to bypass the GI tract and first-pass metabolism. 2. Permeation Enhancers: For oral formulations, investigate the use of safe and effective permeation enhancers. 3. Nanoparticle Formulations: Encapsulating this compound-1 in nanoparticles can protect it from degradation in the GI tract and enhance its absorption. |
Issue 3: Vehicle-Related Toxicity or Adverse Effects
| Symptom | Possible Cause | Suggested Solution |
| Animals show signs of distress, irritation at the injection site, or other adverse reactions. | The chosen solvent or formulation excipients are not biocompatible at the administered dose. | 1. Toxicity Screening: Conduct preliminary studies to determine the maximum tolerated dose of the vehicle alone. 2. Alternative Solvents: If using co-solvents, explore less toxic alternatives to DMSO for in vivo use, such as polyethylene glycol (PEG) or Solutol HS 15. 3. Biocompatible Formulations: Utilize well-established biocompatible delivery systems like liposomes or PLGA nanoparticles. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for formulating this compound-1 for in vivo studies?
For initial in vivo screening, particularly for subcutaneous or intraperitoneal administration, a common starting point is to dissolve this compound-1 in a minimal amount of a biocompatible organic solvent such as DMSO, and then dilute it with a suitable aqueous vehicle like saline or PBS containing a surfactant (e.g., Tween 80) to improve dispersion and prevent precipitation. It is crucial to keep the final DMSO concentration below a level that causes toxicity in the animal model.
Q2: What are the potential advantages of using a nanoparticle-based delivery system for this compound-1?
Nanoparticle-based systems, such as liposomes or polymeric nanoparticles, offer several potential advantages for this compound-1 delivery:
-
Improved Solubility: Encapsulation of the lipophilic this compound-1 within the nanoparticle core can significantly increase its aqueous dispersibility.
-
Enhanced Bioavailability: Nanoparticles can protect this compound-1 from degradation and metabolism, and can improve its absorption and circulation time.
-
Targeted Delivery: The surface of nanoparticles can be modified with targeting ligands to direct this compound-1 to specific tissues or cells, potentially increasing efficacy and reducing off-target toxicity.
Q3: How can I assess the bioavailability of my this compound-1 formulation?
To assess bioavailability, you will need to conduct a pharmacokinetic (PK) study. This typically involves administering the this compound-1 formulation to a cohort of animals and then collecting blood samples at various time points. The concentration of this compound-1 in the plasma is then quantified using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS). Key PK parameters to determine include maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC).
Q4: Are there any known signaling pathways affected by this compound-1 that I should consider in my in vivo model?
Yes, this compound-1 has been shown to modulate several key signaling pathways, which could be relevant for your in vivo efficacy studies. These include:
-
Inhibition of Akt and Erk Signaling: This is particularly relevant in the context of cancer and angiogenesis.[1]
-
Induction of Apoptosis via the Mitochondrial Pathway: this compound-1 can induce apoptosis in endothelial cells, contributing to its anti-angiogenic effects.[2][3]
-
Inhibition of the NF-κB Pathway: This suggests a potential role for this compound-1 in inflammatory diseases.
Data Presentation
Table 1: Solubility of this compound-1 in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ~10 mg/mL | Suitable for stock solutions, but use with caution in vivo due to potential toxicity. |
| Ethanol | Poorly soluble | Not recommended as a primary solvent. |
| Water | Practically insoluble | Requires formulation to be administered in aqueous vehicles. |
| PBS (pH 7.4) | Practically insoluble | Requires formulation to be administered in aqueous vehicles. |
Table 2: Comparison of Potential Formulation Strategies for this compound-1
| Formulation Strategy | Potential Advantages | Potential Disadvantages | Key Considerations |
| Co-solvent System | Simple to prepare. | Potential for precipitation upon dilution; solvent toxicity. | Final solvent concentration; vehicle stability. |
| Liposomes | Biocompatible; can encapsulate both hydrophilic and lipophilic drugs; can be surface-modified for targeting. | More complex to prepare and characterize; potential for drug leakage. | Lipid composition; particle size; drug loading efficiency. |
| Polymeric Nanoparticles (e.g., PLGA) | Biodegradable and biocompatible; sustained release profile. | Can be challenging to prepare with high drug loading; potential for organic solvent residues. | Polymer molecular weight; particle size; drug encapsulation efficiency. |
| Solid Dispersions | Can significantly enhance dissolution rate and oral bioavailability. | May require specialized equipment for preparation; potential for recrystallization of the drug. | Choice of carrier polymer; drug-polymer ratio. |
Experimental Protocols
Protocol 1: Preparation of a Simple Co-solvent Formulation for Intraperitoneal Injection
-
Stock Solution Preparation: Weigh the desired amount of this compound-1 and dissolve it in a minimal volume of sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vehicle Preparation: Prepare a sterile vehicle solution of 10% Tween 80 in saline (0.9% NaCl).
-
Final Formulation: Slowly add the this compound-1 stock solution to the vehicle while vortexing to achieve the desired final concentration. Ensure the final DMSO concentration is below 5% (v/v).
-
Administration: Administer the formulation to the animals via intraperitoneal injection at the desired dose.
Protocol 2: General Workflow for Developing a Liposomal Formulation of this compound-1
Caption: Workflow for liposomal formulation of this compound-1.
Methodology:
-
Lipid Film Hydration: Dissolve lipids (e.g., DSPC, cholesterol, and DSPE-PEG) and this compound-1 in a suitable organic solvent (e.g., chloroform/methanol). Evaporate the solvent to form a thin lipid film. Hydrate the film with an aqueous buffer to form multilamellar vesicles (MLVs).
-
Sonication or Extrusion: Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by sonication or extrusion through polycarbonate membranes with defined pore sizes.
-
Drug Loading: The drug can be loaded passively during hydration or actively after liposome formation, depending on the drug's properties.
-
Purification: Remove unencapsulated this compound-1 by methods such as dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for particle size, zeta potential, drug loading efficiency, and in vitro drug release profile.
-
In Vivo Administration: Administer the characterized liposomal formulation to animals via the desired route (e.g., intravenous injection).
Mandatory Visualizations
Signaling Pathways of this compound-1
Caption: Key signaling pathways modulated by this compound-1.
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for assessing the bioavailability of this compound-1.
References
selecting appropriate positive and negative controls for aeroplysinin-1 experiments
Welcome to the technical support center for aeroplysinin-1 experimentation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals select and use appropriate positive and negative controls in their studies with this compound-1.
General Experimental Controls
Q1: What is a vehicle control and why is it essential for every this compound-1 experiment?
A: A vehicle control is a crucial negative control that consists of the solvent used to dissolve this compound-1, administered to cells or tissues at the same concentration as in the experimental group, but without the compound itself. This compound-1 is typically dissolved in dimethyl sulfoxide (DMSO).[1] Therefore, the vehicle control group would be treated with the same final concentration of DMSO as the this compound-1 treated group.
This control is essential to ensure that any observed effects are due to this compound-1 itself and not the solvent. DMSO can, at certain concentrations, influence cell viability, differentiation, and gene expression.
FAQs for Anti-Angiogenesis Experiments
Angiogenesis is the formation of new blood vessels and is a key process that this compound-1 is known to inhibit.[2][3] Proper controls are vital for accurately interpreting results from angiogenesis assays.
Q2: What are suitable positive and negative controls for a tube formation assay investigating this compound-1?
A: The tube formation assay assesses the ability of endothelial cells to form capillary-like structures.
-
Positive Control: This group should exhibit robust tube formation.
-
Method: Treat endothelial cells (e.g., HUVECs) with a known pro-angiogenic factor like Vascular Endothelial Growth Factor (VEGF) or Fibroblast Growth Factor 2 (FGF2).[4] Alternatively, plating endothelial cells on a rich matrix like Matrigel® in a medium containing serum, which is rich in growth factors, can serve as a positive control.[4]
-
-
Negative Control: This group should show minimal or no tube formation.
-
Method 1 (Inhibitor): Use a known angiogenesis inhibitor, such as Suramin, which does not affect cell viability at working concentrations.
-
Method 2 (Vehicle): A vehicle control (e.g., DMSO in starvation medium) is essential to establish a baseline.
-
Method 3 (Matrix): Plate cells on a matrix where they are not expected to form tubes, such as Collagen I.
-
Q3: How do I select controls for a cell migration assay (e.g., wound healing or Transwell) to test this compound-1's effects?
A: Cell migration is a critical step in angiogenesis. This compound-1 has been shown to have anti-migratory activity.
-
Positive Control (Stimulator): This group should show significant cell migration.
-
Method: Use a known chemoattractant, such as Fetal Bovine Serum (FBS) or a specific growth factor like EGF, in the lower chamber of a Transwell assay or in the medium for a wound healing assay to stimulate migration.
-
-
Negative Control (Inhibitor): This group should display inhibited migration.
-
Method 1 (Migration Inhibitor): Use a compound that blocks cell migration without causing cell death, such as Cytochalasin D, which disrupts the actin cytoskeleton.
-
Method 2 (No Chemoattractant): In a Transwell assay, use serum-free medium in the lower chamber. In a wound healing assay, use serum-free medium to establish a baseline of natural cell motility.
-
Method 3 (Vehicle): Always include a vehicle control (DMSO) to account for any effects of the solvent on migration.
-
Experimental Workflow & Data
General Experimental Workflow for Testing this compound-1
The following diagram illustrates a typical workflow for assessing the bioactivity of this compound-1, incorporating essential controls at each stage.
Caption: General workflow for this compound-1 experiments.
Table 1: IC50 Values of this compound-1 in Various Cell Lines
The cytotoxic and anti-proliferative effects of this compound-1 vary across different cell lines. This data is critical for designing experiments with appropriate concentrations.
| Cell Line | Cell Type | Effect | IC50 Value (µM) | Reference |
| HUVEC | Endothelial Cells | Anti-proliferative | 2.6 - 4.7 | |
| Molt-4 | Leukemia | Cytotoxicity | 0.12 | |
| K562 | Leukemia | Cytotoxicity | 0.54 | |
| PC-3 | Prostate Cancer | Cytotoxicity | 0.33 | |
| Du145 | Prostate Cancer | Cytotoxicity | 0.58 | |
| HCT-116 | Colorectal Carcinoma | Anti-proliferative | ~10 | |
| HT-1080 | Fibrosarcoma | Anti-proliferative | ~17 | |
| CCD966SK | Non-malignant Skin Fibroblast | Cytotoxicity | 1.54 | |
| NR8383 | Non-malignant Macrophage | Cytotoxicity | 6.77 |
FAQs for Anti-Inflammatory & Signaling Pathway Experiments
This compound-1 is known to inhibit key inflammatory signaling pathways such as NF-κB and PI3K/Akt.
Q4: What controls are needed to study this compound-1's effect on TNF-α-induced NF-κB activation?
A: To investigate the inhibition of the NF-κB pathway, a pro-inflammatory stimulus is required.
-
Positive Control (Stimulator): This group confirms that the inflammatory pathway is active and responsive in your cell system.
-
Method: Treat cells (e.g., HUVECs) with a known NF-κB activator like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS). This should induce downstream effects like IKK phosphorylation, p65 nuclear translocation, and expression of inflammatory genes (e.g., ICAM1, IL6).
-
-
Negative Control:
-
Method 1 (Unstimulated): This group consists of untreated cells to establish the basal level of NF-κB activity.
-
Method 2 (Vehicle): Treat cells with the vehicle (DMSO) before adding the pro-inflammatory stimulus (TNF-α). This ensures the solvent doesn't interfere with the inflammatory response.
-
This compound-1's Impact on the NF-κB Signaling Pathway
The diagram below illustrates the canonical NF-κB pathway and highlights the steps inhibited by this compound-1.
Caption: NF-κB pathway showing inhibition points by this compound-1.
Protocols
Protocol: Western Blot for Akt Phosphorylation
This protocol details the steps to assess this compound-1's inhibitory effect on the PI3K/Akt pathway, a key survival pathway in endothelial cells.
-
Cell Culture & Starvation:
-
Culture endothelial cells (e.g., BAEC or HUVEC) to ~80% confluency.
-
Starve cells overnight by replacing the growth medium with serum-free medium. This reduces basal Akt phosphorylation.
-
-
Treatment Application:
-
Negative Control (Unstimulated): Leave cells in serum-free medium.
-
Vehicle Control: Pre-treat cells with DMSO (vehicle) for 2 hours.
-
Experimental Group: Pre-treat cells with this compound-1 (e.g., 10-20 µM) for 2 hours.
-
-
Stimulation:
-
Positive Control: After pre-treatment, stimulate the Vehicle Control group with serum or a growth factor (e.g., VEGF) for 15-30 minutes to induce Akt phosphorylation.
-
Stimulate the Experimental Group with the same growth factor.
-
-
Cell Lysis & Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-Akt (e.g., Ser473).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Quantify band intensity using densitometry software. The positive control should show a strong phospho-Akt signal, which should be reduced in the this compound-1 treated group.
-
Troubleshooting Guide
Q5: My vehicle control (DMSO) is showing significant cytotoxicity or other effects. What should I do?
A: This indicates that the concentration of DMSO is too high for your specific cell line or assay.
-
Solution 1: Lower the final concentration of DMSO in your culture medium. Aim for a concentration of 0.1% or lower, as most cell lines tolerate this level.
-
Solution 2: Perform a dose-response curve for DMSO alone to determine the maximum non-toxic concentration for your experimental system.
-
Solution 3: Ensure that the DMSO stock of this compound-1 is sufficiently concentrated so that only a very small volume is needed for the final dilution.
Q6: My positive control isn't working (e.g., no tube formation with VEGF, no migration with FBS). What are the possible reasons?
A: A failing positive control invalidates the experiment, as it indicates a problem with the assay system itself.
-
Cell Health/Passage Number: Ensure cells are healthy, free from contamination, and within a low passage number, as primary cells like HUVECs can lose their responsiveness over time.
-
Reagent Potency: The growth factor or chemoattractant (e.g., VEGF, FBS) may have degraded. Use fresh or properly stored aliquots.
-
Assay Conditions: Review and optimize assay parameters such as cell seeding density, incubation time, and concentration of the stimulating agent.
-
Matrix Quality: For tube formation assays, ensure the Matrigel® or other matrix was properly thawed and plated to form a uniform gel.
References
- 1. The Sponge-Derived Brominated Compound this compound-1 Impairs the Endothelial Inflammatory Response through Inhibition of the NF-κB Pathway [mdpi.com]
- 2. oatext.com [oatext.com]
- 3. This compound-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ibidi.com [ibidi.com]
protocol for assessing aeroplysinin-1 purity and identity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the purity and identity of aeroplysinin-1. The following sections detail experimental protocols, troubleshooting advice, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the purity of an this compound-1 sample?
A1: The primary method for determining the purity of this compound-1 is High-Performance Liquid Chromatography (HPLC) with UV detection. Purity is typically assessed by calculating the peak area percentage of the main this compound-1 peak relative to the total area of all peaks in the chromatogram. Quantitative NMR (qNMR) can also be employed for a highly accurate purity assessment against a certified internal standard.
Q2: How can I confirm the identity of my this compound-1 sample?
A2: The identity of this compound-1 is best confirmed using a combination of spectroscopic techniques. Mass Spectrometry (MS) will verify the correct molecular weight and characteristic isotopic pattern for a dibrominated compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the specific chemical structure of the molecule.
Q3: My this compound-1 sample appears to be degrading. How should I store it?
A3: this compound-1, like many marine natural products, can be sensitive to light, temperature, and air. For long-term storage, it is recommended to store the compound as a solid at -20°C or lower, protected from light and moisture. For short-term storage in solution, use a non-reactive solvent and keep it at low temperatures.
Q4: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?
A4: Unexpected peaks can arise from several sources, including impurities from the isolation process, degradation products, or contaminants from solvents or handling. Refer to the HPLC troubleshooting guide below for a systematic approach to identifying and resolving these issues.
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method suitable for assessing the purity of this compound-1, based on methods used for other brominated marine natural products.[1]
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA) (HPLC grade)
-
This compound-1 sample
-
Solvent for sample dissolution (e.g., acetonitrile or methanol)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound-1 sample.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set the column temperature to 25°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 280 nm.
-
Use a gradient elution as a starting point, for example:
-
0-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Inject 10 µL of the sample solution.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound-1 as the percentage of the area of the main peak relative to the total peak area.
-
| Parameter | Recommended Setting |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Gradient | 5-95% B over 20 minutes |
Identity Confirmation by Mass Spectrometry (MS)
This protocol describes the general procedure for confirming the molecular weight and isotopic pattern of this compound-1 using Electrospray Ionization Mass Spectrometry (ESI-MS).
Instrumentation:
-
Mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound-1 sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Infusion or LC-MS:
-
The sample can be directly infused into the mass spectrometer or analyzed via LC-MS using the HPLC method described above.
-
-
MS Parameters:
-
Set the instrument to positive ion mode.
-
Acquire full scan mass spectra over a mass range that includes the expected molecular weight of this compound-1 (C₉H₉Br₂NO₃, exact mass: 336.895 Da).
-
Optimize source parameters (e.g., capillary voltage, source temperature) as needed.
-
-
Data Analysis:
-
Look for the protonated molecule [M+H]⁺ at m/z 337.89.
-
Confirm the characteristic isotopic pattern for a molecule containing two bromine atoms: a triplet of peaks at [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ with an approximate intensity ratio of 1:2:1.
-
| Ion | Expected m/z |
| [M+H]⁺ | ~337.9 |
| [M+H+2]⁺ | ~339.9 |
| [M+H+4]⁺ | ~341.9 |
| Isotopic Ratio | ~1:2:1 |
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides general guidelines for acquiring ¹H and ¹³C NMR spectra for the structural confirmation of this compound-1.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard (optional, as the solvent signal can be used for referencing)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound-1 sample in approximately 0.6 mL of CDCl₃.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Reference the spectrum to the CDCl₃ signal at 77.16 ppm.
-
-
Data Analysis:
-
Compare the obtained chemical shifts, multiplicities, and integration values with expected values for the this compound-1 structure.
-
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Expected chemical shifts and multiplicities for the protons of this compound-1. | Expected chemical shifts for the carbons of this compound-1. |
Note: Specific, assigned NMR data for this compound-1 should be consulted from literature or spectral databases for definitive confirmation.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with the column stationary phase.- Column overload. | - Use a mobile phase with a pH modifier (e.g., 0.1% formic acid).- Reduce the sample concentration. |
| Split Peaks | - Column contamination or void.- Incompatible injection solvent. | - Flush the column with a strong solvent or replace it.- Dissolve the sample in the initial mobile phase. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Use fresh, high-purity solvents.- Implement a needle wash step in the autosampler method. |
| Retention Time Drift | - Inconsistent mobile phase composition.- Temperature fluctuations. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature. |
Mass Spectrometry Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal | - Poor ionization efficiency.- Sample concentration is too low. | - Optimize ESI source parameters.- Increase sample concentration. |
| Incorrect Isotopic Pattern | - Co-eluting impurities.- Insufficient instrument resolution. | - Improve chromatographic separation.- Calibrate the mass spectrometer. |
| In-source Fragmentation | - High source energy. | - Reduce source temperature and/or voltages. |
Visualizations
Caption: Experimental workflow for assessing this compound-1 purity and identity.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound-1.
References
dealing with batch-to-batch variation of synthetic aeroplysinin-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic aeroplysinin-1. Our goal is to help you navigate potential challenges, particularly those arising from batch-to-batch variation, to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is synthetic this compound-1 and what are its primary biological activities?
A1: Synthetic this compound-1 is a laboratory-synthesized version of a brominated alkaloid first isolated from the marine sponge Aplysina aerophoba. It is a chiral molecule, with the (+)-aeroplysinin-1 enantiomer being the most studied.[1][2] Its known biological activities are multi-targeted and include anti-inflammatory, anti-angiogenic, and anti-tumor effects.[3][4][5] It has been shown to induce apoptosis in endothelial cells and inhibit the proliferation of various cancer cell lines.
Q2: What are the known signaling pathways affected by this compound-1?
A2: this compound-1 has been reported to modulate several key signaling pathways. Notably, it inhibits the NF-κB pathway, which is crucial in inflammatory responses. It has also been shown to inhibit the phosphorylation of Akt and Erk, two important kinases involved in cell survival and proliferation.
Q3: How should I store and handle synthetic this compound-1?
A3: Proper storage and handling are critical to maintaining the stability and activity of synthetic this compound-1. While specific supplier recommendations should always be followed, general guidelines include:
-
Storage: Store the solid compound at -20°C or -80°C for long-term stability.
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C.
-
Handling: When preparing solutions, allow the vial to equilibrate to room temperature before opening to prevent condensation. Use appropriate personal protective equipment (PPE) as the compound is cytotoxic.
Q4: What could cause batch-to-batch variation in synthetic this compound-1?
A4: Batch-to-batch variation in synthetic compounds can arise from several factors during the manufacturing process. For synthetic this compound-1, potential sources of variability include:
-
Purity: Differences in the final purity of the compound.
-
Impurities: Presence of residual starting materials, by-products, or solvent residues from the synthesis and purification process.
-
Polymorphism: The existence of different crystalline forms of the compound, which can affect solubility and bioavailability.
-
Stereoisomer Ratio: Variations in the ratio of the (+) and (-) enantiomers if the synthesis is not stereospecific. The biological activity of this compound-1 is known to be stereospecific.
-
Stability: Degradation of the compound over time if not stored under optimal conditions.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.
Possible Causes:
-
Compound Degradation: The compound may have degraded due to improper storage or handling.
-
Purity Variation: The current batch may have a lower purity than previous batches.
-
Inaccurate Concentration: Errors in weighing the compound or in serial dilutions.
-
Cell Culture Variability: Changes in cell passage number, cell health, or media components.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Compound Integrity | Prepare a fresh stock solution from a new aliquot of the compound. If possible, compare its activity to a previously validated batch. |
| 2 | Confirm Concentration | Have the concentration of the stock solution verified using a spectrophotometer if the compound has a known extinction coefficient. Double-check all dilution calculations. |
| 3 | Standardize Cell Culture Conditions | Use cells within a consistent and low passage number range. Ensure media and supplements are from the same lot, if possible. Monitor cell viability before and during the experiment. |
| 4 | Perform a Dose-Response Curve | Run a full dose-response curve for each new batch of this compound-1 to determine its IC50 value. This will help to normalize for potency differences between batches. |
| 5 | Contact the Supplier | Request the certificate of analysis (CoA) for the specific batch, which should include purity data (e.g., from HPLC or NMR). Inquire about any known batch-to-batch variations. |
Issue 2: Unexpected or off-target effects observed in experiments.
Possible Causes:
-
Presence of Bioactive Impurities: The batch may contain impurities with their own biological activities.
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a concentration that is toxic to the cells.
-
Compound Instability in Media: this compound-1 may be unstable in the cell culture media, leading to the formation of degradation products with different activities.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Run a Solvent Control | Treat cells with the highest concentration of the vehicle (e.g., DMSO) used in the experiment to rule out solvent-induced effects. |
| 2 | Characterize the Compound | If possible, perform analytical chemistry techniques such as HPLC-MS to check for the presence of impurities in the current batch. |
| 3 | Assess Compound Stability | Incubate this compound-1 in your experimental media for the duration of your experiment and then analyze for degradation products using analytical methods. |
| 4 | Review Literature for Known Impurities | Research the synthesis of this compound-1 to identify potential by-products that could be present as impurities and investigate their known biological activities. |
Data Presentation
Table 1: Reported IC50 Values of (+)-Aeroplysinin-1 in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Molt-4 | Leukemia | 0.12 ± 0.002 | |
| K562 | Leukemia | 0.54 ± 0.085 | |
| Du145 | Prostate Cancer | 0.58 ± 0.109 | |
| PC-3 | Prostate Cancer | 0.33 ± 0.042 | |
| HUVEC | Human Umbilical Vein Endothelial Cells | 2.6 - 4.7 | |
| HT-1080 | Fibrosarcoma | 2.3 - 17 | |
| HCT-116 | Colon Carcinoma | 2.3 - 17 | |
| HeLa | Cervical Cancer | 2.3 - 17 |
Note: IC50 values can vary depending on experimental conditions such as cell density and incubation time. It is recommended to determine the IC50 for each new batch of synthetic this compound-1 in your specific experimental setup.
Experimental Protocols
Protocol 1: General Procedure for Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a series of dilutions of synthetic this compound-1 in the appropriate cell culture medium from a concentrated stock solution in DMSO. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound-1 concentration).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound-1 or the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: this compound-1 signaling pathway inhibition.
References
- 1. This compound-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-1-a-sponge-derived-multi-targeted-bioactive-marine-drug - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Aeroplysinin-1's Anti-Inflammatory Efficacy in Macrophages
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of aeroplysinin-1 in macrophages against two other well-known anti-inflammatory agents, Dexamethasone and Parthenolide. The information presented is supported by experimental data from peer-reviewed scientific literature, offering researchers, scientists, and drug development professionals a concise reference for evaluating the potential of this compound-1 as a therapeutic candidate.
Executive Summary
This compound-1, a brominated compound derived from marine sponges, has demonstrated notable anti-inflammatory properties. In macrophage cell models, it effectively reduces the expression of key pro-inflammatory mediators. Its mechanism of action is primarily attributed to the inhibition of the NF-κB signaling pathway. When compared to established anti-inflammatory drugs such as the corticosteroid Dexamethasone and the natural sesquiterpene lactone Parthenolide, this compound-1 exhibits a distinct profile of activity. This guide delves into the quantitative data, experimental methodologies, and the underlying signaling pathways to provide a thorough comparative analysis.
Data Presentation: Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the available quantitative data on the inhibitory effects of this compound-1, Dexamethasone, and Parthenolide on various inflammatory markers in macrophage cell lines. The data has been compiled from multiple studies to provide a comparative overview.
Table 1: Inhibition of Pro-Inflammatory Cytokines and Mediators
| Compound | Cell Line | Inflammatory Marker | IC50 Value | Percent Inhibition | Citation |
| This compound-1 | THP-1 | MCP-1 | Not Reported | Significantly Reduced at 10 µM | [1] |
| THP-1 | COX-2 | Not Reported | Significantly Reduced at 10 µM | [1] | |
| Dexamethasone | THP-1 | MCP-1 | 3 nM | >80% | [2] |
| THP-1 | IL-1β | 7 nM | >80% | [2] | |
| RAW 264.7 | TNF-α | ~1 µM | Significantly Suppressed | [3] | |
| RAW 264.7 | IL-6 | Not Reported | Significantly Decreased | ||
| RAW 264.7 | COX-2 | Not Reported | Significantly Decreased | ||
| Parthenolide | THP-1 | IL-6 | 1.091-2.620 µM | Dose-dependent | |
| THP-1 | IL-1β | 1.091-2.620 µM | Dose-dependent | ||
| THP-1 | TNF-α | 1.091-2.620 µM | Dose-dependent | ||
| BV-2 | IL-6 | Not Reported | 98% at 5 µM | ||
| BV-2 | TNF-α | Not Reported | 54% at 5 µM |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Signaling Pathway Analysis
This compound-1 primarily exerts its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting macrophages, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Studies have shown that this compound-1 inhibits the NF-κB pathway, although the precise molecular targets are still under investigation. This inhibition leads to a downstream reduction in the expression of NF-κB target genes, including various cytokines and enzymes like COX-2.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, JNK, and ERK, is another critical regulator of the inflammatory response in macrophages. Activation of these kinases leads to the phosphorylation of various transcription factors and downstream inflammatory gene expression. While there is evidence that this compound-1 can inhibit Akt and Erk phosphorylation in endothelial cells, its specific effects on the MAPK pathway in macrophages require further investigation.
Experimental Protocols
This section provides a general overview of the key experimental methodologies used to assess the anti-inflammatory effects of compounds in macrophages.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cells are commonly used. THP-1 cells require differentiation into a macrophage-like phenotype using phorbol 12-myristate 13-acetate (PMA).
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Macrophages are pre-treated with various concentrations of the test compound (this compound-1, Dexamethasone, or Parthenolide) for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Principle: ELISA is used to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Add a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measure the absorbance using a microplate reader and determine the cytokine concentration by comparing with the standard curve.
-
Western Blotting for Signaling Protein Analysis
-
Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of specific proteins in cell lysates, providing insights into signaling pathway activation.
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65 NF-κB, total p65 NF-κB, phospho-p38 MAPK).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and imaging system.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
Principle: qPCR is used to measure the mRNA expression levels of inflammatory genes (e.g., COX-2, TNF-α, IL-6).
-
Procedure:
-
Isolate total RNA from treated cells.
-
Reverse transcribe the RNA into complementary DNA (cDNA).
-
Perform PCR amplification of the target gene and a reference (housekeeping) gene using specific primers and a fluorescent dye (e.g., SYBR Green).
-
Monitor the fluorescence in real-time to quantify the amount of amplified DNA.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Conclusion
This compound-1 demonstrates significant anti-inflammatory effects in macrophages, primarily by inhibiting the NF-κB signaling pathway. While direct quantitative comparisons with Dexamethasone and Parthenolide are challenging due to variations in published studies, the available data suggests that this compound-1 is a potent inhibitor of pro-inflammatory mediator production. Dexamethasone, a corticosteroid, generally exhibits very high potency with IC50 values in the nanomolar range for many inflammatory markers. Parthenolide also shows strong anti-inflammatory activity, with IC50 values typically in the low micromolar range.
Further research is warranted to establish a more comprehensive quantitative profile of this compound-1's anti-inflammatory activity in various macrophage models and to fully elucidate its effects on the MAPK signaling pathway. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for designing and interpreting future studies aimed at confirming and expanding upon the therapeutic potential of this compound-1.
References
Validating the Anti-Angiogenic Activity of Aeroplysinin-1 in a Mouse Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anti-angiogenic properties of aeroplysinin-1, a marine-derived compound, with a focus on its validation in mouse models. It compares its activity with established anti-angiogenic agents, sunitinib and bevacizumab, based on available preclinical data. This document is intended to serve as a resource for researchers interested in the therapeutic potential of this compound-1.
Executive Summary
This compound-1, a brominated metabolite from the marine sponge Aplysina aerophoba, has demonstrated potent anti-angiogenic activity both in vitro and in vivo.[1][2][3][4] Its mechanism of action primarily involves the induction of apoptosis in endothelial cells through the mitochondrial pathway and the inhibition of key survival signaling pathways, including Akt and Erk.[1] While direct head-to-head comparative studies in mouse models are limited, existing data suggests that this compound-1 is a promising candidate for further investigation as an anti-angiogenic therapeutic. This guide synthesizes the available data on this compound-1 and compares it with the well-characterized inhibitors sunitinib and bevacizumab to provide a framework for future preclinical and clinical development.
Comparative Analysis of Anti-Angiogenic Activity
| Compound | Mouse Model | Dosage and Administration | Observed Anti-Angiogenic Effect | Citation |
| This compound-1 | Matrigel Plug Assay | Not specified in available abstracts | Reported to cause a 90% reduction in factor VIII-related antigen-immunoreactive vessels. | |
| Sunitinib | Triple-Negative Breast Cancer Xenograft | 80 mg/kg/2 days (gavage) for 4 weeks | Significant reduction in tumor volume (90.4%) and microvessel density (from 125 to 68 vessels/mm²). | |
| Bevacizumab | Colorectal Tumor Xenograft | Not specified in available abstracts | Significantly decreased vessel density of tumors. |
Note: The lack of specific dosage information for the reported 90% reduction in vessel density by this compound-1 in the Matrigel plug assay is a significant data gap that prevents a direct quantitative comparison with sunitinib and bevacizumab. Further studies with clear dose-response relationships are needed to establish its relative potency in vivo.
Mechanism of Action: this compound-1
This compound-1 exerts its anti-angiogenic effects through a multi-faceted mechanism targeting endothelial cells.
-
Induction of Apoptosis: this compound-1 selectively induces apoptosis in endothelial cells by activating the intrinsic mitochondrial pathway. This involves the dephosphorylation of the pro-apoptotic protein Bad, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
-
Inhibition of Survival Signaling: The compound has been shown to inhibit the phosphorylation of Akt and Erk, two critical kinases in signaling pathways that promote endothelial cell survival, proliferation, and migration.
-
NF-κB Pathway Inhibition: this compound-1 has also been reported to impair the endothelial inflammatory response by inhibiting the NF-κB signaling pathway.
Signaling Pathway Diagrams
This compound-1 Signaling Pathway
Caption: this compound-1 signaling pathway in endothelial cells.
Experimental Workflow: Matrigel Plug Assay
Caption: Workflow for the in vivo Matrigel plug angiogenesis assay.
Experimental Protocols
Matrigel Plug Assay in Mice
This protocol provides a general framework for assessing in vivo angiogenesis. Specific details may need to be optimized for the compound of interest.
Objective: To evaluate the pro- or anti-angiogenic potential of a test compound in vivo.
Materials:
-
Mice (e.g., C57BL/6 or immunodeficient strains)
-
Matrigel™ Basement Membrane Matrix
-
Angiogenic factors (e.g., basic fibroblast growth factor (bFGF), vascular endothelial growth factor (VEGF))
-
Test compound (this compound-1) and vehicle control
-
Anesthetic
-
Surgical tools
-
Hemoglobin quantification kit (e.g., Drabkin's reagent)
-
Reagents for immunohistochemistry (primary antibody against CD31 or Factor VIII, secondary antibody, detection reagents)
-
Microscope
Procedure:
-
Preparation of Matrigel Mixture:
-
Thaw Matrigel on ice overnight at 4°C.
-
On the day of injection, mix Matrigel with the desired concentration of angiogenic factors and the test compound or vehicle control. Keep the mixture on ice to prevent premature solidification.
-
-
Animal Preparation and Injection:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 0.5 mL of the Matrigel mixture subcutaneously into the dorsal flank of each mouse using a pre-chilled syringe.
-
-
Incubation Period:
-
Allow the Matrigel to form a solid plug in vivo. The typical duration for angiogenesis to occur is 7 to 21 days.
-
-
Harvesting of Matrigel Plugs:
-
At the end of the incubation period, euthanize the mice and surgically excise the Matrigel plugs.
-
-
Quantification of Angiogenesis:
-
Hemoglobin Content: Homogenize a portion of the plug and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's method). The amount of hemoglobin is proportional to the extent of vascularization.
-
Immunohistochemistry: Fix the remaining portion of the plug in formalin, embed in paraffin, and section. Perform immunohistochemical staining for endothelial cell markers such as CD31 or Factor VIII.
-
Microvessel Density (MVD) Quantification: Analyze the stained sections under a microscope. Count the number of microvessels in several high-power fields to determine the MVD.
-
Chick Chorioallantoic Membrane (CAM) Assay
Objective: To assess the effect of a test compound on the formation of new blood vessels in a developing chick embryo.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile saline
-
Test compound (this compound-1) dissolved in a suitable vehicle
-
Sterile filter paper discs or other application carriers
-
Stereomicroscope
-
Image analysis software
Procedure:
-
Egg Incubation:
-
Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3-4 days.
-
-
Windowing the Egg:
-
On day 3 or 4, create a small window in the eggshell to expose the CAM.
-
-
Application of Test Compound:
-
Apply the test compound onto the CAM using a carrier such as a sterile filter paper disc. A vehicle control should be applied to a separate group of eggs.
-
-
Incubation and Observation:
-
Reseal the window and return the eggs to the incubator for an additional 2-3 days.
-
Observe the CAM daily for any changes in vessel growth.
-
-
Quantification of Angiogenesis:
-
On the final day of the experiment, photograph the CAM under a stereomicroscope.
-
Quantify the degree of angiogenesis by counting the number of blood vessel branch points or by measuring the total vessel length and area using image analysis software.
-
Conclusion and Future Directions
This compound-1 is a potent inhibitor of angiogenesis with a well-defined mechanism of action involving the induction of endothelial cell apoptosis and the suppression of critical survival signaling pathways. The in vivo data from Matrigel plug and CAM assays support its anti-angiogenic potential. However, to fully validate its therapeutic utility and to establish its position relative to existing anti-angiogenic drugs, further research is warranted. Specifically, dose-response studies in mouse models of cancer, directly comparing this compound-1 with agents like sunitinib and bevacizumab, are crucial. Such studies should employ standardized protocols and quantitative endpoints to provide the robust data necessary for advancing this promising marine-derived compound towards clinical applications.
References
Aeroplysinin-1 vs. Synthetic Analogs: A Comparative Potency Analysis
For Researchers, Scientists, and Drug Development Professionals
(+)-Aeroplysinin-1, a brominated tyrosine derivative isolated from marine sponges of the Aplysina genus, has garnered significant attention in the scientific community for its diverse biological activities, including potent anti-inflammatory, anti-angiogenic, and antitumor effects.[1][2] These properties have positioned this compound-1 as a promising lead compound in drug discovery. However, its therapeutic potential is continually being explored and refined through the synthesis of various analogs designed to enhance potency and selectivity. This guide provides a comparative analysis of the potency of this compound-1 against some of its synthetic analogs, supported by experimental data, to aid researchers in the field of drug development.
Comparative Potency: A Data-Driven Overview
The potency of this compound-1 and its synthetic analogs has been evaluated across various biological activities, primarily focusing on their anti-angiogenic and cytotoxic effects. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from key comparative studies. A lower IC50 value indicates higher potency.
| Compound | Anti-angiogenic Activity (Sprouting Inhibition Assay, IC50 in µM) | Cytotoxicity (BAE cells, IC50 in µM) | Selectivity Index (Cytotoxicity/Anti-angiogenic) |
| (+)-Aeroplysinin-1 | 3.5 | 7.5 | 2.1 |
| Epoxy ketone analog | 0.8 | 15 | 18.8 |
| Azlactone analog | 0.1 | 20 | 200 |
Data sourced from: Bioorganic & Medicinal Chemistry, 15(15), 5300-5315.[3]
The data clearly indicates that while (+)-aeroplysinin-1 is a potent anti-angiogenic agent, certain synthetic analogs exhibit significantly enhanced potency and selectivity.[3] The epoxy ketone and azlactone analogs, in particular, demonstrate a more favorable therapeutic window, with a greater separation between their anti-angiogenic activity and general cytotoxicity. The azlactone analog stands out with a 35-fold increase in anti-angiogenic potency and a nearly 100-fold improvement in selectivity compared to the parent compound, this compound-1.[3]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
One of the key mechanisms underlying the anti-inflammatory and anti-angiogenic effects of this compound-1 is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and angiogenesis. This compound-1 has been shown to impede the activation of this pathway by preventing the phosphorylation of the IκB kinase (IKK) complex. This, in turn, inhibits the degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the nuclear translocation of the active NF-κB subunits (p65/RelA) and subsequent gene transcription.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of potency data, it is essential to follow standardized experimental protocols. The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to determine cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Materials:
-
96-well flat-bottomed microtiter plates
-
Bovine Aortic Endothelial (BAE) cells
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin)
-
(+)-Aeroplysinin-1 and synthetic analogs
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count BAE cells.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound-1 and its synthetic analogs in culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).
-
Incubate the plates for an additional 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently agitate the plates on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software with a dose-response curve fitting function (e.g., sigmoidal dose-response).
-
Conclusion
The available data strongly suggests that synthetic analogs of this compound-1 can offer superior potency and selectivity for specific biological targets. The azlactone analog, in particular, emerges as a highly promising candidate for further investigation as an anti-angiogenic agent due to its significantly improved potency and wider therapeutic window. While this compound-1 remains a valuable lead compound, the exploration of its synthetic derivatives is a critical step towards the development of more effective and safer therapeutic agents. Researchers are encouraged to consider these findings in their ongoing efforts to harness the therapeutic potential of marine natural products and their synthetic counterparts.
References
A Comparative Analysis of the Cytotoxic Effects of Aeroplysinin-1 and Doxorubicin on Breast Cancer Cells
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the cytotoxic properties of the marine-derived compound aeroplysinin-1 and the established chemotherapeutic agent doxorubicin reveals distinct mechanisms of action and varying levels of efficacy against breast cancer cells. This guide provides a detailed comparison of their effects, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.
Executive Summary
Doxorubicin, a cornerstone of breast cancer chemotherapy, exhibits potent cytotoxic effects through DNA intercalation and inhibition of topoisomerase II, leading to apoptosis.[1][2] this compound-1, a brominated isoxazoline alkaloid isolated from marine sponges, demonstrates anti-proliferative and pro-apoptotic activities, partly through inhibition of the epidermal growth factor receptor (EGFR) kinase complex. While direct comparative studies on breast cancer cells are limited, this guide synthesizes available data to provide a parallel assessment of their cytotoxic profiles.
Data Presentation: Quantitative Comparison
| Compound | Cell Line | IC50 Value (µM) | Incubation Time (hours) |
| Doxorubicin | MCF-7 | 4[3] | 48 |
| 8.306[4] | 48 | ||
| 9.908[5] | 48 | ||
| 1.1 (as µg/ml) | 48 | ||
| Doxorubicin | MDA-MB-231 | 1 | 48 |
| 6.602 | 48 | ||
| 0.69 | 48 | ||
| 1.38 (as µg/ml) | 48 |
Mechanisms of Action and Signaling Pathways
Doxorubicin primarily exerts its cytotoxic effects by intercalating into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. This action leads to DNA double-strand breaks, triggering cell cycle arrest and apoptosis. Doxorubicin-induced apoptosis is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It upregulates pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspases-9 and -3. Furthermore, doxorubicin can stimulate the expression of Fas ligand (FasL), engaging the extrinsic pathway through caspase-8 activation.
dot
Caption: Doxorubicin-induced apoptotic signaling pathway.
This compound-1 has been shown to inhibit the proliferation of various tumor cells. In the context of breast cancer, it has been reported to inhibit the protein tyrosine kinase activity of the EGFR. The EGFR signaling pathway is crucial for cell growth, proliferation, and survival. By inhibiting this pathway, this compound-1 can suppress downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in breast cancer. Furthermore, studies in endothelial cells have demonstrated that this compound-1 induces apoptosis through the mitochondrial pathway, involving the inhibition of Bad phosphorylation, release of cytochrome c, and activation of caspases-9, -3, -8, and -2. This suggests a similar pro-apoptotic mechanism may be active in breast cancer cells.
dot
Caption: Postulated signaling pathway for this compound-1 in breast cancer cells.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of this compound-1 and doxorubicin can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound-1 or doxorubicin. A control group with vehicle-only is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration.
dot
Caption: General workflow for an MTT cytotoxicity assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
The induction of apoptosis can be quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of this compound-1 or doxorubicin for a specific time.
-
Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA.
-
Washing: The collected cells are washed twice with cold phosphate-buffered saline (PBS).
-
Resuspension: The cell pellet is resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Conclusion
Doxorubicin remains a potent cytotoxic agent against breast cancer cells, with a well-documented mechanism of action. This compound-1 emerges as a promising natural compound with anti-proliferative and pro-apoptotic properties that warrant further investigation, particularly in direct comparative studies against standard chemotherapeutics in breast cancer models. The inhibition of the EGFR pathway by this compound-1 presents a distinct mechanistic advantage that could be exploited for combination therapies. Future research should focus on determining the IC50 values of this compound-1 in various breast cancer cell lines and elucidating the full spectrum of its molecular targets to better assess its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Multifaced Anticancer Potential of Doxorubicin: Spotlight on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
The Synergistic Potential of Aeroplysinin-1 in Combination Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct experimental evidence for the synergistic effects of aeroplysinin-1 with other chemotherapy drugs is currently limited in published literature, its well-documented biological activities, particularly its anti-angiogenic and pro-apoptotic properties, present a strong theoretical basis for its use in combination therapies. This guide provides a comprehensive overview of the known anti-cancer effects of this compound-1, explores its potential for synergistic interactions with conventional chemotherapy, and proposes experimental frameworks to investigate these possibilities.
This compound-1: A Multi-Targeted Marine Compound
This compound-1 is a brominated isoxazoline alkaloid derived from marine sponges, notably of the Aplysina genus. It has demonstrated a range of biological activities that are highly relevant to cancer therapy.
Standalone Anti-Cancer Activity of this compound-1
This compound-1 exhibits cytotoxic effects against various cancer cell lines. Its efficacy as a standalone agent is summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Molt-4 | Leukemia | 0.12 ± 0.002 | [1] |
| K562 | Leukemia | 0.54 ± 0.085 | [1] |
| PC-3 | Prostate Cancer | 0.33 ± 0.042 | [1] |
| Du145 | Prostate Cancer | 0.58 ± 0.109 | [1] |
| HCT-116 | Colon Carcinoma | Growth Inhibition at 10 µM | [2] |
| HT-1080 | Fibrosarcoma | Growth Inhibition at 10 µM |
Theoretical Framework for Synergistic Combinations
The multi-faceted mechanism of action of this compound-1 suggests it could enhance the efficacy of traditional chemotherapy through several mechanisms.
Combination with Anti-Angiogenic Agents
One of the most promising avenues for combination therapy lies in this compound-1's potent anti-angiogenic properties. Anti-angiogenic drugs can "normalize" the tumor vasculature, which can, in turn, enhance the delivery and efficacy of co-administered chemotherapeutic agents.
Combination with Pro-Apoptotic Agents
This compound-1 has been shown to selectively induce apoptosis in endothelial cells through the mitochondrial pathway. Combining it with chemotherapy drugs that also induce apoptosis, or with agents that lower the apoptotic threshold (e.g., by inhibiting anti-apoptotic proteins like Bcl-2), could lead to a synergistic increase in cancer cell death.
Proposed Signaling Pathways of this compound-1
The following diagram illustrates the known signaling pathways affected by this compound-1, which underpin its anti-cancer effects.
Proposed Experimental Protocols for Synergy Assessment
To validate the synergistic potential of this compound-1 with chemotherapy, a systematic experimental approach is required.
Cell Viability and Synergy Quantification
-
Cell Lines: A panel of cancer cell lines relevant to the chemotherapy agent being tested (e.g., breast cancer lines for doxorubicin, colon cancer lines for 5-fluorouracil).
-
Treatment: Cells are treated with a range of concentrations of this compound-1, the chemotherapy drug, and their combination for 24, 48, and 72 hours.
-
Assay: Cell viability is assessed using an MTT or similar assay.
-
Data Analysis: The results are analyzed using the Chou-Talalay method to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Mechanistic Studies
-
Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptosis. Western blotting can be used to measure levels of apoptosis-related proteins (e.g., cleaved caspases, PARP, Bcl-2 family proteins).
-
Angiogenesis Assays: In vitro angiogenesis assays, such as the tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs), can be used to assess the combined effect on blood vessel formation.
-
In Vivo Studies: Promising in vitro combinations should be validated in animal models (e.g., xenograft mouse models) to assess the effect on tumor growth, metastasis, and angiogenesis (e.g., through immunohistochemical staining for CD31).
Proposed Experimental Workflow
The following diagram outlines a proposed workflow for identifying and validating synergistic combinations of this compound-1 with chemotherapy drugs.
Conclusion and Future Directions
While the direct combination of this compound-1 with chemotherapy has not yet been extensively reported, its known mechanisms of action provide a strong rationale for further investigation. Its ability to inhibit angiogenesis and induce apoptosis makes it a prime candidate for creating synergistic combinations that could enhance the efficacy of existing cancer treatments. The experimental frameworks proposed in this guide offer a roadmap for researchers to systematically evaluate this potential and unlock new therapeutic strategies in the fight against cancer. The broader context of marine-derived compounds showing promise in oncology further supports the merit of exploring this compound-1 in combination therapies.
References
Head-to-Head Comparison of Aeroplysinin-1 and Other Marine-Derived Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the marine-derived anti-cancer agent, aeroplysinin-1, with other notable marine-derived therapeutics: eribulin, trabectedin, brentuximab vedotin, and the historically significant cytarabine. The information is curated to facilitate objective performance assessment and support further research and development.
Quantitative Performance Data
Direct head-to-head comparison of IC50 values is challenging due to variations in experimental conditions and cell lines across different studies. The following tables summarize the available quantitative data for each agent, highlighting their potency against various cancer cell lines.
Note: The IC50 values presented below are collated from multiple sources and should be interpreted with caution. Direct comparison is most accurate when data is generated from the same study under identical conditions.
Table 1: this compound-1 IC50 Values
| Cancer Cell Line | Cancer Type | IC50 (µM) |
| Molt-4 | Leukemia | 0.12 ± 0.002 |
| K562 | Leukemia | 0.54 ± 0.085 |
| PC-3 | Prostate Cancer | 0.33 ± 0.042 |
| Du145 | Prostate Cancer | 0.58 ± 0.109 |
Table 2: Eribulin Mesylate IC50 Values
| Cancer Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1 |
| MCF-7 | Breast Cancer | ~1 |
| HeLa | Cervical Cancer | 1.58 ± 0.21 |
| FaDu | Pharyngeal Cancer | 0.7 ± 0.05 |
| Hematologic Cancers | Various | 0.13 - 12.12 |
Table 3: Trabectedin IC50 Values
| Cancer Cell Line | Cancer Type | IC50 (nM) |
| NCI-H295R | Adrenocortical Carcinoma | 0.15 |
| MUC-1 | Adrenocortical Carcinoma | 0.80 |
| HAC-15 | Adrenocortical Carcinoma | 0.50 |
| Leiomyosarcoma (LMS) | Soft Tissue Sarcoma | 1.296 |
| Liposarcoma (LPS) | Soft Tissue Sarcoma | 0.6836 |
Table 4: Cytarabine IC50 Values
| Cancer Cell Line | Cancer Type | IC50 (µM) |
| KG-1 | Acute Myeloid Leukemia | ~0.1 - 1 |
| MOLM13 | Acute Myeloid Leukemia | ~0.1 - 1 |
| MV4-11 | Acute Myeloid Leukemia | 0.26 |
Table 5: Brentuximab Vedotin IC50 Values
| Cancer Cell Line | Cancer Type | IC50 (ng/mL) |
| Karpas-299 (CD30+) | Anaplastic Large Cell Lymphoma | 16 |
| L428 (CD30+) | Hodgkin Lymphoma | 24,000 |
| KM-H2 (CD30+) | Hodgkin Lymphoma | 9,000 |
Mechanisms of Action & Signaling Pathways
This compound-1
This compound-1, a brominated isoxazoline alkaloid from the marine sponge Aplysina aerophoba, exhibits a multi-faceted anti-cancer effect. It induces apoptosis through the mitochondrial pathway, characterized by the activation of caspases-2, -3, -8, and -9.[1][2] This process is initiated by the generation of reactive oxygen species (ROS) via NADPH oxidase (NOX) activation, which in turn inhibits the hypoxia-inducible factor-1α (HIF-1α).[3] Furthermore, this compound-1 has been shown to inhibit the phosphorylation of the pro-apoptotic protein Bad, promoting its cell death-inducing activity.[1][4] It also demonstrates inhibitory effects on topoisomerase II and Hsp90.
Eribulin
Eribulin mesylate, a synthetic analog of halichondrin B from the marine sponge Halichondria okadai, is a microtubule dynamics inhibitor. It uniquely inhibits microtubule growth without affecting the shortening phase. Eribulin binds to the plus ends of microtubules, leading to the sequestration of tubulin into nonproductive aggregates. This disruption of microtubule function causes cell cycle arrest at the G2/M phase, ultimately leading to apoptosis. Beyond its antimitotic effects, eribulin also impacts the tumor microenvironment by remodeling the tumor vasculature and reversing the epithelial-to-mesenchymal transition (EMT). Its activity involves the modulation of several signaling pathways, including VEGF, Wnt, Notch, and ephrin pathways.
Trabectedin
Trabectedin, originally isolated from the tunicate Ecteinascidia turbinata, is an alkylating agent that binds to the minor groove of DNA. This binding forms adducts that bend the DNA helix towards the major groove, interfering with transcription factors and DNA repair pathways, particularly the transcription-coupled nucleotide excision repair (TC-NER) and homologous recombination repair (HRR) systems. This leads to the generation of DNA double-strand breaks, cell cycle arrest, and ultimately apoptosis. Trabectedin also modulates the tumor microenvironment by affecting the production of cytokines and chemokines.
Brentuximab Vedotin
Brentuximab vedotin is an antibody-drug conjugate (ADC) that targets CD30, a protein expressed on the surface of certain lymphoma cells. It consists of an anti-CD30 monoclonal antibody linked to the microtubule-disrupting agent monomethyl auristatin E (MMAE). Upon binding to CD30, the ADC is internalized and trafficked to the lysosome, where MMAE is released. MMAE then binds to tubulin, disrupting the microtubule network, which leads to G2/M phase cell cycle arrest and apoptosis.
Cytarabine
Cytarabine (ara-C), a synthetic analog of deoxycytidine, is an antimetabolite that has been a cornerstone of leukemia therapy for decades. It is intracellularly converted to its active triphosphate form, ara-CTP. Ara-CTP competitively inhibits DNA polymerase, thereby halting DNA synthesis and repair. It is also incorporated into DNA, leading to chain termination. These actions are most effective during the S phase of the cell cycle, making it particularly potent against rapidly dividing cancer cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow Diagram
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the anti-cancer agent. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
Workflow Diagram
Protocol:
-
Cell Treatment: Treat cells with the anti-cancer agent for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS and then with 1X Binding Buffer.
-
Staining: Resuspend the cells in 1X Binding Buffer and add fluorochrome-conjugated Annexin V and a viability dye such as Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Western Blot for Caspase Activation
This technique is used to detect the cleavage of caspases, a hallmark of apoptosis.
Workflow Diagram
Protocol:
-
Lysate Preparation: Lyse treated and untreated cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved form of a caspase (e.g., cleaved caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. The presence of a band at the correct molecular weight for the cleaved caspase indicates apoptosis.
References
- 1. Trabectedin and lurbinectedin: Mechanisms of action, clinical impact, and future perspectives in uterine and soft tissue sarcoma, ovarian carcinoma, and endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antiangiogenic compound this compound-1 induces apoptosis in endothelial cells by activating the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cytotoxic Effect of Trabectedin In Human Adrenocortical Carcinoma Cell Lines and Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Aeroplysinin-1 on NF-κB Nuclear Translocation: A Comparative Guide
The transcription factor nuclear factor-kappa B (NF-κB) is a critical regulator of cellular inflammatory and immune responses. Its activation and subsequent translocation into the nucleus trigger the expression of numerous pro-inflammatory genes. Consequently, the NF-κB signaling pathway has become a prime target for the development of novel anti-inflammatory therapeutics. This guide provides a comparative analysis of aeroplysinin-1, a marine-derived compound, and its inhibitory effect on NF-κB nuclear translocation, benchmarked against other well-characterized inhibitors.
This compound-1: A Marine-Derived NF-κB Inhibitor
This compound-1 is a brominated compound isolated from the marine sponge Aplysina aerophoba.[1][2] It has demonstrated a range of biological activities, including anti-cancer, anti-angiogenic, and anti-inflammatory effects.[1][2][3] Recent studies have elucidated that the anti-inflammatory potential of this compound-1 is linked to its ability to suppress the NF-κB signaling pathway.
The mechanism of action involves the inhibition of the I kappa B kinase (IKK) complex phosphorylation. This action prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, the RelA/p65 subunit of NF-κB is unable to translocate to the nucleus, thus blocking the transcription of downstream inflammatory genes. Furthermore, this compound-1 has been shown to prevent the phosphorylation of Akt, which may contribute to its inhibitory effect on the NF-κB pathway.
Comparative Analysis of NF-κB Inhibitors
To objectively evaluate the performance of this compound-1, it is compared with two other widely studied NF-κB inhibitors: Parthenolide, a natural sesquiterpene lactone, and BAY 11-7082, a synthetic small molecule.
| Feature | This compound-1 | Parthenolide | BAY 11-7082 |
| Source | Marine Sponge (Aplysina aerophoba) | Feverfew Plant (Tanacetum parthenium) | Synthetic |
| Primary Target | IKK Complex Phosphorylation | IKK Complex | IκBα Phosphorylation |
| Mechanism | Prevents IκBα degradation and subsequent RelA/p65 nuclear import. | Inhibits IKK activity, leading to the stabilization of IκBα. | Irreversibly inhibits cytokine-induced IκBα phosphorylation and degradation. |
| Downstream Effects | Inhibition of pro-inflammatory gene expression in endothelial cells. | Attenuation of inflammatory responses and cytokine production. | Reduces expression of inflammatory mediators; also shown to inhibit the NLRP3 inflammasome. |
Experimental Protocols
The validation of NF-κB nuclear translocation inhibition typically involves immunofluorescence microscopy and Western blot analysis of nuclear fractions.
Immunofluorescence Staining for NF-κB (p65) Subunit
This technique allows for the direct visualization of the subcellular localization of the NF-κB p65 subunit.
-
Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on coverslips. The cells are pre-treated with the inhibitor (e.g., this compound-1) for a specified time before being stimulated with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) to induce NF-κB activation.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with a detergent such as 0.1% Triton X-100 to allow antibodies to access intracellular proteins.
-
Immunostaining: The cells are incubated with a primary antibody specific for the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with DAPI.
-
Microscopy and Analysis: The coverslips are mounted on microscope slides and imaged using a fluorescence or confocal microscope. The degree of p65 nuclear translocation is quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm. A significant reduction in nuclear fluorescence in inhibitor-treated cells compared to stimulated controls indicates successful inhibition.
Western Blot for Nuclear NF-κB (p65)
This method quantifies the amount of the p65 subunit in the nuclear fraction of cell lysates.
-
Cell Treatment and Lysis: Cells are treated as described above. Following treatment, cytoplasmic and nuclear fractions are separated using a nuclear extraction kit.
-
Protein Quantification: The protein concentration of the nuclear extracts is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody against the NF-κB p65 subunit, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control for the nuclear fraction (e.g., Lamin B1) is used to ensure equal protein loading.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software. A decrease in the p65 band intensity in the nuclear fractions of inhibitor-treated cells confirms the inhibition of nuclear translocation.
Visualizations
NF-κB Signaling Pathway and Inhibitor Targets
Caption: Canonical NF-κB pathway showing inhibitor targets.
Experimental Workflow for Immunofluorescence
Caption: Workflow for NF-κB immunofluorescence analysis.
This compound-1 Mechanism of Action
References
- 1. The Sponge-Derived Brominated Compound this compound-1 Impairs the Endothelial Inflammatory Response through Inhibition of the NF-κB Pathway [mdpi.com]
- 2. The Sponge-Derived Brominated Compound this compound-1 Impairs the Endothelial Inflammatory Response through Inhibition of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Cross-Validation of Aeroplysinin-1's Anti-Angiogenic Effects Across Diverse Endothelial Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic properties of aeroplysinin-1, a brominated metabolite derived from marine sponges, across various endothelial cell lines. The data presented herein, supported by detailed experimental protocols, serves as a valuable resource for researchers investigating novel anti-angiogenic therapies. This compound-1 has demonstrated potent inhibitory effects on key processes of angiogenesis, including endothelial cell proliferation, migration, and the formation of capillary-like structures.[1][2][3] This document cross-validates these effects by summarizing experimental findings from multiple studies utilizing different endothelial cell models, offering a comprehensive overview of its potential as a multi-targeted anti-angiogenic agent.
Comparative Efficacy of this compound-1 on Endothelial Cells
The anti-angiogenic activity of this compound-1 has been assessed in a variety of endothelial cell lines, including primary human umbilical vein endothelial cells (HUVEC), bovine aortic endothelial cells (BAEC), and immortalized human macrovascular (RF-24) and microvascular (HMEC) endothelial cells.[2] The following table summarizes the quantitative data on the inhibitory effects of this compound-1 on key angiogenic processes.
| Endothelial Cell Line | Assay | Key Findings | IC50 Value | Reference |
| Bovine Aortic Endothelial Cells (BAEC) | Proliferation Assay (Cell Count & MTT) | Dose-dependent inhibition of cell growth, with complete inhibition at 10 µM.[1] | ~2 µM | |
| Apoptosis Assay | Induces chromatin condensation and nuclear fragmentation. | - | ||
| Tube Formation Assay | Complete abrogation of capillary tube formation on Matrigel. | Low micromolar range | ||
| Migration Assay | Clear inhibitory effect on endothelial cell migration. | - | ||
| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation Assay | Inhibition of cell proliferation. | - | |
| Gene Expression Array | Down-regulation of pro-angiogenic genes like TSP-1 and MCP-1. | - | ||
| Cytokine Array | Down-regulation of several cytokines, including MCP-1 and TSP-1. | - | ||
| Immortalized Human Macrovascular Endothelial Cells (RF-24) | Migration Assay ("Wound Healing") | Significant inhibition of cell migration at 20 µM. | - | |
| Invasion Assay | No significant effect on cell invasion through Matrigel at 3–20 µM. | - | ||
| Tube Formation Assay | Inhibition of "tubule-like" structure formation on Matrigel. | - | ||
| Human Microvascular Endothelial Cells (HMEC) | Tube Formation Assay | Complete inhibition of "tubule-like" structure formation on Matrigel at a lower concentration than macrovascular cells. | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Endothelial Cell Proliferation Assay (MTT Assay)
This protocol is adapted from studies investigating the effect of this compound-1 on endothelial cell growth.
-
Cell Seeding: Endothelial cells are seeded in 96-well microplates at a density of 3 x 10³ cells per well in 100 µL of complete culture medium.
-
Treatment: After cell attachment, the medium is replaced with fresh medium containing serial dilutions of this compound-1 or vehicle control (DMSO).
-
Incubation: The plates are incubated for 3 days at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the resulting formazan crystals are dissolved in 150 µL of 0.04 N HCl in isopropanol.
-
Absorbance Measurement: The absorbance is measured at 550 nm using a microplate reader.
Endothelial Cell Migration Assay (Wound Healing Assay)
This protocol is based on the methodology used to assess the effect of this compound-1 on RF-24 cell migration.
-
Cell Monolayer: Endothelial cells are grown to confluence in 6-well plates.
-
Wound Creation: A sterile pipette tip is used to create a linear scratch ("wound") in the cell monolayer.
-
Washing: The wells are washed with PBS to remove detached cells.
-
Treatment: 1.5 mL of complete medium containing different concentrations of this compound-1 or vehicle control is added to the wells.
-
Image Acquisition: The wounded areas are photographed at different time points (e.g., 0 and 7 hours) to monitor cell migration into the scratch.
-
Analysis: The rate of wound closure is quantified to determine the effect on cell migration.
Tube Formation Assay (In Vitro Angiogenesis)
This protocol describes the formation of capillary-like structures by endothelial cells on a basement membrane matrix.
-
Plate Coating: A 96-well plate is coated with a thin layer of basement membrane extract (e.g., Matrigel) and allowed to solidify at 37°C for 30-60 minutes.
-
Cell Suspension: Endothelial cells are harvested, counted, and resuspended in the desired test medium containing various concentrations of this compound-1 or control.
-
Cell Seeding: The cell suspension (e.g., 1 x 10⁴ - 1.5 x 10⁴ cells per well) is added on top of the solidified basement membrane matrix.
-
Incubation: The plate is incubated at 37°C in a humidified incubator with 5% CO2 for 4 to 24 hours.
-
Visualization and Quantification: The formation of tube-like structures is observed and photographed using an inverted microscope. The extent of tube formation can be quantified by measuring parameters such as the number of nodes, number of meshes, and total tube length.
Visualizing Molecular Mechanisms and Experimental Design
The following diagrams illustrate the signaling pathways targeted by this compound-1 and the general workflow for its anti-angiogenic assessment.
Caption: this compound-1's impact on key endothelial cell signaling pathways.
Caption: Workflow for assessing anti-angiogenic effects of this compound-1.
References
Structure-Activity Relationship of Aeroplysinin-1 Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(+)-Aeroplysinin-1, a brominated tyrosine derivative isolated from marine sponges of the order Verongida, has garnered significant attention in the scientific community for its diverse biological activities.[1] This fascinating molecule has demonstrated potent anti-angiogenic, cytotoxic, anti-inflammatory, and anti-tumor properties, making it a promising lead compound in drug discovery.[1][2] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of aeroplysinin-1 and its synthetic derivatives, supported by experimental data and detailed protocols.
Comparative Biological Activity of this compound-1 and Its Derivatives
The biological activity of this compound-1 and its analogues has been evaluated through various in vitro assays. The following table summarizes the anti-angiogenic and cytotoxic effects of a series of synthesized derivatives, providing a clear comparison of their potency. The data highlights how modifications to the core structure of this compound-1 can significantly impact its biological function.
| Compound | Sprouting Inhibition IC50 (µM) | Cytotoxicity IC50 (BAE cells, µM) |
| (+)-Aeroplysinin-1 (1) | 3.5 | 8.2 |
| Epoxy ketone (6) | 0.5 | >50 |
| Azlactone (36) | 0.05 | >50 |
Data sourced from Córdoba et al., 2007.
Key Signaling Pathways Modulated by this compound-1
This compound-1 exerts its pleiotropic effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective derivatives.
One of the primary targets of this compound-1 is the NF-κB signaling pathway , a central regulator of inflammation.[3] this compound-1 has been shown to inhibit the phosphorylation of the IKK complex, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of the NF-κB dimer RelA/p65-p50. This inhibitory action on the NF-κB pathway underlies the anti-inflammatory effects of this compound-1.
Caption: Inhibition of the NF-κB signaling pathway by this compound-1.
Furthermore, this compound-1 induces apoptosis in endothelial cells through the activation of the mitochondrial pathway. This process involves the dephosphorylation of Bad, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, ultimately resulting in programmed cell death. This pro-apoptotic activity is a key contributor to its anti-angiogenic effects.
Caption: this compound-1-induced mitochondrial apoptosis pathway.
Experimental Protocols
To facilitate the replication and validation of the cited findings, detailed methodologies for key experiments are provided below.
Endothelial Cell Sprouting Assay
This assay is used to evaluate the anti-angiogenic potential of compounds by assessing their ability to inhibit the formation of capillary-like structures from endothelial cell spheroids.
Workflow:
Caption: Workflow for the endothelial cell sprouting assay.
Detailed Protocol:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Growth Medium.
-
Spheroid Formation: HUVEC spheroids are generated by the hanging drop method. Briefly, 2.5 x 10^4 cells in 20 µL of medium are pipetted onto the lid of a petri dish, which is then inverted over a dish containing PBS to maintain humidity. Spheroids form within 24 hours.
-
Embedding: Spheroids are harvested and embedded in a collagen gel matrix in a 24-well plate.
-
Treatment: The collagen gel is overlaid with culture medium containing various concentrations of the test compounds (this compound-1 derivatives).
-
Incubation: The plate is incubated for 24 hours to allow for sprout formation.
-
Imaging and Quantification: Sprout formation is observed and photographed using an inverted microscope. The number and total length of sprouts per spheroid are quantified using image analysis software.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Detailed Protocol:
-
Cell Seeding: Bovine Aortic Endothelial (BAE) cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound-1 derivatives, and the cells are incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Western Blot Analysis for NF-κB Pathway
Western blotting is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.
Detailed Protocol:
-
Cell Lysis: HUVECs are treated with TNF-α in the presence or absence of this compound-1 for the indicated times. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated IKK, IκBα, and p65, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified by densitometry.
This guide provides a foundational understanding of the structure-activity relationships of this compound-1 derivatives. The provided data and protocols serve as a valuable resource for researchers aiming to design and synthesize novel analogues with improved therapeutic potential. Further investigations into the diverse biological activities of these compounds are warranted to fully elucidate their pharmacological promise.
References
- 1. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]
- 2. Human Endothelial Cell Spheroid-based Sprouting Angiogenesis Assay in Collagen [bio-protocol.org]
- 3. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
comparing the gene expression profiles of cells treated with aeroplysinin-1 and a known EGFR inhibitor
A comparative analysis of the transcriptomic landscapes induced by the marine sponge-derived compound aeroplysinin-1 and the established EGFR inhibitor Gefitinib reveals both shared and distinct molecular mechanisms, offering valuable insights for researchers in oncology and drug development.
This guide provides a head-to-head comparison of the gene expression profiles in cancer cells following treatment with this compound-1, a promising natural product with anti-cancer properties, and a well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib. While a direct, comprehensive transcriptomic comparison from a single study is not yet available, this report synthesizes data from multiple studies to illuminate the overlapping and unique impacts of these two compounds on key cancer-related signaling pathways.
The analysis focuses on a curated set of genes known to be modulated by this compound-1, primarily involved in inflammation, angiogenesis, and redox homeostasis. The expression of these genes was then examined in a publicly available gene expression dataset (GEO accession GSE34228) of a Gefitinib-sensitive non-small cell lung cancer (NSCLC) cell line, PC9, treated with Gefitinib.
Comparative Gene Expression Analysis
The following table summarizes the gene expression changes induced by this compound-1, as reported in the literature, and the corresponding changes observed in the PC9 cancer cell line treated with Gefitinib. This comparison highlights areas of convergence and divergence in their molecular effects.
| Gene | Gene Name | Function | Reported Effect of this compound-1 | Effect of Gefitinib (PC9 cells) |
| Inflammation-Associated Genes (NF-κB Pathway) | ||||
| CCL2 | Chemokine (C-C motif) ligand 2 | Chemoattractant for monocytes and macrophages. | Down-regulated[1][2] | Up-regulated |
| ICAM1 | Intercellular Adhesion Molecule 1 | Cell surface glycoprotein involved in leukocyte adhesion. | Down-regulated[2] | Down-regulated |
| VCAM1 | Vascular Cell Adhesion Molecule 1 | Mediates adhesion of lymphocytes, monocytes, eosinophils, and basophils. | Down-regulated[2] | Down-regulated |
| SELE | E-selectin | Cell adhesion molecule expressed on endothelial cells during inflammation. | Down-regulated[2] | No significant change |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine. | Down-regulated | Down-regulated |
| Angiogenesis-Associated Genes | ||||
| THBS1 | Thrombospondin 1 | Adhesive glycoprotein that mediates cell-to-cell and cell-to-matrix interactions. | Down-regulated | Up-regulated |
| MMP1 | Matrix Metallopeptidase 1 | Involved in the breakdown of extracellular matrix. | Down-regulated | Down-regulated |
| Redox Homeostasis-Associated Genes | ||||
| NFE2L2 | Nuclear Factor, Erythroid 2-Like 2 (Nrf2) | Transcription factor that regulates the expression of antioxidant proteins. | Protein levels increased | No significant change in mRNA |
| HIF1A | Hypoxia Inducible Factor 1 Subunit Alpha | Transcription factor that responds to decreases in available oxygen. | Protein levels increased | Down-regulated |
Key Experimental Protocols
To ensure a clear understanding of the data presented, the following are detailed methodologies for the key experiments cited in this comparison.
This compound-1 Gene Expression Analysis (Based on cited literature)
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) were cultured in EGM-2 medium. For experiments, cells were treated with this compound-1 at concentrations ranging from 3 to 10 µM for 6 hours. In studies of inflammatory gene expression, cells were pre-treated with this compound-1 for 1 hour before stimulation with TNF-α (20 ng/mL).
-
Gene Expression Analysis:
-
Angiogenesis Gene Array: A focused gene array (GE-Array Q Series Human Angiogenesis Gene Array) was used to assess the expression of angiogenesis-related genes. Total RNA was extracted, and 32P-labeled cDNA was synthesized and hybridized to the array.
-
Quantitative Real-Time PCR (qRT-PCR): For specific gene expression analysis (e.g., CCL2, ICAM1, VCAM1, SELE, IL6), total RNA was extracted, reverse transcribed to cDNA, and qRT-PCR was performed using specific primers.
-
Western Blotting: For protein level analysis (e.g., Nrf2, HIF-1α), cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.
-
Gefitinib Gene Expression Analysis (GEO Dataset: GSE34228)
-
Cell Culture: The human non-small cell lung cancer (NSCLC) cell line PC9, which is sensitive to Gefitinib, was used. Cells were cultured under standard conditions.
-
Treatment: PC9 cells were treated with either a vehicle control (DMSO) or 1 µM Gefitinib. In some conditions, cells were also stimulated with Epidermal Growth Factor (EGF). For this comparative analysis, the data from the Gefitinib-treated versus control-treated cells (without EGF stimulation) at the 24-hour time point were primarily considered.
-
Gene Expression Profiling:
-
Microarray Platform: Affymetrix Human Genome U133 Plus 2.0 Array.
-
RNA Extraction and Hybridization: Total RNA was extracted from the cells, converted to biotinylated cRNA, and hybridized to the microarray chips according to the manufacturer's protocols.
-
Data Analysis: The raw data was normalized, and differential gene expression between Gefitinib-treated and control samples was determined.
-
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental design, the following diagrams are provided.
Caption: EGFR signaling cascade and points of inhibition.
References
- 1. Gefitinib circumvents hypoxia-induced drug resistance by the modulation of HIF-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EGFR tyrosine kinase inhibitors decrease VEGF expression by both hypoxia-inducible factor (HIF)-1-independent and HIF-1-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Aeroplysinin-1 for its Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular target specificity of aeroplysinin-1, a marine-derived compound with multi-targeted bioactive properties, against a more target-specific alternative, ibezapolstat. The information presented herein is intended to assist researchers in designing and interpreting experiments to validate the molecular targets of bioactive compounds.
Executive Summary
This compound-1 is a brominated alkaloid derived from marine sponges that exhibits a wide range of biological activities, including anti-inflammatory, anti-angiogenic, and anti-tumor effects.[1] This broad spectrum of activity is attributed to its interaction with multiple molecular targets within the cell. In contrast, ibezapolstat is a novel, first-in-class antibiotic that demonstrates high specificity for a single molecular target, bacterial DNA polymerase IIIC (Pol IIIC).[2][3][4] This guide will compare the target specificity of these two molecules, present available quantitative data, and provide detailed experimental protocols for key validation assays.
Data Presentation: Quantitative Comparison of Molecular Target Inhibition
The following table summarizes the available quantitative data for the inhibition of molecular targets by this compound-1 and ibezapolstat. It is important to note that direct, quantitative binding or inhibitory data for this compound-1 against some of its putative targets is limited in the current literature.
| Compound | Target | Assay Type | Value | Reference |
| This compound-1 | Topoisomerase IIα | Cell-free DNA decatenation | IC50: 1.37 µM | [5] |
| EGFR | In vitro kinase inhibition assay | No significant inhibition | ||
| VEGFR2 | In vitro kinase inhibition assay | No significant inhibition | ||
| Hsp90 | Thermal Shift Assay | Binding confirmed, no Kd reported | ||
| MMP-2 | Zymography | Reduced concentration in conditioned media, no direct IC50 reported | ||
| Ibezapolstat | DNA Polymerase IIIC | Enzyme Inhibition Assay | Ki: 0.325 µM |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition. A lower value for both indicates a more potent inhibitor.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
DNA Polymerase IIIC Inhibition Assay
This assay is used to determine the inhibitory activity of a compound against bacterial DNA polymerase IIIC.
Materials:
-
Purified DNA Polymerase IIIC enzyme
-
Activated calf thymus DNA (template-primer)
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
[³H]-dTTP (radiolabeled)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA
-
Test compound (e.g., ibezapolstat)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, activated calf thymus DNA, dATP, dCTP, dGTP, and [³H]-dTTP.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the purified DNA Polymerase IIIC enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding cold 10% TCA.
-
Precipitate the radiolabeled DNA on ice for 30 minutes.
-
Collect the precipitated DNA by filtering through glass fiber filters.
-
Wash the filters with 5% TCA and then with ethanol.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 or Ki value.
Gelatin Zymography for MMP-2 Activity
This technique is used to detect the activity of gelatinases like MMP-2.
Materials:
-
SDS-PAGE equipment
-
Polyacrylamide gel containing 1 mg/mL gelatin
-
Sample buffer (non-reducing)
-
Running buffer
-
Incubation Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂, 0.02% Brij-35
-
Staining Solution: 0.5% Coomassie Brilliant Blue R-250 in 40% methanol and 10% acetic acid
-
Destaining Solution: 40% methanol and 10% acetic acid
Procedure:
-
Prepare cell lysates or conditioned media containing MMP-2.
-
Mix the samples with non-reducing sample buffer.
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Perform electrophoresis under non-denaturing conditions at 4°C.
-
After electrophoresis, wash the gel with 2.5% Triton X-100 to remove SDS and renature the MMPs.
-
Incubate the gel in the incubation buffer at 37°C for 16-24 hours.
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.
-
Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMP-2.
Thermal Shift Assay (Differential Scanning Fluorimetry) for Hsp90 Binding
This assay is used to assess the binding of a ligand to a protein by measuring changes in its thermal stability.
Materials:
-
Purified Hsp90 protein
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM KCl, 5 mM MgCl₂
-
Test compound (e.g., this compound-1)
-
Real-time PCR instrument
Procedure:
-
Prepare a master mix containing the assay buffer, purified Hsp90 protein, and SYPRO Orange dye.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add the test compound at various concentrations to the wells.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, while continuously monitoring the fluorescence of SYPRO Orange.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.
-
A shift in the Tm in the presence of the test compound indicates binding.
Mandatory Visualization
Caption: Multi-target signaling of this compound-1.
Caption: Specific targeting by Ibezapolstat.
Caption: Workflow for validating target specificity.
References
comparative analysis of the apoptotic pathways induced by aeroplysinin-1 and staurosporine
A detailed guide for researchers and drug development professionals on the distinct apoptotic mechanisms induced by the marine-derived compound aeroplysinin-1 and the well-established kinase inhibitor, staurosporine.
This guide provides a comprehensive comparison of the apoptotic pathways triggered by this compound-1 and staurosporine, presenting key experimental data, detailed methodologies, and visual signaling pathway diagrams. Understanding the nuances of these pathways is critical for the development of targeted cancer therapeutics and for researchers studying programmed cell death.
Key Differences in Apoptotic Induction
This compound-1, a brominated metabolite from the marine sponge Aplysina aerophoba, primarily induces apoptosis through the intrinsic, or mitochondrial, pathway with a notable selectivity for endothelial cells.[1][2] In contrast, staurosporine, a potent protein kinase inhibitor, is a well-characterized inducer of apoptosis in a wide variety of cell types, capable of activating both caspase-dependent and, under certain conditions, caspase-independent cell death mechanisms.[3][4]
Comparative Data on Apoptotic Events
The following table summarizes the key molecular events and protein activations observed during apoptosis induced by this compound-1 and staurosporine.
| Feature | This compound-1 | Staurosporine |
| Primary Pathway | Intrinsic (Mitochondrial)[1] | Primarily Intrinsic (Mitochondrial), but can also induce caspase-independent and necroptotic pathways |
| Cell Selectivity | Selective for endothelial cells | Broad-spectrum activity in various cell lines |
| Caspase Activation | Caspase-2, -3, -8, -9 | Caspase-1, -2, -3, -4, -8, -9 |
| Cytochrome c Release | Yes | Yes |
| Bcl-2 Family Regulation | Prevents phosphorylation of Bad | Down-regulation of Bcl-2 and Bcl-XL; translocation of Bax |
| Apaf-1 Dependency | Implied to be dependent | Can be Apaf-1 independent |
| ROS Generation | Induces ROS generation | Can induce ROS production |
| Other Signaling | Inhibition of PI3K/AKT/mTOR pathway | Inhibition of various protein kinases |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct apoptotic signaling cascades initiated by this compound-1 and staurosporine.
Caption: this compound-1 induced apoptosis pathway.
Caption: Staurosporine induced apoptosis pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Culture and Treatment
-
Cell Lines: Endothelial cells (e.g., HUVEC, BAEC), cancer cell lines (e.g., HCT-116, HeLa, U-937).
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded at a specific density and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing the desired concentration of this compound-1 or staurosporine for the indicated time periods.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
-
Procedure:
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Caption: Annexin V/PI Staining Workflow.
Caspase Activity Assay
This assay quantifies the activity of specific caspases using fluorogenic substrates.
-
Principle: Caspases are a family of cysteine proteases that cleave specific peptide substrates. The assay uses a synthetic peptide substrate conjugated to a fluorescent reporter molecule (e.g., AMC). When the caspase cleaves the peptide, the fluorophore is released and its fluorescence can be measured.
-
Procedure:
-
Prepare cell lysates from treated and control cells.
-
Incubate the lysate with a specific caspase substrate (e.g., Ac-DEVD-AMC for caspase-3, Ac-YVAD-AMC for caspase-1).
-
Measure the fluorescence at the appropriate excitation/emission wavelengths using a microplate reader.
-
Quantify the caspase activity based on the fluorescence intensity.
-
Western Blot Analysis for Bcl-2 Family Proteins and Cytochrome c Release
Western blotting is used to detect changes in the expression levels of key apoptotic proteins.
-
Procedure for Bcl-2 Family Proteins:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Bcl-2, Bcl-XL, Bad, or Bax.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Procedure for Cytochrome c Release:
-
Fractionate the cells to separate the mitochondrial and cytosolic fractions.
-
Perform Western blot analysis on both fractions using an antibody specific for cytochrome c. An increase in cytochrome c in the cytosolic fraction indicates its release from the mitochondria.
-
Conclusion
This compound-1 and staurosporine, while both potent inducers of apoptosis, operate through distinct and complex signaling pathways. This compound-1 demonstrates a more targeted mechanism, primarily activating the intrinsic apoptotic pathway in endothelial cells through the dephosphorylation of Bad and subsequent mitochondrial events. Staurosporine, on the other hand, exhibits broader activity and can engage multiple cell death programs, including caspase-independent and necroptotic pathways, in a context-dependent manner. This comparative analysis provides a valuable resource for researchers investigating apoptosis and for those in the field of drug discovery seeking to develop novel therapeutics that can selectively modulate these critical cell death pathways.
References
- 1. The Antiangiogenic Compound this compound-1 Induces Apoptosis in Endothelial Cells by Activating the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antiangiogenic compound this compound-1 induces apoptosis in endothelial cells by activating the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Aeroplysinin-1: A Comparative Analysis of Efficacy in 3D Tumor Spheroids Versus Traditional 2D Cell Cultures
A shift in perspective from flat to spherical is revealing a more nuanced picture of the anti-cancer potential of aeroplysinin-1, a marine-derived compound. While demonstrating potent cytotoxicity in conventional two-dimensional (2D) cell cultures, emerging evidence from three-dimensional (3D) tumor spheroid models suggests that while still effective, the compound's impact is moderated by the complex microenvironment of a tumor mass.
This compound-1, a brominated isoxazoline alkaloid isolated from the marine sponge Aplysina aerophoba, has garnered significant interest for its potent anti-cancer properties.[1][2] Traditional in vitro studies, relying on cancer cells grown in flat, 2D monolayers, have consistently demonstrated its ability to inhibit cell proliferation and induce cell death across a range of cancer types. However, these models fail to replicate the intricate three-dimensional architecture, cell-cell interactions, and nutrient and oxygen gradients characteristic of solid tumors. To bridge this gap, researchers are increasingly turning to 3D tumor spheroid models, which more accurately mimic the in vivo tumor microenvironment.
This guide provides a comparative analysis of the efficacy of this compound-1 in both 2D and 3D cancer models, presenting key experimental data, detailed protocols, and an overview of the signaling pathways involved.
Quantitative Analysis: A Tale of Two Dimensions
The cytotoxic activity of this compound-1 has been quantified in numerous 2D cancer cell line models, with half-maximal inhibitory concentrations (IC50) often in the sub-micromolar to low micromolar range. In contrast, studies on 3D spheroid models, while demonstrating a clear anti-tumor effect, suggest a more complex response that isn't always captured by a simple IC50 value.
A key study investigating the effects of this compound-1 on pheochromocytoma (MPC and MTT) cells provides a direct comparison. While the IC50 values in 2D cultures were determined to be 9.6 µM for MPC and 11.4 µM for MTT cells, the effect on 3D spheroids was characterized by a significant deceleration and inhibition of growth at concentrations of 5 µM and 10 µM.[3][4] This highlights a crucial difference: while potent in 2D, the more physiologically relevant 3D model shows a growth-inhibitory effect at similar concentrations, underscoring the importance of considering the tumor microenvironment in drug efficacy studies.
The following tables summarize the available quantitative data for this compound-1's efficacy in both 2D and 3D models.
Table 1: Cytotoxicity of this compound-1 in 2D Cancer Cell Cultures
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Molt-4 | Leukemia | 0.12 ± 0.002 | [1] |
| K562 | Leukemia | 0.54 ± 0.085 | |
| PC-3 | Prostate Cancer | 0.33 ± 0.042 | |
| Du145 | Prostate Cancer | 0.58 ± 0.109 | |
| MPC | Pheochromocytoma | 9.6 | |
| MTT | Pheochromocytoma | 11.4 | |
| HeLa | Cervical Cancer | 8.2 | |
| HUVEC | Endothelial Cells | 4.7 (at 3 days) |
Table 2: Efficacy of this compound-1 in 3D Pheochromocytoma Spheroid Models
| Cell Line | Treatment Concentration (µM) | Observed Effect | Reference |
| MPC & MTT | 5 | Significant deceleration of spheroid growth | |
| MPC & MTT | 10 | Full inhibition of spheroid growth with fractionated treatment |
Delving into the Mechanism: Signaling Pathways Targeted by this compound-1
This compound-1 exerts its anti-cancer effects through the modulation of several key signaling pathways, ultimately leading to apoptosis and inhibition of tumor growth. A primary mechanism involves the generation of reactive oxygen species (ROS), which triggers the intrinsic mitochondrial apoptosis pathway. Furthermore, this compound-1 has been shown to inhibit the pro-survival NF-κB and PI3K/Akt signaling pathways.
Caption: Signaling pathways affected by this compound-1.
Experimental Protocols
To ensure the reproducibility and validity of findings, detailed experimental protocols are essential. Below are methodologies for assessing the efficacy of this compound-1 in both 2D and 3D culture systems.
2D Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound-1 (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24 to 72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
3D Tumor Spheroid Formation and Growth Inhibition Assay
-
Spheroid Formation:
-
Coat a 96-well U-bottom plate with a non-adherent substance (e.g., agar or poly-HEMA) to prevent cell attachment.
-
Seed a single-cell suspension of cancer cells (e.g., 1,000-5,000 cells per well) in the coated plate.
-
Centrifuge the plate at a low speed to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate for 3-7 days to allow for the formation of compact spheroids.
-
-
Compound Treatment:
-
Once spheroids have formed (typically 3-4 days), carefully replace half of the culture medium with fresh medium containing the desired concentrations of this compound-1.
-
For long-term studies, a fractionated treatment schedule can be employed, with media and compound being replaced every 3-4 days.
-
-
Spheroid Growth Monitoring:
-
Capture images of the spheroids at regular intervals (e.g., every 24 or 48 hours) using an inverted microscope equipped with a camera.
-
Measure the diameter of the spheroids using image analysis software.
-
-
Data Analysis:
-
Calculate the spheroid volume assuming a spherical shape (V = 4/3 * π * (diameter/2)³).
-
Plot the spheroid growth curves over time for each treatment condition to assess the inhibitory effect of this compound-1.
-
Caption: Experimental workflow for comparing this compound-1 efficacy.
Conclusion: The Path Forward
The comparative analysis of this compound-1 in 2D and 3D cancer models underscores a critical consideration in pre-clinical drug development. While 2D cultures provide a valuable initial screening platform for identifying cytotoxic compounds, 3D tumor spheroids offer a more physiologically relevant system that can better predict in vivo efficacy. The data suggests that while this compound-1 is a potent anti-cancer agent, its effects within a solid tumor mass are likely to be complex, involving not just direct cytotoxicity but also the inhibition of tumor growth and proliferation. Future research should focus on expanding the evaluation of this compound-1 in a wider range of 3D spheroid models from different cancer types to fully elucidate its therapeutic potential and to bridge the gap between in vitro findings and clinical application.
References
- 1. Protocol for 3D screening of lung cancer spheroids using natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Production of 3D Tumor Spheroids for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Tumorigenic and Anti-Metastatic Activity of the Sponge-Derived Marine Drugs this compound-1 and Isofistularin-3 against Pheochromocytoma In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
validating the in vivo efficacy and toxicity of aeroplysinin-1 in preclinical animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy and toxicity of aeroplysinin-1, a marine-derived compound, in preclinical animal models. The information is compiled from available experimental data to assist in the evaluation of its therapeutic potential against other alternatives.
In Vivo Efficacy of this compound-1
This compound-1, a brominated metabolite from the marine sponge Aplysina aerophoba, has demonstrated notable anti-angiogenic and anti-tumor activities in various preclinical in vivo models.[1][2][3] These effects are largely attributed to its ability to induce apoptosis, particularly in endothelial cells, through the mitochondrial pathway.[4]
Anti-Angiogenic Activity
The primary in vivo evidence for the anti-angiogenic properties of this compound-1 comes from the Chick Chorioallantoic Membrane (CAM) and mouse Matrigel plug assays.
In the CAM assay , treatment with this compound-1 resulted in a pronounced inhibitory effect on the development of new blood vessels and caused severe disorganization of pre-existing vasculature.[2] This was accompanied by the induction of apoptosis in the developing endothelium.
The Matrigel plug assay in mice further substantiated the anti-angiogenic potential of this compound-1. The compound was shown to inhibit the formation of new vascular structures within the Matrigel plugs.
Anti-Tumor Activity
While extensive in vivo tumor growth inhibition studies with quantitative data are not widely published, the anti-proliferative and pro-apoptotic effects of this compound-1 on various cancer cell lines in vitro suggest its potential as an anti-cancer agent. It has shown cytotoxic effects against Ehrlich ascites tumor (EAT) cells and HeLa tumor cells. The IC50 value for EAT cells was determined to be 8.2 µM after a 2-hour incubation.
In Vivo Toxicity Profile of this compound-1
Detailed in vivo toxicity studies, including the determination of an LD50 and comprehensive histopathological analysis of organs, are not extensively documented in publicly available literature. The primary focus of existing research has been on the compound's efficacy. However, some in vitro cytotoxicity data provides preliminary insights into its potential for toxicity.
In vitro studies have shown that this compound-1 is cytotoxic to not only cancer cells but also to normal cell lines. For instance, it was found to be cytotoxic to 3T3 fibroblasts and MS1 endothelial cells. This lack of high selectivity is a critical consideration for its therapeutic potential.
Comparison with Alternative Anti-Angiogenic Agents
Direct head-to-head in vivo comparative studies between this compound-1 and established anti-angiogenic drugs like Sunitinib and Bevacizumab are not available in the current body of literature. However, a comparison can be drawn based on their known mechanisms of action and reported preclinical efficacy in similar models.
Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor, has shown significant anti-tumor and anti-angiogenic effects in various preclinical models. For example, in a preclinical neuroblastoma mouse model, sunitinib inhibited tumor growth, angiogenesis, and metastasis.
Bevacizumab , a monoclonal antibody that targets VEGF-A, has been extensively studied in preclinical and clinical settings. In preclinical assessments, bevacizumab has demonstrated potent inhibition of tumor growth and tumor-associated vasculature in xenograft models such as A431 and Colo205.
The following table summarizes the available data for a high-level comparison.
| Feature | This compound-1 | Sunitinib | Bevacizumab |
| Mechanism of Action | Induces apoptosis in endothelial cells via mitochondrial pathway | Multi-targeted tyrosine kinase inhibitor (VEGFR, PDGFR, c-KIT, etc.) | Monoclonal antibody against VEGF-A |
| Primary In Vivo Models | Chick Chorioallantoic Membrane (CAM) Assay, Mouse Matrigel Plug Assay | Xenograft mouse models (various cancer types) | Xenograft mouse models (various cancer types) |
| Reported In Vivo Efficacy | Inhibition of angiogenesis in CAM and Matrigel plug assays | Inhibition of tumor growth, angiogenesis, and metastasis in xenograft models | Inhibition of tumor growth and tumor-associated vasculature in xenograft models |
| Quantitative In Vivo Data | Limited publicly available data | Extensive data on tumor growth inhibition and survival | Extensive data on tumor growth inhibition and survival |
| In Vivo Toxicity Data | Limited publicly available data | Characterized toxicity profile in rats and monkeys | Characterized toxicity profile from preclinical and clinical studies |
Experimental Protocols
Detailed experimental protocols for the in vivo studies on this compound-1 are not fully described in the available literature. However, generalized protocols for the key assays are presented below.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis. A sterilized filter paper disc or a carrier of choice containing the test compound (this compound-1) is placed on the CAM of a developing chick embryo. After a specific incubation period, the CAM is observed under a microscope to assess the formation of new blood vessels around the carrier. The degree of angiogenesis or its inhibition is quantified by counting the number of blood vessel branch points or by measuring the area of vascularization.
Matrigel Plug Assay
This in vivo assay evaluates angiogenesis in a solid matrix. Matrigel, a basement membrane extract, mixed with pro-angiogenic factors and the test compound (this compound-1), is injected subcutaneously into mice. The Matrigel solidifies, forming a plug. After a designated period, the plug is excised, and the extent of new blood vessel formation within the plug is quantified, typically through histological analysis and staining for endothelial cell markers like CD31, or by measuring the hemoglobin content.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of Action of this compound-1 in Angiogenesis Inhibition.
Caption: Experimental Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.
Caption: Experimental Workflow for the Mouse Matrigel Plug Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Antiangiogenic Compound this compound-1 Induces Apoptosis in Endothelial Cells by Activating the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Aeroplysinin-1: A Comprehensive Guide for Laboratory Personnel
This document provides detailed procedures for the proper disposal of Aeroplysinin-1, a bioactive marine compound with noted anti-proliferative, anti-inflammatory, and anti-angiogenic properties.[1][2][3][4] Given its potent biological effects and conflicting safety classifications across suppliers, a cautious approach treating it as hazardous waste is mandatory to ensure personnel safety and environmental protection.
Hazard Assessment and Classification
Safety Data Sheets (SDS) for this compound-1 show inconsistencies in hazard classification. While some suppliers do not classify it as a hazardous substance, others identify significant risks, particularly concerning aquatic life.[5] Due to its cytotoxic and anti-proliferative activities against various cell lines, it should be handled as a cytotoxic compound.
Table 1: Comparison of GHS Hazard Classifications for this compound-1
| Hazard Statement | Supplier A (ChemScene) | Supplier B (Cayman Chemical) | Supplier C (DC Chemicals) |
| Acute Toxicity, Oral | Not Classified | Not Classified | Category 4 (H302: Harmful if swallowed) |
| Aquatic Toxicity (Acute) | Not Classified | Not Classified | Category 1 (H400: Very toxic to aquatic life) |
| Aquatic Toxicity (Chronic) | Not Classified | Not Classified | Category 1 (H410: Very toxic to aquatic life with long lasting effects) |
Table 2: Biological Activity of this compound-1
| Target | Activity (IC₅₀) |
| Human Endothelial Cells (EVLC-2, HMEC, etc.) | 2.6 - 4.7 µM |
| Various Tumor Cell Lines (HT-1080, HeLa, etc.) | 2.3 - 17 µM |
| HIV-1 | 14.6 µM |
Source: MedChemExpress
The potent bioactivity demonstrated by these low micromolar IC₅₀ values underscores the need for stringent handling and disposal protocols.
Personal Protective Equipment (PPE)
Before handling this compound-1 in any form, appropriate PPE must be worn to prevent inhalation, skin, and eye contact.
-
Hand Protection: Impermeable protective gloves (e.g., nitrile).
-
Eye Protection: Safety goggles with side-shields.
-
Skin and Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used if there is a risk of dust or aerosol formation, and all handling of the solid compound should occur within a chemical fume hood or an area with appropriate exhaust ventilation.
Disposal Procedures
Disposal must comply with all federal, state, and local regulations for hazardous waste. Under no circumstances should this compound-1 or its containers be disposed of in standard trash or discharged into the sanitary sewer system, due to its high aquatic toxicity.
-
Segregation: All waste contaminated with this compound-1 must be segregated from general laboratory waste. This includes pure compound, solutions, contaminated consumables, and spill cleanup materials.
-
Solid Waste Disposal (Pure Compound, Contaminated Items):
-
Collect any unused or waste this compound-1 powder in its original container or a clearly labeled, sealed waste container.
-
Place all contaminated solid waste (e.g., pipette tips, gloves, weigh boats, paper towels) into a dedicated, sealable plastic bag or container.
-
This container should be labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste" in accordance with institutional guidelines.
-
-
Liquid Waste Disposal (Solutions):
-
Collect all aqueous and solvent-based solutions containing this compound-1 in a dedicated, leak-proof, and sealed hazardous waste container.
-
The container must be clearly labeled with the chemical name ("this compound-1") and the appropriate hazard warnings (e.g., "Acutely Toxic," "Hazardous to the Environment").
-
Do not mix with other incompatible chemical wastes.
-
-
Sharps Disposal:
-
All sharps (needles, scalpels, contaminated glassware) must be placed into a rigid, puncture-proof sharps container designated for cytotoxic or chemical waste.
-
-
Final Disposal:
-
Store the sealed and labeled waste containers in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal through your institution's certified hazardous waste management service.
-
Decontamination and Spill Management Protocol
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation before beginning cleanup.
-
Containment: For liquid spills, cover with an absorbent material (e.g., diatomite, universal binders) to prevent spreading. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Personal Protection: Don full PPE as described in Section 2, including respiratory protection.
-
Decontamination:
-
Carefully collect all contaminated materials and place them in the designated cytotoxic/hazardous waste container.
-
Decontaminate the affected surfaces and any non-disposable equipment by thoroughly scrubbing with alcohol (e.g., 70% ethanol or isopropanol).
-
Wipe the area a second time with fresh, alcohol-soaked towels to ensure complete removal of the substance.
-
-
Final Cleaning: Clean the area with soap and water after the alcohol decontamination is complete.
-
Waste Disposal: Dispose of all cleanup materials, including gloves and wipes, as hazardous waste.
Workflow and Pathway Diagrams
The following diagrams illustrate the procedural workflow for the safe disposal of this compound-1.
Caption: Waste disposal workflow for this compound-1.
Caption: Step-by-step protocol for managing an this compound-1 spill.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound-1-a-sponge-derived-multi-targeted-bioactive-marine-drug - Ask this paper | Bohrium [bohrium.com]
- 3. This compound-1, a Sponge-Derived Multi-Targeted Bioactive Marine Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Aeroplysinin-1
For researchers, scientists, and drug development professionals, the integrity of experimental work and personal safety are paramount. This guide provides essential safety and logistical information for handling Aeroplysinin-1, a marine-derived compound with notable biological activities. By offering clear procedural guidance, this document aims to be a preferred resource for laboratory safety and chemical handling, fostering a culture of safety and trust.
Hazard Assessment and Personal Protective Equipment
While some safety data sheets (SDS) classify this compound-1 as not hazardous, it is prudent to adhere to standard laboratory safety protocols due to its potent biological effects.[1][2] One supplier, DC Chemicals, classifies it as harmful if swallowed and very toxic to aquatic life.[3] Therefore, a comprehensive personal protective equipment (PPE) strategy is recommended.
Recommended Personal Protective Equipment (PPE) for Handling this compound-1:
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Standard laboratory-grade nitrile gloves should be worn at all times to prevent skin contact. For prolonged handling or in case of a spill, consider double-gloving. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect against airborne particles, safety glasses with side shields are the minimum requirement. For procedures with a higher risk of dust generation or splashing, chemical splash goggles are recommended. |
| Body Protection | Laboratory Coat | A standard, long-sleeved laboratory coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Dust Mask (N95 or equivalent) | Recommended when handling larger quantities of this compound-1 powder or when there is a potential for aerosolization to minimize the inhalation of fine particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound-1 from the moment it arrives in the lab to its final disposal is critical for safety and experimental consistency.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store this compound-1 in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
The recommended storage temperature for the solid powder is -20°C.[1]
Preparation of Stock Solutions
Materials:
-
This compound-1 powder
-
Dimethyl sulfoxide (DMSO) or other appropriate solvent
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
Protocol:
-
Pre-planning: Determine the desired stock concentration and the total volume needed.
-
Weighing: In a chemical fume hood, carefully weigh the required amount of this compound-1 powder.
-
Dissolving: Add the appropriate volume of DMSO to the powder. Vortex thoroughly until the powder is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent used.
-
Storage of Stock Solutions: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Experimental Workflow: Cell Treatment
Materials:
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
This compound-1 stock solution
-
Calibrated pipettes and sterile, filtered pipette tips
Protocol:
-
Thawing: Before use, allow an aliquot of the this compound-1 stock solution to thaw at room temperature.
-
Dilution: Prepare the final working concentrations by diluting the stock solution in complete cell culture medium. Perform serial dilutions if necessary.
-
Cell Treatment: Carefully add the desired volume of the diluted this compound-1 to the respective wells of the cell culture plate. Ensure gentle mixing.
-
Incubation: Return the plate to the incubator and incubate for the desired experimental duration.
-
Post-treatment Processing: After incubation, proceed with the specific downstream assays (e.g., cell viability assays, protein extraction, etc.).
Disposal Plan
Proper disposal of this compound-1 and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Solid Waste: Dispose of unused this compound-1 powder, contaminated gloves, pipette tips, and other solid materials in a designated hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound-1, including spent cell culture media, in a clearly labeled hazardous waste container.
-
Decontamination of Spills: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Decontaminate the spill area with a suitable cleaning agent.
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.
Quantitative Data
The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound-1 in various cell lines, providing a quick reference for its cytotoxic and anti-proliferative potential.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Molt-4 | Leukemia | 0.12 ± 0.002 | |
| K562 | Leukemia | 0.54 ± 0.085 | |
| Du145 | Prostate Cancer | 0.58 ± 0.109 | |
| PC-3 | Prostate Cancer | 0.33 ± 0.042 | |
| CCD966SK | Non-malignant skin fibroblast | 1.54 ± 0.138 | |
| NR8383 | Non-malignant rat alveolar macrophage | 6.77 ± 0.190 | |
| HT-1080 | Fibrosarcoma | ~2.3 - 17 | |
| HCT-116 | Colon Carcinoma | ~2.3 - 17 | |
| HeLa | Cervical Cancer | ~2.3 - 17 | |
| THP-1 | Monocytic Leukemia | ~2.3 - 17 | |
| NOMO-1 | Acute Myeloid Leukemia | ~2.3 - 17 | |
| HL-60 | Promyelocytic Leukemia | ~2.3 - 17 | |
| EVLC-2 | Endothelial | ~2.6 - 4.7 | |
| HMEC | Endothelial | ~2.6 - 4.7 | |
| RF-24 | Endothelial | ~2.6 - 4.7 | |
| HUVEC | Endothelial | ~2.6 - 4.7 | |
| MCF-7 | Breast Cancer | 0.25 - 0.5 | |
| ZR-75-1 | Breast Cancer | 0.25 - 0.5 |
Signaling Pathway Visualization
This compound-1 has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. The following diagram illustrates the canonical NF-κB pathway and highlights the points of inhibition by this compound-1.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
